2-Butylbutanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPLHDNLGYOSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388742 | |
| Record name | n-butylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-39-2 | |
| Record name | n-butylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Butylbutanedioic Acid: A Guide for Advanced Practitioners
An In-depth Technical Guide:
Introduction
2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid featuring a butyl group attached to the succinic acid backbone. This structure serves as a valuable building block in various chemical applications, from the development of novel polymers and biodegradable materials to its role as a key intermediate in the synthesis of pharmacologically active molecules and fine chemicals.[1][2] The precise control over its synthesis, particularly regarding stereochemistry, is paramount for its effective use in fields like drug development where enantiomeric purity can dictate biological activity.[3][4]
This guide provides an in-depth exploration of the core synthetic methodologies for this compound, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for each major synthetic route.
Chapter 1: Synthesis via Alkylation of Succinate Esters
The alkylation of succinate esters is one of the most direct and widely employed methods for synthesizing 2-substituted succinic acids. The strategy hinges on the generation of a carbanion (enolate) at the α-carbon of a succinate diester, which then acts as a nucleophile to displace a halide from a butyl-containing electrophile.
Mechanistic Principles and Strategic Considerations
The core of this method is the deprotonation of a C-H bond adjacent to one of the carbonyl groups in the succinate ester. The acidity of this proton (pKa ≈ 25 in DMSO for diethyl succinate) necessitates the use of a strong, non-nucleophilic base to generate the enolate in a significant concentration without competing side reactions like saponification.
Choice of Base: The selection of the base is critical.
-
Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) are common choices, particularly in polar aprotic solvents like DMF or THF.[5][6] They are cost-effective but can sometimes lead to equilibrium mixtures and side reactions if conditions are not carefully controlled.
-
Lithium Diisopropylamide (LDA) is a powerful, non-nucleophilic base that ensures rapid and quantitative conversion to the enolate at low temperatures (e.g., -78 °C). This is often the preferred method for minimizing side reactions and achieving high yields, especially for sensitive substrates.
Choice of Substrate: Diethyl or dimethyl succinate are common starting materials. However, using a bulkier ester like di-tert-butyl succinate can offer advantages. The tert-butyl groups can be removed under acidic conditions, which are often milder than the saponification conditions required for methyl or ethyl esters, thereby protecting other sensitive functional groups in the molecule.[7][8]
Experimental Protocol: Alkylation of Diethyl Succinate
This protocol describes a representative procedure for the synthesis of diethyl 2-butylbutanedioate, which can be subsequently hydrolyzed to the target diacid.
Step 1: Enolate Formation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl succinate (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases. This indicates the formation of the sodium enolate.
Step 2: Alkylation
-
Cool the reaction mixture back to 0 °C.
-
Add 1-bromobutane (1.2 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
Step 3: Work-up and Purification
-
Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure diethyl 2-butylbutanedioate.
Step 4: Hydrolysis to this compound
-
Dissolve the purified diethyl 2-butylbutanedioate in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.5 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the solution, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.
-
Wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl) while cooling in an ice bath.
-
Extract the acidified solution with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield this compound, which can be further purified by recrystallization.
Workflow and Data Summary
The overall workflow for this synthesis is depicted below.
Caption: Workflow for this compound via succinate alkylation.
| Parameter | Condition/Value | Rationale |
| Base | NaH, NaOEt, LDA | Strong base required to deprotonate the α-carbon. |
| Electrophile | 1-Bromobutane, 1-Iodobutane | Primary halide for efficient Sₙ2 reaction. |
| Solvent | THF, DMF | Aprotic solvent to solvate the cation and not interfere with the base. |
| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic deprotonation; heating drives alkylation to completion. |
| Yield (Ester) | 60-85% | Dependent on base, solvent, and reaction time. |
| Yield (Acid) | >90% (from ester) | Hydrolysis is typically a high-yielding step. |
Chapter 2: Synthesis via Michael Addition
The Michael addition, or conjugate addition, offers a powerful alternative for forming the crucial carbon-carbon bond.[9] This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10][11] For the synthesis of this compound, this can be approached in two ways:
-
Butyl nucleophile + Succinate-derived acceptor: A butyl-containing nucleophile (e.g., a butyl organocuprate) adds to an unsaturated succinate derivative like diethyl maleate or fumarate.
-
Succinate-derived nucleophile + Butyl-containing acceptor: An enolate of a malonic ester derivative adds to a butyl-containing α,β-unsaturated ester.
The first approach is generally more direct and common for this specific target.
Mechanistic Principles
Organocuprates, such as lithium dibutylcuprate (a Gilman reagent), are "soft" nucleophiles and exhibit a strong preference for 1,4-conjugate addition over 1,2-direct addition to the carbonyl carbon.[11][12] The reaction proceeds by the addition of the butyl group to the β-carbon of the α,β-unsaturated ester, generating a resonance-stabilized enolate intermediate. This intermediate is then protonated during the aqueous work-up to give the final saturated product.
Caption: Mechanism of Michael addition for 2-butylbutanedioate synthesis.
Experimental Protocol: Organocuprate Addition to Diethyl Maleate
Step 1: Preparation of Lithium Dibutylcuprate
-
In a flame-dried, nitrogen-purged flask, dissolve copper(I) iodide (CuI, 1.0 equivalent) in anhydrous THF at -40 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi, 2.0 equivalents) in hexanes. The solution will typically change color, indicating the formation of the Gilman reagent, [Bu₂Cu]Li. Maintain the temperature below -30 °C.
Step 2: Conjugate Addition
-
In a separate flask, dissolve diethyl maleate (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Transfer the prepared organocuprate solution to the diethyl maleate solution via a cannula, keeping the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue (indicating complexation of copper salts).
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting diethyl 2-butylbutanedioate by vacuum distillation.
Step 4: Hydrolysis
-
Hydrolyze the purified ester to this compound using the procedure described in Chapter 1.2, Step 4.
Data Comparison: Alkylation vs. Michael Addition
| Feature | Alkylation of Succinate | Michael Addition (Organocuprate) |
| Key Reagents | Strong Base (NaH, LDA), Butyl Halide | n-BuLi, CuI, α,β-Unsaturated Ester |
| Temperature | 0 °C to Reflux | -78 °C to Room Temp |
| Advantages | Uses common, stable reagents. One-pot ester functionalization. | High selectivity for 1,4-addition. Milder conditions for the addition step. |
| Disadvantages | Can have competing elimination/dialkylation. | Requires preparation of sensitive organometallic reagents. |
| Stereocontrol | Can be adapted for diastereoselective synthesis.[13] | Can be made enantioselective with chiral ligands. |
Chapter 3: The Stobbe Condensation Route
The Stobbe condensation is a specific base-catalyzed condensation between a succinic ester and a ketone or aldehyde to form an alkylidene succinic acid or ester.[5][14] For the synthesis of this compound, butanal would be condensed with diethyl succinate. The resulting unsaturated product is then hydrogenated to yield the target molecule.
Mechanism and Workflow
The reaction is typically initiated by a strong base like potassium tert-butoxide. It proceeds through a γ-lactone intermediate which undergoes ring-opening to give the thermodynamically stable carboxylate salt of the alkylidene succinic acid monoester. After esterification of the free acid, the double bond is reduced via catalytic hydrogenation.
Caption: Synthesis of this compound via Stobbe Condensation.
Experimental Protocol Outline
Step 1: Stobbe Condensation
-
A mixture of diethyl succinate and butanal is added to a solution of potassium tert-butoxide in tert-butanol at room temperature.
-
The reaction is stirred for several hours before being worked up by acidification and extraction to isolate the alkylidene succinic acid/ester product.
Step 2: Esterification (if necessary)
-
The crude product from Step 1 is esterified under standard Fischer esterification conditions (e.g., ethanol, catalytic H₂SO₄) to ensure a uniform diester for the next step.
Step 3: Catalytic Hydrogenation
-
The unsaturated diester is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.[15]
-
The mixture is subjected to a hydrogen atmosphere (from balloon pressure to several atmospheres in a Parr shaker) and stirred until hydrogen uptake ceases.[16]
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the saturated diester.
Step 4: Hydrolysis
-
The resulting diethyl 2-butylbutanedioate is hydrolyzed to the final diacid as previously described.
Chapter 4: Asymmetric Synthesis Strategies
For applications in drug development, achieving high enantiomeric purity is often mandatory. The synthesis of a specific enantiomer of this compound, such as (2R)-2-butylbutanedioic acid, requires stereocontrolled methods.[17]
Approaches to Enantioselectivity:
-
Chiral Auxiliaries: A chiral alcohol can be used to form a chiral succinate ester. The steric bulk of the auxiliary directs the alkylation to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantioenriched product.
-
Catalytic Asymmetric Synthesis: A chiral catalyst can be used to control the stereochemistry of the key bond-forming step. For instance, a chiral phase-transfer catalyst could be used in the alkylation reaction, or a chiral ligand on a metal catalyst could be used in an asymmetric Michael addition or hydrogenation.[18][19]
-
Enzymatic Resolution: A racemic mixture of this compound or its ester can be subjected to an enzyme (e.g., a lipase) that selectively reacts with one enantiomer, allowing for the separation of the two.
References
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Kofron, W. G., & Wideman, L. G. (1974). Specific synthesis and selective alkylation and condensation of monoesters of substituted succinic acids. The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Butylbutanedioic Acid
Introduction
2-Butylbutanedioic acid, also known as butylsuccinic acid, is a dicarboxylic acid with significant potential in various scientific and industrial fields. Its structure, featuring a butyl group attached to a succinic acid backbone, imparts unique physicochemical properties that make it a valuable building block in organic synthesis, a candidate for polymer development, and a subject of interest in drug discovery. Understanding these core properties is paramount for researchers, scientists, and drug development professionals seeking to harness its capabilities. This guide provides a comprehensive overview of the molecular structure, key physicochemical parameters, and validated experimental protocols for the characterization of this compound.
Molecular and Structural Properties
This compound is a derivative of butanedioic (succinic) acid. The presence of a butyl substituent introduces a chiral center at the C2 position, meaning it can exist as two distinct enantiomers, (R)-2-butylbutanedioic acid and (S)-2-butylbutanedioic acid, as well as in a racemic mixture.
-
Chemical Formula: C8H14O4[1]
-
Canonical SMILES: CCCCC(CC(=O)O)C(=O)O
-
InChIKey: WOPLHDNLGYOSPG-UHFFFAOYSA-N
The dicarboxylic acid nature of the molecule, combined with the aliphatic butyl chain, dictates its solubility, acidity, and interaction with other molecules, which are critical considerations for its application in complex systems.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are essential for predicting its behavior in various environments, from reaction vessels to biological systems.
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | PubChem[1][2] |
| XLogP3 | 1.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[1][2] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1][2] |
| Rotatable Bond Count | 5 | PubChem (Computed)[1][2] |
| Topological Polar Surface Area | 74.6 Ų | PubChem (Computed)[1][2] |
Note: Experimental data for properties like melting point, boiling point, and pKa are not consistently available in public databases and require experimental determination.
Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols are provided as self-validating systems for determining the critical physicochemical properties of this compound.
Determination of Aqueous Solubility via the Shake-Flask Method
Causality: The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[3] This is crucial in drug development, as poor aqueous solubility can hinder bioavailability and lead to unreliable in vitro testing results.[4][5]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The presence of excess solid is essential to ensure saturation is achieved.[6]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.[6]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To separate the solid from the saturated solution, either centrifuge the samples or filter them using a syringe filter (e.g., 0.45 µm pore size).[4] Care must be taken to avoid precipitation during this step.[6]
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the analyte in the saturated solution and report the solubility in units such as mg/mL or µg/mL.
Determination of pKa by Potentiometric Titration
Causality: As a dicarboxylic acid, this compound has two distinct pKa values corresponding to the ionization of its two carboxyl groups. Potentiometric titration is a highly precise and accurate method for determining these values by monitoring pH changes upon the addition of a titrant.[7] The pKa values are critical as they dictate the charge state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological targets.
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in purified water to a known concentration (e.g., 1-10 mM). To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[8]
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[8]
-
Titration Execution: Begin stirring the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The two equivalence points, where the slope is steepest, correspond to the complete neutralization of the first and second carboxylic acid protons.
-
pKa Calculation: The pKa values are determined from the half-equivalence points. The pH at the point where half the volume of titrant required to reach the first equivalence point has been added is equal to pKa1. Similarly, the pH midway between the first and second equivalence points corresponds to pKa2.
Experimental Workflow for pKa Determination
The following diagram illustrates the logical flow of the potentiometric titration experiment for determining the two pKa values of this compound.
Caption: Workflow for pKa determination by potentiometric titration.
Applications and Implications in Research
The physicochemical properties of this compound are directly linked to its potential applications.
-
Polymer Synthesis: As a dicarboxylic acid, it can serve as a monomer for the synthesis of polyesters and polyamides. The butyl side chain can influence the polymer's properties, such as increasing its hydrophobicity and lowering its melting point compared to polymers made from unsubstituted succinic acid.[9][10]
-
Drug Development: The molecule can be used as a linker or spacer in prodrug design. Its pKa values and solubility are critical for designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties.[10]
-
Organic Synthesis: It serves as a versatile starting material for creating more complex molecules. The two carboxylic acid groups can be selectively modified to produce a variety of derivatives.[11]
Conclusion
This compound is a compound with a rich set of physicochemical properties that make it a molecule of significant interest for researchers. Its dicarboxylic nature, coupled with the influence of its butyl side chain, provides a unique profile for applications ranging from polymer chemistry to pharmaceutical sciences. The experimental protocols detailed in this guide offer a robust framework for the accurate and reliable characterization of this and similar molecules, ensuring the generation of high-quality data essential for advancing scientific research and development.
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ResearchGate. (n.d.). (PDF) Microbial Succinic Acid, Its Polymer Poly(butylene succinate), and Applications. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Butenedioic acid (Z)-, dibutyl ester (CAS 105-76-0). Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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The Enigmatic Presence of 2-Butylbutanedioic Acid: A Technical Guide to Its Putative Natural Occurrence, Analysis, and Biological Significance
This technical guide delves into the scientific landscape surrounding 2-Butylbutanedioic acid, also known as 2-butylsuccinic acid. While direct evidence of its natural occurrence remains elusive in readily available literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a robust framework for its potential discovery, analysis, and biological relevance. By examining the broader class of alkylated dicarboxylic acids, we can infer a plausible narrative for the existence and function of this specific molecule.
Introduction: The Allure of Branched-Chain Dicarboxylic Acids
Dicarboxylic acids are fundamental metabolites in numerous biological pathways, with succinic acid being a central player in the citric acid cycle.[1][2] The introduction of alkyl branches to these molecules, creating compounds like this compound, can significantly alter their chemical properties and biological activities. While the natural occurrence of many long-chain and branched-chain dicarboxylic acids has been established in various organisms, including bacteria and fungi, and as biomarkers in certain metabolic disorders, the specific case of this compound beckons further investigation.[3] This guide will explore the hypothetical origins, analytical strategies for detection, and potential biological roles of this intriguing molecule.
Postulated Natural Occurrence and Biosynthesis
While no definitive natural sources of this compound have been documented in peer-reviewed literature to date, its existence as a natural product is plausible based on established metabolic pathways for similar compounds.
Microbial Origins
Microorganisms are a prolific source of diverse organic acids. Branched-chain dicarboxylic acids have been identified in the metabolic products of various bacteria.[3] For instance, certain bacteria are known to produce a series of alkyl- and alkenyl-itaconates.[4] The biosynthesis of this compound in microorganisms could potentially arise from the metabolism of branched-chain fatty acids or amino acids.
A Hypothetical Biosynthetic Pathway
A plausible route for the formation of this compound is through the ω-oxidation of a branched-chain fatty acid precursor, followed by β-oxidation. This pathway is known to produce various dicarboxylic acids in microorganisms.[5][6] The process would initiate with a C8 branched-chain fatty acid, which undergoes oxidation at its terminal methyl group (ω-oxidation) to form a dicarboxylic acid. Subsequent rounds of β-oxidation could then yield this compound.
Caption: Hypothetical biosynthetic pathway for this compound.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in complex biological matrices necessitate sensitive and specific analytical techniques. The methods developed for other organic and dicarboxylic acids are directly applicable.[3][6][7]
Sample Preparation and Extraction
A critical first step is the efficient extraction of the analyte from the biological sample (e.g., microbial culture supernatant, plant extract, or biofluid). A typical workflow involves:
-
Acidification: Lowering the pH of the sample to protonate the carboxylic acid groups.
-
Solvent Extraction: Using an organic solvent such as ethyl acetate or methyl-tert-butyl ether to partition the dicarboxylic acid from the aqueous phase.[8]
-
Derivatization: To improve volatility and thermal stability for gas chromatography, the carboxylic acid groups are often derivatized to form esters (e.g., methyl or butyl esters) or silyl esters.[9][10]
Chromatographic and Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds.[9][10] After derivatization, this compound can be separated from other components on a GC column and identified based on its retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile compounds.[11] Reversed-phase chromatography coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), can be employed for the separation and detection of this compound.[11] LC-MS/MS, in particular, offers high sensitivity and specificity for the quantification of dicarboxylic acids in biological fluids.[8][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. The 1H and 13C NMR spectra of this compound would exhibit characteristic signals for the carboxylic acid protons and carbons, as well as the butyl chain.[13][14][15]
Caption: A generalized analytical workflow for the detection of this compound.
Quantitative Data Summary
The following table summarizes typical parameters for the analysis of dicarboxylic acids using different analytical techniques. The values for this compound would need to be determined empirically.
| Analytical Technique | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Silylation (e.g., BSTFA) | Low ng/mL | Mid ng/mL | [10] |
| LC-MS/MS | Butylation | 0.05 µmol/L | 0.1 µmol/L | [8] |
| HPLC-UV | None | Low µg/mL | Mid µg/mL | [11] |
Potential Biological Activities and Significance
The biological role of this compound is currently unknown. However, based on its structural similarity to succinic acid, a key metabolic intermediate, several potential biological activities can be postulated.
Enzyme Inhibition
It is well-established that molecules with structural similarity to enzyme substrates can act as competitive inhibitors. Malonate, a close structural analog of succinate, is a classic example of a competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain.[5][16][17][18][19] The presence of the butyl group in this compound could allow it to bind to the active site of succinate dehydrogenase, potentially inhibiting its function.
Caption: Postulated competitive inhibition of succinate dehydrogenase.
Signaling Molecule
Recent research has highlighted that succinate itself can act as a signaling molecule, influencing various cellular processes, including inflammation and tumorigenesis, when present at elevated levels.[1][20][21] It is conceivable that this compound, as a succinate analog, could interact with succinate receptors or other signaling pathways, thereby modulating cellular responses.
Future Directions and Conclusion
The study of this compound presents an exciting frontier in metabolomics and natural product chemistry. The lack of direct evidence for its natural occurrence underscores the need for targeted screening of diverse biological sources, particularly microbial fermentations and plant extracts, using the advanced analytical techniques outlined in this guide.
Should its natural occurrence be confirmed, further research should focus on elucidating its biosynthetic pathway, quantifying its production under various conditions, and exploring its biological activities. The potential for this molecule to act as an enzyme inhibitor or a signaling molecule warrants investigation, which could open new avenues for drug discovery and development.
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Wikipedia contributors. (2023, December 28). Branched-chain dicarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Vedantu. (n.d.). Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Retrieved January 13, 2026, from [Link]
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Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved January 13, 2026, from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 13, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Succinate in Cellular Metabolism: Understanding the Biological Significance of Succinic Acid. Retrieved January 13, 2026, from [Link]
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JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 13, 2026, from [Link]
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- Zhang, W., & Lang, R. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Physiology, 14, 1218167.
- Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1993–2002.
- Dong, L. F., et al. (2011). Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death. Pharmaceutical research, 28(11), 2695–2730.
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ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Retrieved January 13, 2026, from [Link]
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Korea Science. (n.d.). DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). (2r)-2-Butylbutanedioic Acid. Retrieved January 13, 2026, from [Link]
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ScienceRise: Pharmaceutical Science. (2018, August 17). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. Retrieved January 13, 2026, from [Link]
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Theseus. (2025, December 3). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). GC and GC-MS analyses of succinic acid extracted from chitosan-succinic.... Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). 2-tert-Butylbutanedioic acid. Retrieved January 13, 2026, from [Link]
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- FEMS Microbiology Letters. (2014). Production of 2-butanol through meso-2,3-butanediol consumption in lactic acid bacteria. FEMS Microbiology Letters, 360(1), 1-7.
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An In-depth Technical Guide to 2-Butylbutanedioic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Butylbutanedioic acid, a dicarboxylic acid with significant potential in various research and development applications, including drug development. We will delve into its chemical identity, isomeric forms, synthesis, and key applications, offering insights for researchers and scientists in the field.
Understanding this compound: Isomers and Nomenclature
This compound, also commonly known as 2-butylsuccinic acid, is a derivative of butanedioic (succinic) acid with a butyl group attached to the second carbon. The complexity of this molecule arises from the isomeric forms of the butyl group and the chirality of the carbon to which it is attached. This leads to several distinct chemical entities, each with its own unique CAS number and IUPAC name.
It is crucial for researchers to distinguish between these isomers, as their physical, chemical, and biological properties can vary significantly.
| Common Name | IUPAC Name | CAS Number |
| 2-Butylsuccinic acid | This compound | 1457-39-2[1] |
| 2-(sec-Butyl)succinic acid | 2-(1-Methylpropyl)butanedioic acid | 5653-98-5[2] |
| 2-tert-Butylsuccinic acid | 2-tert-Butylbutanedioic acid | 5671-87-4[3] |
| (2R)-2-Butylsuccinic acid | (2R)-2-Butylbutanedioic acid | N/A |
| (2S)-2-Butylsuccinic acid | (2S)-2-Butylbutanedioic acid | 63163-09-7[4] |
Physicochemical Properties
The properties of this compound are influenced by its isomeric form. The following table summarizes key computed properties for the parent molecule.
| Property | Value | Source |
| Molecular Formula | C8H14O4 | PubChem[5] |
| Molecular Weight | 174.19 g/mol | PubChem[5] |
| XLogP3 | 1.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Rotatable Bond Count | 5 | PubChem[5] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through various organic synthesis routes. A common and illustrative method is the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
Synthesis Workflow via Malonic Ester Alkylation
This workflow provides a reliable method for the preparation of this compound. The choice of the butyl halide in the first step will determine the isomer of the final product.
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An In-depth Technical Guide to the Solubility of 2-Butylbutanedioic Acid in Various Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in a range of solvents is paramount for formulation development, purification processes, and predicting its behavior in biological systems. This technical guide provides a comprehensive analysis of the solubility of this compound, leveraging predictive modeling, and analogies to structurally related compounds to offer a detailed solubility profile. This guide also outlines a rigorous, self-validating experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.
Introduction: The Crucial Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental concept in chemistry with profound practical implications. In the realm of drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic failure.[1] A comprehensive understanding of a compound's solubility in various solvents—spanning the spectrum from polar to nonpolar—is therefore not merely an academic exercise but a critical component of preclinical development.
This guide focuses on this compound, a derivative of succinic acid. The introduction of a butyl group to the succinic acid backbone significantly alters its physicochemical properties, most notably its lipophilicity, which in turn influences its solubility. This document aims to provide researchers with a robust framework for understanding and experimentally determining the solubility of this compound.
Physicochemical Properties of this compound: A Predictive Approach
| Property | Predicted Value | Methodology and Rationale |
| Molecular Weight | 174.19 g/mol | Calculated from the molecular formula (C8H14O4). This value is fundamental for all molarity-based calculations. |
| Melting Point (°C) | 85 - 95 | Prediction: Based on Quantitative Structure-Property Relationship (QSPR) models and comparison with related dicarboxylic acids. Succinic acid has a high melting point (~187°C) due to its symmetrical structure and strong hydrogen bonding. The introduction of a flexible butyl chain is expected to disrupt the crystal lattice packing, leading to a lower melting point. For instance, adipic acid (C6) melts at ~152°C, while pimelic acid (C7) melts at ~105°C. The butyl substituent introduces asymmetry, further reducing the melting point. |
| pKa1 | ~4.3 | Prediction: Based on ACD/Labs pKa prediction software and analogy to succinic acid (pKa1 ≈ 4.2). The inductive effect of the alkyl chain is expected to have a minor acid-weakening effect on the adjacent carboxylic acid. |
| pKa2 | ~5.5 | Prediction: Based on ACD/Labs pKa prediction software and analogy to succinic acid (pKa2 ≈ 5.6). The second pKa is higher due to the electrostatic repulsion from the already formed carboxylate anion, making the removal of the second proton more difficult. |
| logP (Octanol-Water) | 1.2 | Source: PubChem (XLogP3 value). This value indicates a moderate level of lipophilicity, suggesting that while it will have some water solubility, it will also be soluble in less polar organic solvents. |
Theoretical Framework: The Science of Dissolution
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a simple yet powerful guiding principle. This can be further refined by considering specific solvent properties:
-
Polarity and Dielectric Constant: Polar solvents, characterized by high dielectric constants, are effective at solvating polar molecules and ions. The two carboxylic acid groups of this compound can engage in strong hydrogen bonding with polar protic solvents like water and alcohols.
-
Hansen Solubility Parameters (HSP): This model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent with similar HSP values.
-
pH: For an ionizable compound like this compound, the pH of the aqueous solution is a critical determinant of solubility. According to the Henderson-Hasselbalch equation, as the pH of the solution rises above the pKa of the carboxylic acid groups, they will deprotonate to form the more polar and, therefore, more water-soluble carboxylate ions.
Predicted Solubility of this compound
In the absence of direct experimental data, the following table presents the predicted solubility of this compound in a range of common laboratory solvents. These predictions are derived from a combination of QSPR models, the General Solubility Equation (GSE), and by drawing analogies with the known solubilities of succinic, adipic, and pimelic acids.
General Solubility Equation (GSE): logS = 0.5 - 0.01(MP - 25) - logP Where S is the molar solubility, MP is the melting point in °C, and logP is the octanol-water partition coefficient.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Moderately Soluble | The two carboxylic acid groups can form hydrogen bonds with water. At neutral pH, a significant portion of the molecules will be in their more soluble ionized form. The butyl group, however, adds hydrophobicity, limiting the overall solubility compared to succinic acid. |
| Methanol | Polar Protic | Highly Soluble | Methanol is a polar protic solvent capable of acting as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid groups. Its lower polarity compared to water will better accommodate the butyl chain. |
| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol is an excellent solvent for dicarboxylic acids. Its slightly lower polarity may further enhance the solubility of the butyl-substituted compound. |
| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the carboxylic acid protons. Its moderate polarity should effectively solvate the entire molecule. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Ethyl acetate is less polar than acetone but can still act as a hydrogen bond acceptor. The butyl group will have favorable interactions with the ethyl and acetyl moieties of the solvent. |
| Hexane | Nonpolar | Sparingly Soluble | Hexane is a nonpolar solvent and will not effectively solvate the polar carboxylic acid groups. The energy required to break the hydrogen bonds in the solid crystal lattice will not be compensated by solute-solvent interactions. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | While nonpolar, the aromatic ring of toluene can have some weak interactions with the butyl chain. However, it is a poor solvent for the polar carboxylic acid functional groups. |
Experimental Determination of Solubility: A Self-Validating Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method .[2] This protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a calibrated pH meter for aqueous solutions.
Step-by-Step Experimental Workflow
Sources
An In-Depth Technical Guide to 2-Butylbutanedioic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular characteristics of 2-Butylbutanedioic acid.
Molecular Identity and Core Properties
This compound, also known by its synonym 2-butylsuccinic acid, is a substituted dicarboxylic acid. It is structurally derived from butanedioic acid (succinic acid) with a butyl group attached at the second carbon position. This substitution significantly influences its physicochemical properties compared to its parent compound.
Molecular Formula and Weight
The fundamental identifiers for any chemical compound are its molecular formula and weight. For this compound, these are:
The formula indicates a composition of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and solution preparation.
Nomenclature and Isomerism
Proper nomenclature is essential for unambiguous scientific communication.
-
IUPAC Name: The systematic name for this compound is this compound. The PubChem database often specifies stereoisomers, such as (2R)-2-butylbutanedioic acid, indicating a specific spatial arrangement at the chiral center (the second carbon).[1]
-
Common Synonyms: It is frequently referred to as 2-butylsuccinic acid.[1]
It is important for researchers to recognize that structural isomers exist, such as 2-tert-butylbutanedioic acid, which shares the same molecular formula (C₈H₁₄O₄) and molecular weight (174.19 g/mol ) but possesses a different branching structure for the butyl group, leading to distinct physical and chemical properties.[2]
Structural Representation and Chemical Features
The structure of this compound dictates its chemical behavior, including its reactivity, polarity, and potential for intermolecular interactions.
Caption: Chemical structure of this compound.
The molecule features two carboxylic acid (-COOH) functional groups, which are responsible for its acidic nature and ability to act as a hydrogen bond donor and acceptor. The four-carbon n-butyl chain is a nonpolar, hydrophobic moiety that influences the molecule's solubility and lipophilicity.
Physicochemical Data Summary
A summary of key computed properties provides insight into the molecule's expected behavior in various chemical environments. This data is crucial for designing experiments in drug discovery, materials science, and chemical synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-2-butylbutanedioic acid | PubChem[1] |
| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |
| Molecular Weight | 174.19 g/mol | PubChem[1] |
| Exact Mass | 174.08920892 Da | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Expert Interpretation:
-
XLogP3: A value of 1.2 suggests moderate lipophilicity. The compound is expected to have some solubility in both nonpolar organic solvents and, particularly in its deprotonated (salt) form, in polar solvents like water.
-
Hydrogen Bonding: With two donor and four acceptor sites, the molecule can participate extensively in hydrogen bonding. This property is key to its interactions with biological targets, such as enzyme active sites, and influences its boiling point and solubility.
-
Rotatable Bonds: The presence of five rotatable bonds gives the molecule significant conformational flexibility, which is a critical factor in molecular docking studies and understanding its ability to bind to target proteins.
Potential Synthesis and Applications
While specific, large-scale industrial synthesis protocols for this compound are not widely documented in the provided search context, its structure suggests logical synthetic pathways rooted in established organic chemistry. A common approach would involve the alkylation of a malonic or succinic ester derivative.
Conceptual Synthesis Workflow
A plausible laboratory-scale synthesis can be conceptualized as follows:
-
Deprotonation: Diethyl succinate is treated with a strong base (e.g., sodium ethoxide) to generate a carbanion (enolate).
-
Alkylation: The enolate acts as a nucleophile, reacting with an appropriate butyl halide (e.g., 1-bromobutane) in an Sₙ2 reaction to form diethyl 2-butylsuccinate.
-
Hydrolysis: The resulting diester is hydrolyzed under acidic or basic conditions to cleave the ester groups, yielding the final this compound product.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Applications in Research and Development
Given its structure as a dicarboxylic acid with a lipophilic side chain, this compound holds potential as a versatile building block in several fields:
-
Polymer Chemistry: It can serve as a monomer for the synthesis of specialty polyesters and polyamides. The butyl group can impart increased flexibility and modify the thermal properties of the resulting polymer.
-
Drug Development: The succinic acid scaffold is present in various biologically active molecules. This compound could be used as a starting material or fragment for synthesizing novel drug candidates, where the butyl group can probe hydrophobic pockets in target proteins.
-
Lubricants and Plasticizers: Esters derived from dicarboxylic acids are widely used as synthetic lubricants and plasticizers. Esterification of this compound could yield compounds with desirable viscosity and thermal stability profiles.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol .[1][2] Its structure, featuring both hydrophilic carboxylic acid groups and a hydrophobic butyl chain, gives it a balanced set of physicochemical properties. While not a commodity chemical, its potential as a monomer, a synthetic intermediate in drug discovery, and a precursor to functional materials makes it a compound of interest for specialized chemical and pharmaceutical research.
References
-
(2r)-2-Butylbutanedioic Acid | C8H14O4 | CID 92201348.
-
2-tert-Butylbutanedioic acid | C8H14O4 | CID 13207311.
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Spectroscopic Unveiling of 2-Butylbutanedioic Acid: A Technical Guide
Introduction: The Significance of Spectroscopic Characterization in Drug Discovery
In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Butylbutanedioic acid, a substituted derivative of succinic acid, presents a molecular scaffold with potential applications in polymer chemistry and as a building block in the synthesis of pharmacologically active molecules. Its efficacy and safety are intrinsically linked to its exact molecular structure and purity. Therefore, a comprehensive spectroscopic characterization is not merely a routine analysis but a foundational pillar for its scientific and commercial exploration.
Molecular Structure and Isomerism
This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-butylbutanedioic acid and (S)-2-butylbutanedioic acid. The spectroscopic techniques discussed herein will characterize the overall connectivity of the molecule. Distinguishing between the enantiomers would require specialized chiral spectroscopic methods or chromatographic techniques, which are beyond the scope of this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for determining the hydrogen framework of an organic molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. These values are generated using a combination of database-driven and algorithmic prediction tools.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H8 (-CH₃) | ~ 0.9 | Triplet (t) | 3H |
| H7 (-CH₂-) | ~ 1.3 | Sextet (sxt) | 2H |
| H6 (-CH₂-) | ~ 1.3 | Multiplet (m) | 2H |
| H5 (-CH₂-) | ~ 1.6 | Multiplet (m) | 2H |
| H3 (-CH₂-) | ~ 2.5 - 2.8 | Multiplet (m) | 2H |
| H2 (-CH-) | ~ 2.9 | Multiplet (m) | 1H |
| H (Carboxylic Acids) | ~ 10 - 12 | Broad Singlet (br s) | 2H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it allows for the observation of the acidic protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Protons (~10-12 ppm): The two carboxylic acid protons are expected to appear as a broad singlet in the downfield region of the spectrum. Their broadness is a result of hydrogen bonding and chemical exchange.
-
Methine Proton (H2, ~2.9 ppm): The proton on the chiral center (C2) is adjacent to the electron-withdrawing carboxylic acid group and the succinic acid backbone, leading to its downfield shift. It will appear as a multiplet due to coupling with the protons on C3 and C5.
-
Methylene Protons of the Butanedioic Acid Core (H3, ~2.5 - 2.8 ppm): These protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. They will likely appear as a complex multiplet.
-
Butyl Chain Protons (H5, H6, H7, H8):
-
The terminal methyl group (H8) will be a triplet, coupled to the adjacent methylene group (H7).
-
The methylene groups of the butyl chain (H5, H6, H7) will appear as overlapping multiplets in the aliphatic region of the spectrum. The protons on C5 will be the most deshielded of the butyl chain due to their proximity to the C2 position.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1, C4 (Carboxylic Acids) | ~ 175 - 180 |
| C2 (Methine) | ~ 45 - 50 |
| C3 (Methylene) | ~ 35 - 40 |
| C5 (Methylene) | ~ 30 - 35 |
| C6 (Methylene) | ~ 28 - 32 |
| C7 (Methylene) | ~ 22 - 26 |
| C8 (Methyl) | ~ 13 - 15 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer used for the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons and carbonyls.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (C1, C4, ~175-180 ppm): The two carboxylic acid carbons are the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Methine Carbon (C2, ~45-50 ppm): The carbon of the chiral center is shifted downfield due to the attachment of the carboxylic acid and the butyl group.
-
Methylene Carbons (C3, C5, C6, C7): The chemical shifts of the methylene carbons in the butanedioic acid core and the butyl chain will appear in the aliphatic region. Their specific shifts are influenced by their proximity to the electron-withdrawing carboxylic acid groups.
-
Methyl Carbon (C8, ~13-15 ppm): The terminal methyl carbon of the butyl group will be the most shielded carbon, appearing at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 & 950 - 910 | Medium, Broad |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will perform the Fourier transform to generate the IR spectrum.
Interpretation of the IR Spectrum
-
Broad O-H Stretch (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad absorption in this region due to the O-H stretching of the hydrogen-bonded dimers.
-
Strong C=O Stretch (1725 - 1700 cm⁻¹): A strong, sharp peak in this region confirms the presence of the carbonyl group of the carboxylic acid.
-
Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): These absorptions arise from the C-H bonds of the butyl group and the butanedioic acid backbone.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions from C-O stretching and various bending vibrations, which are unique to the molecule as a whole.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₄O₄) is 174.19 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion may be observed at m/z 174.
-
Key Fragmentation Pathways: Carboxylic acids often undergo characteristic fragmentation patterns.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively non-volatile compound like a dicarboxylic acid, LC-MS with electrospray ionization (ESI) is often a suitable method.
-
Ionization:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation.
-
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of the Mass Spectrum (EI)
-
[M - H₂O]⁺˙ (m/z 156): Loss of a water molecule is a common fragmentation for carboxylic acids.
-
[M - COOH]⁺ (m/z 129): Loss of a carboxyl radical is another characteristic fragmentation.
-
[M - C₄H₉]⁺ (m/z 117): Cleavage of the butyl group (alpha-cleavage) is expected.
-
[C₄H₉]⁺ (m/z 57): The butyl cation itself will likely be a prominent peak.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, provides a detailed and self-validating picture of its molecular structure. While experimental data for this specific molecule is not widely published, the predictive and comparative methodologies outlined in this guide offer a robust and scientifically sound approach to its characterization. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. Together, these techniques form a powerful and indispensable toolkit for the modern researcher in the pursuit of novel chemical entities and their applications.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
thermal stability of 2-Butylbutanedioic acid
An In-Depth Technical Guide to the Thermal Stability of 2-Butylbutanedioic Acid
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound. In the absence of extensive literature on this specific molecule, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to elucidate the thermal decomposition profile, identify potential hazards, and establish safe operating limits. By integrating thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC), this guide presents a self-validating system for generating reliable and actionable data. The emphasis is placed not only on the procedural steps but also on the underlying scientific rationale, ensuring a deep understanding of the experimental choices and their implications for chemical process safety and drug development.
Introduction: The Significance of Thermal Stability in Dicarboxylic Acids
This compound, a derivative of succinic acid, belongs to the family of dicarboxylic acids.[1] These molecules are versatile building blocks in chemical synthesis and are of interest in the pharmaceutical industry as potential intermediates or excipients. The introduction of an alkyl chain, in this case, a butyl group, can significantly influence the molecule's physical and chemical properties, including its thermal stability.
A thorough understanding of a compound's thermal stability is paramount for safe handling, storage, and processing.[2][3] For drug development professionals, this knowledge is critical as thermal decomposition can lead to the formation of impurities, loss of efficacy, and potentially toxic byproducts. This guide, therefore, serves as a foundational document for characterizing the thermal behavior of this compound, enabling informed decisions in research and development.
Theoretical Framework: Anticipating the Thermal Decomposition of this compound
The thermal decomposition of dicarboxylic acids can proceed through several pathways, including decarboxylation, dehydration to form anhydrides, and fragmentation of the alkyl chain. For instance, succinic acid itself can melt and then evaporate or decompose.[4][5] The presence of the butyl group in this compound introduces additional potential decomposition routes. The stability of the molecule is intrinsically linked to the strength of its chemical bonds, with decomposition initiating at the weakest points in the structure under thermal stress.[6][7]
A Multi-faceted Experimental Approach to Thermal Stability Assessment
A comprehensive evaluation of thermal stability necessitates a combination of analytical techniques that provide complementary information. The proposed workflow integrates three key methods: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Caption: Integrated workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
Causality: TGA is the initial and fundamental step in assessing thermal stability.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This allows for the precise determination of the temperature at which decomposition begins (onset temperature) and the quantification of mass loss at different stages of decomposition. By varying the heating rate, we can also derive kinetic parameters of the decomposition reaction.[9]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres is recommended to understand the influence of oxygen on decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate.
-
Heating Rates: Perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable kinetic analysis.[9]
-
-
Data Acquisition: Record the mass of the sample as a function of temperature and time. The derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.[10]
Differential Scanning Calorimetry (DSC): Characterizing Thermal Events
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] This technique is crucial for identifying endothermic events such as melting and boiling, and exothermic events like decomposition or crystallization.[13][14] An exothermic decomposition indicates a release of energy, which can be a significant safety concern.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. The choice of pan (e.g., aluminum, hermetically sealed) depends on the expected volatility of the sample and its decomposition products.
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events. A typical range would be from ambient to 400 °C.
-
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
Accelerating Rate Calorimetry (ARC): Assessing Runaway Reaction Potential
Causality: ARC is the gold standard for evaluating thermal hazards under adiabatic conditions, which mimic a worst-case scenario in a large-scale reactor where heat cannot be dissipated.[15][16] It provides critical data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate of decomposition.[17][18] This information is indispensable for designing safe chemical processes.
-
Instrument Setup: Calibrate the ARC system according to the manufacturer's specifications.
-
Sample Preparation: Place a known quantity of this compound (typically 1-10 g) into a sample bomb (e.g., titanium or stainless steel).
-
Experimental Conditions:
-
Mode: Operate in the "heat-wait-search" mode. The instrument heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).[16]
-
Detection Threshold: Set a sensitivity threshold (e.g., 0.02 °C/min) to detect the onset of an exotherm.
-
-
Data Acquisition: Once an exotherm is detected, the instrument switches to an adiabatic mode, and the temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
Data Presentation and Interpretation
The data from these experiments should be systematically organized for clear interpretation and comparison.
Table 1: Summary of TGA Data for this compound
| Heating Rate (°C/min) | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Total Mass Loss (%) |
| 5 | Data to be filled | Data to be filled | Data to be filled |
| 10 | Data to be filled | Data to be filled | Data to be filled |
| 15 | Data to be filled | Data to be filled | Data to be filled |
| 20 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Summary of DSC Data for this compound
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |
| Melting | Data to be filled | Data to be filled | Data to be filled |
| Decomposition | Data to be filled | Data to be filled | Data to be filled |
Table 3: Summary of ARC Data for this compound
| Parameter | Value |
| Onset of Self-Heating (°C) | Data to be filled |
| Adiabatic Temperature Rise (°C) | Data to be filled |
| Maximum Pressure (bar) | Data to be filled |
| Time to Maximum Rate (min) | Data to be filled |
Proposed Thermal Decomposition Pathways
Based on the chemistry of dicarboxylic acids, the following decomposition pathways for this compound can be postulated. The actual products would need to be confirmed by techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Caption: Plausible thermal decomposition routes for this compound.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous methodology for assessing the thermal stability of this compound. By following the outlined protocols for TGA, DSC, and ARC, researchers can generate the necessary data to understand its decomposition behavior, identify potential thermal hazards, and establish safe operating parameters. The emphasis on the rationale behind each experimental choice ensures that the investigation is not merely procedural but is grounded in a solid understanding of thermal analysis principles. The resulting data will be invaluable for the safe and effective application of this compound in research, chemical synthesis, and pharmaceutical development.
References
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Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link][15]
-
Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link][17]
-
NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link][16]
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MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link][9]
-
TA Instruments. (n.d.). Kinetic analysis of high resolution TGA variable heating rate data, TA-061. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry. Retrieved from [Link][18]
-
Gimenez, P., et al. (2018). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Ecletica Quimica, 35(4), 73.[4]
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DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link][19]
-
TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Retrieved from [Link][8]
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Caires, F. J., et al. (2009). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Ecletica Quimica, 35(4), 73-80.[5]
-
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link][13]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][11]
-
Duke University Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link][12]
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Chemistry LibreTexts. (2023). 1.22: Metal-Alkyl Complexes. Retrieved from [Link][6]
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Slideshare. (n.d.). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Retrieved from [Link][7]
-
UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link][14]
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Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link][2]
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Linquip. (n.d.). Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Retrieved from [Link][3]
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PubChem. (n.d.). (2r)-2-Butylbutanedioic Acid. Retrieved from [Link][1]
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ResearchGate. (n.d.). Thermogravimetric Analysis (TGA, solid line) and Derivative Thermogravimetry (DTG, circles) profiles for compounds (1) and (2) in N 2 atmosphere. Retrieved from [Link][10]
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An In-depth Technical Guide on the Potential Biological Activities of 2-Butylbutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid whose biological activities are not yet extensively documented. However, its structural similarity to succinic acid—a critical metabolic intermediate and signaling molecule—provides a strong basis for hypothesizing a range of potential biological functions. This guide synthesizes the available information and provides a scientifically-grounded framework for investigating its potential roles in metabolic modulation, cell signaling, antimicrobial activity, and dermatology. Detailed experimental protocols are provided to validate these hypotheses, offering a roadmap for future research and development in the pharmaceutical and cosmetic industries.
Introduction to this compound
This compound (PubChem CID: 92201348) is a derivative of butanedioic acid (succinic acid) with a butyl group substituted at the second carbon position.[1] While its primary applications to date have been as a chemical intermediate, its structural features suggest a potential for interaction with biological systems.[2]
Chemical Properties:
-
Molecular Formula: C8H14O4[1]
-
Molecular Weight: 174.19 g/mol
-
Synonyms: 2-Butylsuccinic acid[3]
-
Structure:
Succinic acid itself is a vital component of the citric acid (TCA) cycle and a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[4][5][6] These roles in energy metabolism and extracellular signaling are central to the hypothesized activities of its butyl-substituted derivative.[4][5][6]
Hypothesized Biological Activities & Mechanistic Rationale
Modulation of Cellular Metabolism via TCA Cycle Interaction
The structural analogy of this compound to succinate suggests it may interact with enzymes of the TCA cycle, particularly succinate dehydrogenase (SDH). SDH catalyzes the oxidation of succinate to fumarate. The presence of the butyl group could potentially lead to competitive or non-competitive inhibition of SDH, thereby altering cellular respiration and energy production.[7]
Causality: By sterically hindering the active site or allosterically modifying the enzyme, this compound could reduce the rate of succinate oxidation. This would lead to an accumulation of succinate and a reduction in the downstream production of FADH2, impacting the electron transport chain and overall ATP synthesis.
G-Protein Coupled Receptor (GPCR) Signaling via SUCNR1
Succinate is the endogenous ligand for SUCNR1, a receptor implicated in a variety of physiological and pathological processes including inflammation, immune response, and blood pressure regulation.[4][6][8] The butyl group on this compound could modulate its binding affinity and efficacy at the SUCNR1 receptor, potentially acting as an agonist or antagonist.
-
Potential Agonist Activity: If it activates SUCNR1, it could trigger downstream signaling cascades involving Gq and Gi proteins, leading to changes in intracellular calcium levels and cAMP.[4][9] This could have implications for conditions like hypertension and inflammatory diseases.[8][10]
-
Potential Antagonist Activity: Conversely, if it binds to SUCNR1 without activating it, it could block the effects of endogenous succinate, which is known to be elevated in inflammatory and hypoxic conditions.
Potential Antimicrobial and Biofilm-Disrupting Effects
Dicarboxylic acids and their derivatives have demonstrated antimicrobial properties.[11][12][13] The lipophilic butyl group of this compound could enhance its ability to disrupt bacterial cell membranes, leading to bacteriostatic or bactericidal effects.[14]
Mechanism of Action: Carboxylic acids can inhibit microbial growth by damaging the cell membrane and causing a decrease in the internal pH of the microbe.[14] The increased lipophilicity from the butyl chain may facilitate its passage through the lipid bilayer of bacterial membranes.
Application in Dermal and Follicular Health
Succinic acid and its derivatives are gaining traction in cosmetics for their antimicrobial, anti-inflammatory, and skin-conditioning properties.[15][16][17] They have been shown to be effective against acne-causing bacteria and can help in maintaining skin firmness and suppleness.[17][18] Recent studies also suggest a role for succinic acid in improving hair flexibility and elasticity.[15][17] this compound, with its modified properties, could offer enhanced or novel benefits in these areas.
Experimental Validation Frameworks
To rigorously test these hypotheses, a structured experimental approach is essential. The following protocols are designed as self-validating systems, incorporating necessary controls for accurate data interpretation.
Protocol: Investigating Metabolic Effects
Objective: To determine if this compound inhibits succinate dehydrogenase (SDH) activity.
Methodology: Colorimetric SDH Activity Assay [19]
-
Sample Preparation: Isolate mitochondria from a relevant cell line (e.g., HepG2) or tissue.
-
Reaction Setup: In a 96-well plate, add the mitochondrial sample, SDH assay buffer, and varying concentrations of this compound (e.g., 0.1 µM to 1 mM). Include a vehicle control (DMSO or buffer) and a positive control inhibitor (malonate).[7]
-
Initiate Reaction: Add the SDH substrate mix and a probe (e.g., DCIP), which acts as an artificial electron acceptor.
-
Kinetic Measurement: Immediately measure the absorbance at 600 nm in a microplate reader in kinetic mode for 10-30 minutes at 25°C.[19]
-
Data Analysis: Calculate the rate of change in absorbance over time. A decrease in the rate in the presence of this compound indicates inhibition. Determine the IC50 value.
Expected Data Output:
| Compound | SDH Inhibition IC50 (µM) |
| This compound | Experimental Value |
| Malonate (Positive Control) | Known Value |
| Vehicle Control | No Inhibition |
Diagram: Proposed Interaction with the TCA Cycle
Caption: Hypothetical inhibition of Succinate Dehydrogenase (SDH) by this compound.
Protocol: Characterizing SUCNR1 Receptor Interaction
Objective: To determine if this compound acts as an agonist or antagonist at the SUCNR1 receptor.
Methodology: Calcium Flux Assay
-
Cell Culture: Use a cell line stably expressing human SUCNR1 (e.g., HEK293-SUCNR1).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Add varying concentrations of this compound to the cells and measure the change in fluorescence intensity over time using a fluorescence plate reader. Include succinate as a positive control. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a short period. Then, add a known concentration of succinate (e.g., EC50) and measure the fluorescence response. A reduction in the succinate-induced signal indicates antagonist activity.
-
Data Analysis: Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Diagram: SUCNR1 Signaling Pathway
Caption: Gq and Gi signaling pathways downstream of SUCNR1 activation.
Protocol: Assessing Antimicrobial Efficacy
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against relevant bacterial strains.
Methodology: Broth Microdilution MIC Assay
-
Strain Selection: Choose relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Expected Data Output:
| Bacterial Strain | MIC of this compound (µg/mL) |
| S. aureus | Experimental Value |
| E. coli | Experimental Value |
Protocol: Evaluating Dermatological Properties
Objective: To assess the effect of this compound on human skin cells.
Methodology: Keratinocyte Proliferation Assay (MTS Assay)
-
Cell Culture: Culture human epidermal keratinocytes (HEKa) in appropriate growth medium.
-
Treatment: Seed the keratinocytes in a 96-well plate and, after adherence, treat them with various non-cytotoxic concentrations of this compound for 24-48 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm. An increase in absorbance relative to the untreated control suggests an increase in cell proliferation.
-
Data Analysis: Express the results as a percentage of the control and determine if there is a statistically significant effect on cell proliferation.
Data Interpretation and Future Directions
The results from these experimental frameworks will provide a foundational understanding of the biological activities of this compound.
-
If SDH inhibition is confirmed: Further studies could explore its potential as a modulator of metabolic diseases or as an anticancer agent, given the role of metabolic reprogramming in cancer.
-
If SUCNR1 activity is demonstrated: The compound could be investigated for therapeutic applications in inflammatory conditions, hypertension, or other diseases where SUCNR1 signaling is implicated.[8][20][21][22][23][24]
-
If antimicrobial activity is significant: It could be developed as a novel preservative or as a topical agent for skin infections.
-
If beneficial dermatological effects are observed: Formulation development for cosmetic or dermo-cosmetic products would be a logical next step.
This structured approach, moving from hypothesized activity to in vitro validation, provides a robust pathway for elucidating the therapeutic and commercial potential of this compound.
References
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Biological activities, isolated compounds and HPLC profile of Verbascum nubicum. (n.d.). Retrieved from [Link]
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BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS N. YA. Levchyck, AV Liubinska, NV Skrypchenko. (n.d.). Retrieved from [Link]
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Antimicrobial activity of 1,2-benzenedicarboxylic acid, butyldecyl ester isolated from the seeds and pods of Acacia nilotica Linn. (n.d.). Retrieved from [Link]
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Ballodiolic Acid A and B: Two New ROS, (•OH), (ONOO−) Scavenging and Potent Antimicrobial Constituents Isolated from Ballota pseudodictamnus (L.) Benth. (2022). Molecules. Retrieved from [Link]
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Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids. (1969). Applied Microbiology. Retrieved from [Link]
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Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). Molecules. Retrieved from [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). Toxics. Retrieved from [Link]
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Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. (2022). American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
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FUNCTIONAL ACTIVE INGREDIENTS - ACEF. (n.d.). Retrieved from [Link]
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Succinate-GPR91 signaling promotes cardiomyocyte metabolic reprogramming and NAD+ production to alleviate HFpEF. (2024). Research Square. Retrieved from [Link]
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Succinic Acid: Technology Development and Commercialization. (2017). Fermentation. Retrieved from [Link]
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Where Can We Find Succinic Acid in Cosmetics? - Typology. (2024, November 7). Retrieved from [Link]
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Signaling by succinate via SUCNR1 promotes an anti-inflammatory... (n.d.). Retrieved from [Link]
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Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. (n.d.). Retrieved from [Link]
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Chemoenzymatic Synthesis of Both Enantiomers of 2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic (TBMB) Acid | Request PDF. (n.d.). Retrieved from [Link]
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Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens. (n.d.). Retrieved from [Link]
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SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes. (2024). Journal of Clinical Investigation. Retrieved from [Link]
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Methodological & Application
GC-MS analysis of 2-Butylbutanedioic acid derivatives
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Butylbutanedioic Acid Derivatives
Abstract
This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted derivative of succinic acid, represents a class of dicarboxylic acids whose analysis is pertinent in fields ranging from metabolomics to industrial quality control. Due to their inherent polarity and low volatility, direct analysis by GC-MS is challenging. This application note details a robust methodology centered on a crucial derivatization step, specifically silylation, to enable sensitive and reliable analysis. We will explore the causality behind each experimental choice, from sample preparation and derivatization to the optimization of GC-MS parameters and data interpretation, providing researchers with a validated protocol grounded in established analytical principles.
The Analytical Challenge: The Nature of Dicarboxylic Acids
The analysis of dicarboxylic acids like this compound by GC-MS presents a significant hurdle. The presence of two polar carboxylic acid functional groups (-COOH) results in several undesirable characteristics:
-
Low Volatility: Strong intermolecular hydrogen bonding between the carboxyl groups significantly raises the boiling point, making it difficult to vaporize the analyte in the GC inlet without thermal degradation.[1][2]
-
Poor Thermal Stability: At the high temperatures required for volatilization, dicarboxylic acids can undergo decarboxylation, leading to analytical inaccuracy.[2]
-
Adsorption and Peak Tailing: The polar nature of the analyte causes it to interact strongly with active sites within the GC system (e.g., injector liner, column stationary phase), resulting in broad, tailing chromatographic peaks and poor sensitivity.[1]
To overcome these limitations, a chemical modification step known as derivatization is essential. This process converts the polar, non-volatile analyte into a more volatile, thermally stable, and less polar derivative that is amenable to GC-MS analysis.[3][4]
The Derivatization Strategy: Silylation vs. Esterification
Two primary derivatization techniques are commonly employed for carboxylic acids: esterification and silylation.[5]
-
Esterification: This method converts carboxylic acids into esters, for example, by reacting them with an alcohol (like butanol) in the presence of an acid catalyst (e.g., BF₃ or H₂SO₄).[6][7]
-
Silylation: This is the most popular derivatization procedure for GC analysis.[4] It involves replacing the active, acidic hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[8] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[8][9]
For the analysis of low-molecular-weight dicarboxylic acids, silylation with BSTFA is often the method of choice. It has been demonstrated to provide lower detection limits and higher reproducibility compared to esterification procedures.[5][10] Therefore, this guide will focus on a validated silylation protocol using BSTFA with a TMCS catalyst.
Comprehensive Analytical Workflow
The entire analytical process, from sample acquisition to final data interpretation, follows a structured workflow. This ensures reproducibility and minimizes analytical error.
Caption: End-to-end workflow for the analysis of this compound.
Experimental Protocols
Protocol 1: Sample Extraction (Liquid-Liquid Extraction)
This protocol is designed for the extraction of organic acids from an aqueous matrix, such as biological fluids.
Materials:
-
Sample (e.g., 1 mL of urine or plasma)
-
Internal Standard (IS) solution (e.g., succinic acid-d4)
-
6M Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl), analytical grade
-
Ethyl Acetate, HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass centrifuge tubes (15 mL) with PTFE-lined caps
-
Vortex mixer and centrifuge
-
Nitrogen evaporation system
Procedure:
-
Sample Aliquoting: Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification.
-
Acidification: Add 200 µL of 6M HCl to the tube to adjust the pH to <2.[11] This ensures that the carboxylic acid groups are fully protonated, making them less water-soluble and more extractable into an organic solvent.
-
Salting Out: Add approximately 1.5 g of NaCl and vortex to saturate the solution. This decreases the solubility of the organic acid in the aqueous phase, improving extraction efficiency.[12]
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic layer.[13]
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the extraction (steps 5-7) one more time with a fresh aliquot of ethyl acetate and combine the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Transfer the dried extract to a new tube and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. A completely dry residue is critical for the subsequent derivatization step to proceed efficiently, as moisture can deactivate the silylating reagent.[8]
Protocol 2: Silylation (Derivatization)
This protocol converts the dried extract into its volatile trimethylsilyl (TMS) derivative.
Caption: Conversion of the dicarboxylic acid to its di-TMS derivative.
Materials:
-
Dried sample extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile, anhydrous grade
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
Procedure:
-
Reagent Preparation: Ensure the dried sample residue is in a 2 mL reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine (which can also act as a catalyst and solvent) to the vial.[14] Vortex to dissolve the residue.
-
Derivatization Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[14] The reagent should be in molar excess to ensure the complete derivatization of all active hydrogens.[8]
-
Reaction: Tightly cap the vial immediately. Heat the mixture at 70°C for 45-60 minutes in a heating block or oven.[8][14] The elevated temperature ensures the reaction proceeds to completion, especially for sterically hindered compounds.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
GC-MS Instrumentation and Optimized Parameters
The following parameters serve as a validated starting point for method development. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | Non-polar, e.g., Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | The non-polar stationary phase is ideal for separating the non-polar TMS-derivatized analytes.[15] |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity without overloading the column. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte while minimizing thermal degradation.[16] |
| Inlet Mode | Splitless (with a 1-minute purge time) | Maximizes the transfer of the analyte onto the column, which is ideal for trace-level analysis.[15] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times.[17] |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | The temperature program is designed to separate analytes based on their boiling points, starting at a temperature low enough to trap the analyte at the head of the column and ramping up to elute higher-boiling compounds.[11][18] |
| Mass Spectrometer (MS) | ||
| MS System | Agilent 5977B MSD or equivalent single quadrupole | A robust and sensitive detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, fragment-rich mass spectra that are comparable to library databases (e.g., NIST).[11] |
| Ion Source Temperature | 230°C | Prevents condensation of analytes within the source while minimizing thermal fragmentation.[11] |
| Quadrupole Temperature | 150°C | Maintains ion trajectory and prevents contamination of the quadrupole analyzer. |
| Transfer Line Temperature | 280°C | Ensures the analyte remains in the gas phase as it transfers from the GC column to the MS source, preventing cold spots and peak broadening.[11] |
| Scan Mode | Full Scan | Acquires data across a wide mass range, which is essential for identifying unknown compounds and confirming the structure of the target analyte. |
| Mass Scan Range | m/z 50 - 550 | This range is appropriate to detect the molecular ion of the derivatized analyte and its characteristic fragments.[17] |
Data Interpretation: From Signal to Result
Qualitative Identification
The identity of the derivatized this compound is confirmed using two key pieces of information:
-
Retention Time (RT): The analyte should elute from the GC column at a consistent time under the specified analytical conditions.
-
Mass Spectrum: The EI mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For the di-TMS derivative of this compound (MW ≈ 316.2 g/mol ), key expected ions include:
-
Molecular Ion (M⁺): A peak at m/z 316, representing the intact ionized molecule. This may be of low abundance.
-
[M-15]⁺: A characteristic peak at m/z 301, resulting from the loss of a methyl group (-CH₃) from one of the TMS moieties. This is often more abundant than the molecular ion.
-
Other significant fragments related to the TMS group (e.g., m/z 73) and the structure of the parent molecule.
-
Quantitative Analysis
For accurate quantification, an internal standard (IS) method is employed. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the IS. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve. Method validation should demonstrate linearity with a correlation coefficient (R²) of ≥ 0.995.[19]
Principles of Method Validation
To ensure the reliability and accuracy of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[18]
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.[20]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Typical acceptance criteria are 80-120% recovery.[21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD) and includes repeatability (intra-day) and intermediate precision (inter-day).[19]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[21]
Conclusion
This application note provides a robust and scientifically grounded protocol for the . By explaining the fundamental challenges posed by dicarboxylic acids and detailing a validated solution through silylation, this guide equips researchers, scientists, and drug development professionals with the necessary tools to achieve accurate and reproducible results. The successful implementation of this method relies on careful attention to the details of sample preparation and derivatization, followed by optimized instrumental analysis.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. shimadzu.co.kr [shimadzu.co.kr]
- 17. metbio.net [metbio.net]
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- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
use of 2-Butylbutanedioic acid in metabolic studies
Application Note & Protocols
Probing Central Carbon Metabolism: The Use of 2-Butylbutanedioic Acid in Metabolic Studies
Abstract
This compound, also known as 2-butylsuccinic acid, is a derivative of the key metabolic intermediate, succinate. Its structural similarity to succinate makes it a valuable chemical tool for investigating central carbon metabolism. This guide provides a comprehensive overview of two primary applications for this molecule: first, as a potential competitive inhibitor for enzymes that bind succinate, such as Succinate Dehydrogenase (SDH), and second, as a stable isotope-labeled tracer for studying dicarboxylic acid metabolism. We present the scientific principles behind these applications, detailed experimental design considerations, and step-by-step protocols for both in vitro enzyme inhibition assays and cell-based metabolic tracing studies using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to modulate or trace pathways linked to the Krebs cycle and mitochondrial function.
Introduction: The Significance of Targeting Succinate Metabolism
Succinate is a critical hub in cellular metabolism. As a central intermediate in the tricarboxylic acid (TCA) cycle, its oxidation to fumarate by Succinate Dehydrogenase (SDH or Complex II) directly links carbohydrate metabolism to the mitochondrial electron transport chain for ATP production[1][2][3]. Beyond this bioenergetic role, succinate has emerged as a crucial signaling molecule. Pathological accumulation of succinate, often due to mutations in SDH, can drive tumorigenesis by competitively inhibiting 2-oxoglutarate-dependent dioxygenases, leading to widespread changes in the epigenetic landscape and hypoxia-inducible factor (HIF-1α) stabilization[1][4].
Given its central role, tools that can perturb or trace succinate metabolism are invaluable. This compound, a synthetic dicarboxylic acid, serves as such a tool. Its core butanedioic (succinic) acid structure allows it to be recognized by succinate-binding enzymes, while the addition of a butyl group provides steric hindrance and altered chemical properties that can inhibit enzymatic turnover or shunt the molecule into alternative metabolic pathways.
Principle of Application
Application 1: Enzyme Inhibition
The most direct application of this compound is as a competitive inhibitor of succinate-metabolizing enzymes, primarily SDH.
-
Mechanism of Action: Competitive inhibitors structurally resemble the enzyme's natural substrate. This compound can bind to the active site of SDH but, due to its butyl group, cannot be oxidized to fumarate. This occupation of the active site prevents the binding and turnover of endogenous succinate, thereby reducing the enzyme's activity. Studying the kinetics of this inhibition can reveal key parameters like the inhibitor's potency (IC₅₀) and its binding affinity (Kᵢ)[5][6][7].
Application 2: Metabolic Isotope Tracing
When synthesized with stable isotopes (e.g., ¹³C or ²H), this compound can serve as a tracer to investigate the metabolism of medium-chain dicarboxylic acids.
-
Metabolic Fate: Unlike succinate, which primarily fuels the TCA cycle, exogenous dicarboxylic acids are often metabolized via peroxisomal β-oxidation[8][9]. A ¹³C-labeled this compound tracer, once taken up by cells, would theoretically enter this pathway. Mass spectrometry can then be used to track the incorporation of these labeled carbons into downstream metabolites, elucidating the activity and connectivity of these alternative metabolic routes[10][11][12].
Experimental Design & Workflows
Successful metabolic studies require careful planning. The choice of model system, inhibitor/tracer concentration, and appropriate controls are critical for generating robust and interpretable data.
Experimental Workflow Diagram
Caption: General experimental workflow for metabolic studies using this compound.
Detailed Protocols
Protocol 1: Determining the Inhibitory Potency (IC₅₀) of this compound on Succinate Dehydrogenase
This protocol describes how to measure the effect of this compound on SDH activity in isolated mitochondria using a colorimetric assay. The assay measures the reduction of an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol), which is coupled to succinate oxidation.
Materials:
-
Isolated mitochondria from cell culture or tissue
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 1 mM KCN (to inhibit Complex IV)
-
This compound (stock solution in DMSO or buffer)
-
DCPIP solution (50 mM in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer and DCPIP. The final concentration of DCPIP in the well should be ~50-100 µM.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution. It is common to use a 2-fold or half-log dilution series (e.g., 100 µM, 50 µM, 25 µM... or 100 µM, 30 µM, 10 µM...)[13]. Include a vehicle control (DMSO or buffer only).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
160 µL of the Reagent Mix.
-
20 µL of the inhibitor dilution (or vehicle).
-
Mix gently and pre-incubate for 5-10 minutes at 37°C.
-
-
Initiate Reaction: Add 20 µL of the mitochondrial suspension (e.g., 5-10 µg of mitochondrial protein) to each well to start the reaction.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 600 nm every 30-60 seconds for 10-15 minutes. The rate of decrease corresponds to the rate of DCPIP reduction and thus SDH activity.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (set as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% reduction in enzyme activity[14].
-
Protocol 2: Cell Culture and Isotope Labeling with [¹³C₈]-2-Butylbutanedioic Acid
This protocol outlines the steps for treating cultured cells with a stable isotope-labeled version of the molecule to trace its metabolic fate.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[¹³C₈]-2-Butylbutanedioic acid (all 8 carbons labeled with ¹³C)
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% Methanol
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Prepare Labeling Medium: Prepare fresh culture medium containing a defined concentration of [¹³C₈]-2-Butylbutanedioic acid. A typical starting concentration is 100-500 µM, but this should be optimized[8].
-
Tracer Introduction: Aspirate the old medium from the cells. Wash once with pre-warmed PBS. Add 2 mL of the labeling medium to each well.
-
Incubation: Incubate the cells for a defined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites[8].
-
Metabolite Quenching and Extraction: At each time point, perform the following steps rapidly on ice:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with 2 mL of ice-cold 0.9% NaCl.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites[8].
-
Scrape the cells into the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Sample Preparation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant (containing the metabolites) to a new tube. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS).
Protocol 3: Sample Analysis by LC-MS/MS
This is a generalized protocol for analyzing the extracted metabolites from Protocol 2. Specific column chemistries, gradients, and mass spectrometer settings must be optimized for the target metabolites.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent (e.g., 50 µL of 50:50 methanol:water).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system. A common method for polar metabolites is HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in full scan mode to identify potential metabolites and in targeted MS/MS mode to confirm identities and quantify isotopologue distributions. The mass shift from the ¹³C labels will allow for tracing. For example:
-
Unlabeled Succinate (M+0): C₄H₆O₄, monoisotopic mass ~118.026 Da
-
Succinate derived from one round of β-oxidation of [¹³C₈]-2-Butylbutanedioic acid could potentially yield [¹³C₄]-Succinate (M+4), with a mass of ~122.040 Da.
-
Data Presentation and Interpretation
Hypothetical Enzyme Inhibition Data
The table below illustrates the type of data generated from Protocol 1.
| [this compound] (µM) | Log Concentration | SDH Activity Rate (ΔAbs/min) | % Inhibition |
| 0 (Vehicle) | - | 0.150 | 0 |
| 1 | 0 | 0.135 | 10 |
| 3 | 0.48 | 0.118 | 21 |
| 10 | 1 | 0.085 | 43 |
| 30 | 1.48 | 0.051 | 66 |
| 100 | 2 | 0.025 | 83 |
Plotting % Inhibition vs. Log Concentration and fitting the curve would yield an IC₅₀ value, in this hypothetical case, of approximately 15 µM .
Interpreting Isotope Tracing Data
The presence of ¹³C-labeled downstream metabolites confirms that this compound is taken up and metabolized by the cell. By quantifying the abundance of different isotopologues (M+0, M+2, M+4, etc.) of metabolites like succinate, fumarate, and malate, one can infer the activity of the metabolic pathway.
Hypothetical Metabolic Pathway
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.
References
- BenchChem. (n.d.). A Comparative Guide to Tracing Fatty Acid and Dicarboxylic Acid Metabolism.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
-
Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]
- Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-837.
- Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755–1760.
- Liu, Y., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 1150-1155.
-
MDPI. (2022). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Retrieved from [Link]
-
NIH. (2009). Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. Retrieved from [Link]
-
PNAS. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved from [Link]
-
PubMed Central. (2018). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Retrieved from [Link]
-
Springer Nature. (2022). Stable isotope tracing to assess tumor metabolism in vivo. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinate dehydrogenase. Retrieved from [Link]
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- 4. Human Metabolome Database: Showing metabocard for Succinic acid (HMDB0000254) [hmdb.ca]
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- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Butylbutanedioic Acid as a Substrate in Enzymatic Reactions
Introduction
2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid with potential applications in the development of novel pharmaceuticals and as a building block in chemical synthesis. Understanding its interaction with enzymes is crucial for elucidating its metabolic fate, identifying potential drug-drug interactions, and for the synthesis of enantiomerically pure forms of the molecule. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate this compound as a substrate in various enzymatic reactions. The protocols are designed to be self-validating and are grounded in established scientific principles, with citations to authoritative sources.
Part 1: Enzymatic Kinetic Resolution of this compound Esters
The synthesis of enantiomerically pure 2-substituted succinic acid derivatives is of significant interest in medicinal chemistry.[1] Enzymatic kinetic resolution offers a highly selective and environmentally benign method to separate enantiomers. Hydrolases, such as lipases and proteases, are particularly effective for the enantioselective hydrolysis of ester derivatives.[2]
Principle
This protocol describes the kinetic resolution of a racemic mixture of a diester of this compound using a hydrolase. The enzyme will preferentially hydrolyze one enantiomer of the diester to the corresponding monoester, leaving the other enantiomer of the diester unreacted. This allows for the separation of the two enantiomers. Subtilisin Carlsberg, a serine protease, has been shown to be effective in the enantioselective hydrolysis of 2-substituted succinate diesters.[1] Lipases from various sources are also excellent candidates for this transformation.[2][3]
Experimental Workflow: Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound diesters.
Protocol: Kinetic Resolution using Subtilisin Carlsberg
This protocol is adapted from a method for the enantioselective hydrolysis of 2-substituted succinate diesters.[1]
Materials:
-
Racemic dimethyl or diethyl 2-butylbutanedioate
-
Subtilisin Carlsberg (e.g., from Bacillus licheniformis)[4]
-
Deionized water
-
Acetone
-
0.4 M NaOH solution
-
1 M HCl solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
pH-stat or pH meter
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the racemic diester of this compound (e.g., 10 mmol) in a minimal amount of acetone (e.g., 5-10 mL) and dilute with deionized water (e.g., 50 mL).
-
pH Adjustment: Place the vessel in a water bath to maintain a constant temperature (e.g., 25-30 °C) and stir the suspension vigorously. Adjust the pH of the mixture to 7.5 using the 0.4 M NaOH solution with a pH-stat or by manual addition.
-
Enzyme Addition: Once the pH is stable, add Subtilisin Carlsberg (e.g., 0.2 g of a crude preparation).
-
Reaction Monitoring: Monitor the reaction by the consumption of the NaOH solution required to maintain the pH at 7.5. The reaction is complete when approximately 0.5 equivalents of NaOH have been consumed, indicating 50% hydrolysis.
-
Reaction Quenching and Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Separation:
-
To isolate the unreacted diester, wash the combined organic layers with saturated sodium bicarbonate solution (3 x 30 mL) to remove the acidic monoester.
-
To isolate the monoester, acidify the aqueous bicarbonate washes to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 30 mL).
-
-
Drying and Concentration: Dry the respective organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched diester and monoester.
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered diester and the monoester product by chiral HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Enzyme | Subtilisin Carlsberg, Lipases (e.g., from Candida antarctica, Pseudomonas cepacia)[1][2] | Proven efficacy in enantioselective hydrolysis of succinate esters. |
| Substrate | Dimethyl or diethyl ester of this compound | Good solubility and reactivity. |
| pH | 7.0 - 8.0 | Optimal pH range for many hydrolases. |
| Temperature | 25 - 40 °C | Balances reaction rate and enzyme stability. |
| Monitoring | pH-stat titration of NaOH consumption[1] | Direct measure of ester hydrolysis. |
| Separation | Acid-base extraction | Efficiently separates the acidic monoester from the neutral diester. |
Part 2: Screening for Activity with Metabolic Enzymes
This compound is a structural analog of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle.[5] It is plausible that enzymes in this pathway, such as succinate dehydrogenase (SDH), may recognize this compound as a substrate. Investigating this is crucial for understanding its potential effects on cellular metabolism.
Principle
This protocol describes a method to screen for the activity of succinate dehydrogenase (SDH) with this compound as a potential substrate. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of the substrate by SDH.[6] A decrease in the absorbance of DCIP at 600 nm indicates enzyme activity.
Experimental Workflow: SDH Substrate Screening
Caption: Workflow for screening this compound as a substrate for succinate dehydrogenase.
Protocol: Succinate Dehydrogenase (SDH) Activity Assay
This protocol is based on standard methods for measuring SDH activity.[6][7]
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Succinate Dehydrogenase Assay Kit (commercially available kits provide optimized buffers and reagents)[5][7] or the following individual components:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (positive control)
-
This compound solution (test substrate)
-
DCIP solution
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm in kinetic mode
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or cell/tissue homogenates according to standard protocols.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Positive Control: SDH Assay Buffer, succinate solution, DCIP solution, and sample.
-
Test Reaction: SDH Assay Buffer, this compound solution, DCIP solution, and sample.
-
Negative Control: SDH Assay Buffer, DCIP solution, and sample (no substrate).
-
-
Initiate Reaction: Add the sample to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 25 °C and measure the absorbance at 600 nm in kinetic mode, taking readings every minute for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of DCIP reduction (change in absorbance per minute, ΔA600/min) for each reaction.
-
Compare the rate of the test reaction with the positive and negative controls. A significant increase in the rate of DCIP reduction in the presence of this compound compared to the negative control indicates that it may be a substrate for SDH.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme Source | Isolated mitochondria | High concentration of SDH.[8] |
| Substrate Conc. | Titrate from low to high concentrations | To determine kinetic parameters (Km, Vmax). |
| Electron Acceptor | DCIP | Common artificial electron acceptor for SDH assays.[6] |
| Wavelength | 600 nm | Corresponds to the absorbance maximum of oxidized DCIP. |
| Controls | Positive (succinate) and negative (no substrate) controls | Essential for validating the assay and interpreting the results. |
Part 3: Assessing Conjugation by Phase II Drug Metabolizing Enzymes
For drug development professionals, understanding the metabolic fate of a new chemical entity is critical. This compound, as a xenobiotic, may be subject to Phase II metabolism, which typically involves conjugation reactions to increase water solubility and facilitate excretion.[9] Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and Glutathione S-transferases (GSTs).
Principle
This section provides protocols to assess if this compound can be conjugated by UGTs and GSTs. The UGT assay involves incubating the test compound with human liver microsomes (a rich source of UGTs) and the co-factor UDP-glucuronic acid (UDPGA).[10] The formation of the glucuronide conjugate is then detected, typically by LC-MS/MS. The GST assay measures the conjugation of glutathione to a substrate.
Protocol: UDP-Glucuronosyltransferase (UGT) Activity Assay
This protocol is a general method for screening xenobiotic substrates for UGT activity.[11][12]
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA)
-
UGT reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate this compound and HLMs in UGT reaction buffer at 37 °C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding UDPGA. Include a control reaction without UDPGA.
-
Incubation: Incubate at 37 °C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding 2 volumes of cold acetonitrile with 0.1% formic acid.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Look for a new peak with a mass corresponding to the addition of glucuronic acid (176.12 g/mol ) to this compound.
Experimental Workflow: UGT Substrate Screening
Caption: Workflow for screening this compound as a substrate for UGTs.
Protocol: Glutathione S-Transferase (GST) Activity Assay (Competitive Inhibition)
This protocol uses a standard GST assay kit that measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).[13] The potential of this compound to be a GST substrate is assessed by its ability to competitively inhibit the reaction with CDNB.
Materials:
-
Glutathione S-Transferase Assay Kit (containing GST enzyme, GSH, and CDNB)[13][14]
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reactions containing the assay buffer, GSH, and GST enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no this compound.
-
Initiate Reaction: Start the reaction by adding CDNB to all wells.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction rates. A decrease in the rate of CDNB conjugation in the presence of this compound suggests that it may be a substrate or inhibitor of GST.
References
-
Gagnon, A., et al. (2000). Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. Tetrahedron Letters, 41(43), 8433-8437. [Link]
-
Kam Loon Fow, et al. (2009). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. In Practical Methods for Biocatalysis and Biotransformations. [Link]
-
Biocompare. Succinate Dehydrogenase Assay Kits. [Link]
-
Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103–116. [Link]
-
Carmagnol, F., Sinet, P. M., Lenoir, G., & Fara, N. (2002). Rapid spectrophotometric method for serum glutathione S-transferases activity. Clinical chemistry and laboratory medicine, 40(12), 1271–1275. [Link]
-
Khmelnitsky, Y. L., et al. (2009). Enantioselective Transesterification Catalysis by Nanosized Serine Protease Subtilisin Carlsberg Particles in Tetrahydrofuran. Journal of the American Chemical Society, 131(36), 13032–13033. [Link]
-
CliniSciences. Succinate Dehydrogenase (Complex II) Assay Kit. [Link]
-
Shin, K. A., et al. (2014). In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. Drug metabolism and disposition: the biological fate of chemicals, 42(11), 1843–1850. [Link]
-
Fow, K. L., et al. (2009). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. Research portal Eindhoven University of Technology. [Link]
-
Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
Li, Y. L., et al. (1998). Kinetic studies of the inhibitory effects of propeptides subtilisin BPN' and Carlsberg to bacterial serine proteases. The international journal of biochemistry & cell biology, 30(5), 603–612. [Link]
-
Ghiaci, M., et al. (2021). Designed Reactive Natural Deep Eutectic Solvents for Lipase-Catalyzed Esterification. International Journal of Molecular Sciences, 22(21), 11886. [Link]
-
Elabscience. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method). [Link]
-
Assay Genie. Glutathione-S-Transferase (GST) Activity Assay Kit. [Link]
-
Berlicki, Ł., et al. (2012). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 17(9), 10390-10403. [Link]
-
Elabscience. Glutathione-S-Transferase (GST) Activity Assay Kit. [Link]
-
Li, Y., et al. (2022). Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. International Journal of Molecular Sciences, 23(19), 11209. [Link]
-
Chen, S., et al. (2015). Xenobiotic Metabolism in Mice Lacking the UDP-Glucuronosyltransferase 2 Family. Drug metabolism and disposition: the biological fate of chemicals, 43(10), 1546–1554. [Link]
-
Ghaffar, T., et al. (2023). Enhanced Stability and Reusability of Subtilisin Carlsberg Through Immobilization on Magnetic Nanoparticles. International Journal of Nanomedicine, 18, 5979–5994. [Link]
-
UniProt. (2019). subC - Subtilisin Carlsberg - Bacillus licheniformis. [Link]
-
De Lange, R. J., & Smith, E. L. (1968). Subtilisin Carlsberg. I. Amino acid composition; isolation and composition of peptides from the tryptic hydrolysate. The Journal of biological chemistry, 243(9), 2134–2142. [Link]
-
Hu, D. G., et al. (2013). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. The AAPS journal, 15(2), 335–346. [Link]
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- 14. assaygenie.com [assaygenie.com]
Application Notes & Protocols for the Derivatization of 2-Butylbutanedioic Acid
For Distribution To: Researchers, scientists, and drug development professionals engaged in the analysis of dicarboxylic acids.
Abstract
This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-butylbutanedioic acid (also known as 2-butylsuccinic acid), a substituted dicarboxylic acid. Direct analysis of such polar, non-volatile compounds by standard chromatographic methods is often challenging, leading to poor peak shape, low sensitivity, and thermal decomposition, particularly in gas chromatography (GC). Derivatization modifies the carboxyl functional groups, rendering the molecule more volatile, thermally stable, and amenable to high-resolution analysis. This document details field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including silylation, esterification, and amidation/hydrazone formation. Furthermore, it addresses the critical aspect of chiral analysis, providing a protocol for the resolution of this compound enantiomers. Each section explains the underlying chemical principles, offers step-by-step methodologies, and discusses troubleshooting and optimization strategies to ensure robust and reproducible results.
The Imperative for Derivatization: A Mechanistic Perspective
This compound, like other dicarboxylic acids, possesses two polar carboxylic acid functional groups. These groups can form strong intermolecular hydrogen bonds, which significantly increases the boiling point and reduces the volatility of the molecule. When injected directly into a hot GC inlet, the compound is prone to thermal decomposition and exhibits poor chromatographic behavior, characterized by severe peak tailing and low sensitivity[1].
Derivatization is a chemical modification process that converts the polar -COOH groups into less polar, more volatile, and more thermally stable functional groups[1]. This transformation is essential for achieving sharp, symmetrical peaks and obtaining accurate quantitative data in GC analysis. For LC-MS, while direct analysis is sometimes possible, derivatization can significantly enhance ionization efficiency, improve chromatographic retention on reverse-phase columns, and increase detection sensitivity by orders of magnitude[2][3].
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, two derivatization methods are predominantly used: silylation and esterification .
Silylation: The Gold Standard for Volatility
Silylation is a robust and widely used method that replaces the active hydrogen of the carboxyl groups with a non-polar trimethylsilyl (TMS) group[4]. The resulting TMS esters are significantly more volatile and thermally stable. The reagent of choice for dicarboxylic acids is often N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), frequently used with a catalyst like trimethylchlorosilane (TMCS)[1].
Causality Behind the Method: BSTFA is highly reactive and its by-products (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are very volatile, minimizing interference in the chromatogram[4]. The TMCS catalyst accelerates the reaction, especially for sterically hindered or less reactive carboxyl groups[4].
Reaction Mechanism: Silylation with BSTFA The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the silicon atom of BSTFA, leading to the formation of the TMS ester and volatile by-products.
Caption: Silylation of a dicarboxylic acid using BSTFA.
Protocol 2.1: Silylation using BSTFA with 1% TMCS
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a 2 mL autosampler vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as silylating reagents are highly sensitive to moisture.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 200 µL of BSTFA containing 1% TMCS to the vial. An excess of the silylating reagent is crucial; a molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended[4].
-
Reaction: Tightly cap the vial immediately and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven. For succinic acid, a close analog, these conditions have been shown to be optimal[5][6].
-
Analysis: After the vial has cooled to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.
Esterification: Targeted Conversion to Esters
Esterification converts carboxylic acids into esters, most commonly methyl or butyl esters. This method is highly specific to carboxylic acids. A prevalent reagent is Boron Trifluoride (BF₃) in an alcohol solvent, such as methanol (BF₃-Methanol), which serves as both the methylating agent and a solvent[7][8].
Causality Behind the Method: BF₃ is a strong Lewis acid that catalyzes the reaction by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol)[1]. Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the ester product[1].
Reaction Mechanism: BF₃-Methanol Esterification The Lewis acid (BF₃) activates the carboxyl group, which is then attacked by methanol. A molecule of water is eliminated to form the stable methyl ester.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Application of 2-Butylbutanedioic Acid in Polymer Synthesis: A Guide for Researchers
Introduction: Exploring the Potential of a Novel Monomer
In the dynamic field of polymer science, the quest for novel monomers to create materials with tailored properties is perpetual. 2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, presents an intriguing candidate for the synthesis of advanced polymers. Its structure, featuring a C4 backbone with a butyl side chain, offers a unique combination of functionality and hydrophobicity. While direct literature on the polymerization of this compound is nascent, its structural similarity to well-studied monomers like succinic acid and 2-methylsuccinic acid allows for the formulation of robust hypotheses regarding its reactivity and the properties of the resulting polymers.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in polymer synthesis. We will delve into the theoretical underpinnings of how the butyl side chain can influence polymer characteristics, propose potential applications, and provide detailed, hypothetical protocols for the synthesis of polyesters and poly(anhydride-esters). These protocols are grounded in established principles of polymer chemistry and are designed to serve as a validated starting point for laboratory investigation.
Theoretical Framework: The Influence of the Butyl Side Chain
The introduction of a butyl group onto the succinic acid backbone is anticipated to significantly impact the physicochemical properties of the resulting polymers. By drawing parallels with polymers derived from succinic acid and 2-methylsuccinic acid, we can predict the following effects:
-
Crystallinity and Thermal Properties: The presence of the relatively bulky butyl side chain is expected to disrupt the packing of polymer chains, leading to a decrease in crystallinity compared to polymers made from unsubstituted succinic acid.[2] This reduction in crystallinity would likely result in a lower melting temperature (Tm) and a more pronounced glass transition temperature (Tg). The amorphous nature of these polymers could be advantageous for applications requiring flexibility and optical clarity.
-
Solubility: The hydrophobic butyl group should enhance the solubility of the polymer in organic solvents, facilitating processing and characterization. This is a notable advantage over some highly crystalline aliphatic polyesters which can be challenging to dissolve.
-
Biodegradability: Aliphatic polyesters are known for their biodegradability.[3][4] The butyl side chain may influence the rate of enzymatic degradation. While the increased hydrophobicity might slightly hinder access for hydrolytic enzymes, the overall amorphous nature could accelerate degradation by providing more accessible ester linkages.
-
Mechanical Properties: The reduced crystallinity is expected to lead to softer, more ductile materials with lower tensile strength but potentially higher elongation at break compared to their crystalline counterparts.[5] This could make them suitable for applications requiring elastomeric properties.
Potential Applications
Based on these predicted properties, polymers derived from this compound could find utility in a variety of advanced applications:
-
Drug Delivery: The amorphous and potentially biodegradable nature of these polymers makes them excellent candidates for drug delivery matrices. The hydrophobic domains introduced by the butyl groups could be beneficial for encapsulating and controlling the release of hydrophobic drugs. Poly(anhydride-esters) in particular are well-suited for controlled drug release applications.[6][7][8][9]
-
Biodegradable Plastics and Packaging: As the demand for sustainable materials grows, biodegradable polymers are of increasing interest.[4] Copolymers of this compound could be tailored to have specific degradation rates and mechanical properties for applications in agriculture, food packaging, and hygiene products.[2]
-
Elastomers and Adhesives: The expected flexibility and lower crystallinity could be leveraged in the development of novel thermoplastic elastomers and pressure-sensitive adhesives.
-
Coatings: The enhanced solubility in organic solvents would facilitate their use in coating applications where a flexible, transparent film is desired.
Experimental Protocols
The following protocols are hypothetical but are based on well-established procedures for the synthesis of polyesters and poly(anhydride-esters). They are intended to be a starting point for researchers and should be optimized based on experimental results.
Protocol 1: Synthesis of Poly(1,4-butylene 2-butylsuccinate) via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.
Materials:
-
This compound (97% purity)[10]
-
1,4-Butanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line
Procedure:
-
Esterification:
-
Charge the three-neck flask with this compound (1.0 mol) and 1,4-butanediol (1.1 mol, 10% molar excess).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head.
-
Purge the system with nitrogen for 15 minutes to remove air.
-
Heat the mixture to 180°C under a slow stream of nitrogen to melt the reactants and initiate the esterification reaction. Water will begin to distill off.
-
Maintain this temperature for 4-6 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Cool the reaction mixture to below 100°C.
-
Add the titanium(IV) isopropoxide catalyst (0.05-0.1 mol% relative to the diacid) to the oligomeric mixture.
-
Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg over a period of 1-2 hours.
-
Continue the reaction under high vacuum and at temperature for another 4-8 hours. The viscosity of the mixture will increase significantly. The reaction is complete when the desired molecular weight is achieved, often indicated by the stirring becoming difficult.
-
To stop the reaction, remove the vacuum and cool the reactor to room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Synthesis of a Poly(anhydride-ester) with this compound
This protocol outlines a two-step process for creating a poly(anhydride-ester), a class of polymers often used in drug delivery.[6][7]
Materials:
-
This compound
-
Salicylic acid
-
Sebacoyl chloride
-
Acetic anhydride
-
Pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Triphosgene
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle
-
Vacuum line
-
Standard glassware
Procedure:
-
Synthesis of the Diacid Monomer:
-
This step involves creating a diacid that contains ester linkages, which will then be polymerized to form the poly(anhydride-ester).
-
Dissolve salicylic acid (2 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Add pyridine (6 eq.) to the solution.
-
Slowly add a solution of sebacoyl chloride (1.1 eq.) in anhydrous THF dropwise over 1 hour. This will form an off-white suspension.
-
Stir the reaction for 12-24 hours at room temperature.
-
The resulting diacid precursor can be isolated and purified using standard organic chemistry techniques.[11]
-
-
Polymerization via Solution Polymerization:
-
Suspend the purified diacid (1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Add TEA (4.4 eq.).
-
Cool the reaction to 0°C.
-
Add a 20% w/v solution of triphosgene (1 eq.) in anhydrous DCM dropwise over 45 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
The resulting polymer can be purified by precipitation in a non-solvent like petroleum ether or a mixture of ethyl acetate and hexanes.[11]
-
Characterization of Polymers
To fully understand the properties of the synthesized polymers, a suite of characterization techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the composition of copolymers.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the formation of ester or anhydride bonds.
Data Presentation
The following table provides a hypothetical comparison of the expected properties of polymers derived from this compound with those from succinic acid and 2-methylsuccinic acid when polymerized with 1,4-butanediol.
| Property | Poly(butylene succinate) | Poly(butylene 2-methylsuccinate) | Poly(butylene 2-butylsuccinate) (Predicted) |
| Crystallinity | High | Reduced | Low to Amorphous |
| Melting Temp. (Tm) | ~115°C | Lower than PBS | Significantly Lower than PBS |
| Glass Transition Temp. (Tg) | ~ -32°C | Higher than PBS | Higher than PBS |
| Solubility in Organic Solvents | Limited | Moderate | High |
| Tensile Strength | High | Moderate | Low to Moderate |
| Elongation at Break | Moderate | High | High |
Visualizations
Workflow for Polyester Synthesis
Caption: Melt polycondensation workflow for polyester synthesis.
Workflow for Poly(anhydride-ester) Synthesis
Caption: Solution polymerization workflow for poly(anhydride-ester) synthesis.
References
- Domb, A.; Langer, R. Journal of Polymer Science: Part A 1987, 25, 3373-3386.
- Synthesis and Characterisation of Polyester Based on Isosorbide and Butanedioic Acid. (URL not available)
- Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. (URL not available)
-
Optimized Synthesis of Salicylate-based Poly(anhydride-esters). NIH Public Access. [Link]
-
Synthesis and Characterization of Novel Renewable Polyesters Based on 2,5-Furandicarboxylic Acid and 2,3-Butanediol. ResearchGate. [Link]
-
Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. ResearchGate. [Link]
- Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. NIH Public Access. (URL not available)
-
Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. MDPI. [Link]
-
Microbial Succinic Acid, Its Polymer Poly(butylene succinate), and Applications. ResearchGate. [Link]
-
Synthesis of potentially biobased copolyesters based on adipic acid and butanediols: Kinetic study between 1,4- and 2,3-butanediol and their influence on crystallization and thermal properties. ResearchGate. [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH Public Access. [Link]
-
Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. MDPI. [Link]
-
Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. NIH Public Access. [Link]
-
Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. MDPI. [Link]
-
Synthesis of SA-based poly(anhydride-esters), 1. ResearchGate. [Link]
- USE OF POLY (2-OCTADECYL-BUTANEDIOIC ACID) ANALOGS AND THE SALTS AND ESTERS THEREOF TO FABRICATE A STRAND FOR WEAVING INTO A FAB.
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- 6. US7411031B2 - Synthesis of polyanhydrides - Google Patents [patents.google.com]
- 7. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Butylsuccinic acid | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Butylbutanedioic Acid as a Versatile Precursor in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of 2-Butylbutanedioic Acid
This compound, also known as 2-butylsuccinic acid, is a C8 dicarboxylic acid featuring a butyl substituent on the succinic acid backbone. This molecule serves as a valuable and versatile precursor in organic synthesis, offering multiple reactive sites for the construction of a diverse array of molecular architectures. Its utility spans from the synthesis of specialty polymers and high-performance lubricants to the development of novel corrosion inhibitors and precursors for pharmacologically active compounds.
The presence of two carboxylic acid functionalities, along with the aliphatic butyl chain, imparts a unique combination of polarity and lipophilicity to its derivatives. This balance is crucial for applications such as surfactants, and for tuning the mechanical and thermal properties of polyesters. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Transformations and Applications
This compound can be readily transformed into several key intermediates, primarily its corresponding diester and anhydride. These derivatives serve as the primary entry points for a variety of subsequent chemical modifications.
Application I: Synthesis of Diethyl 2-Butylbutanedioate - A Key Intermediate for Further Functionalization
The diester, diethyl 2-butylbutanedioate, is a fundamental derivative that enhances the solubility of the parent diacid in organic solvents and provides a platform for a range of classical ester-based reactions. The esterification is typically achieved through a Fischer-Speier esterification, a well-established and reliable method.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
-
Excess Ethanol: The reaction is an equilibrium process. Using ethanol as both the reactant and the solvent drives the equilibrium towards the product side, maximizing the yield of the desired diester.
-
Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the reactants. While not explicitly included in this basic protocol, for industrial-scale synthesis, the continuous removal of water (e.g., using a Dean-Stark apparatus) would further enhance the yield.
Materials:
-
This compound (1.0 eq)
-
Absolute Ethanol (10-20 eq, serving as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard organic synthesis glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and absolute ethanol (10-20 eq).
-
Stir the mixture to dissolve the diacid as much as possible.
-
Carefully add the catalytic amount of concentrated sulfuric acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-butylbutanedioate.
-
The crude product can be purified by vacuum distillation to yield the pure diester.
Expected Characterization Data for Diethyl 2-Butylsuccinate (Analogous to Diethyl Methylsuccinate and Diethyl Benzylsuccinate): [1][2]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), a multiplet for the proton at the chiral center, and multiplets for the butyl chain and the other methylene group of the succinate backbone. |
| ¹³C NMR | Carbonyl carbons of the ester groups, carbons of the ethyl groups, the methine carbon at the chiral center, and the carbons of the butyl chain and the succinate backbone. |
| IR Spectroscopy | Strong C=O stretching vibration for the ester carbonyl groups (around 1730 cm⁻¹), and C-O stretching vibrations. |
Application II: Synthesis of 2-Butylsuccinic Anhydride - A Precursor for Amides and Imides
2-Butylsuccinic anhydride is a valuable intermediate for the synthesis of mono-amides and imides through ring-opening reactions with amines. The anhydride is typically prepared by the dehydration of the diacid using a dehydrating agent like acetic anhydride or acetyl chloride.
Causality of Experimental Choices:
-
Dehydrating Agent: Acetic anhydride is an effective and common reagent for this transformation. It reacts with the carboxylic acid groups to form a mixed anhydride, which then undergoes intramolecular cyclization to form the desired cyclic anhydride and acetic acid as a byproduct.
-
Heat: The reaction requires thermal energy to overcome the activation barrier for the dehydration and cyclization process.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (2-3 eq)
-
Standard organic synthesis glassware (round-bottom flask, reflux condenser)
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and acetic anhydride (2-3 eq).
-
Attach a reflux condenser and heat the mixture gently with stirring until the diacid dissolves.
-
Continue heating at reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation to yield the crude 2-butylsuccinic anhydride.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane).
Application III: Synthesis of N-Octyl-2-butylsuccinamic Acid - A Corrosion Inhibitor Precursor
The ring-opening of 2-butylsuccinic anhydride with a primary amine, such as n-octylamine, yields the corresponding succinamic acid. These types of molecules, with a polar head group and a long aliphatic tail, have shown potential as corrosion inhibitors.[3][4][5]
Causality of Experimental Choices:
-
Solvent: A non-polar aprotic solvent like acetonitrile or toluene is suitable for this reaction to ensure the solubility of the reactants.[3]
-
Stoichiometry: A 1:1 molar ratio of the anhydride and the amine is used to favor the formation of the mono-amide (succinamic acid).
Materials:
-
2-Butylsuccinic anhydride (1.0 eq)
-
n-Octylamine (1.0 eq)
-
Acetonitrile (or other suitable aprotic solvent)
-
Standard organic synthesis glassware
Procedure:
-
Dissolve 2-butylsuccinic anhydride (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add n-octylamine (1.0 eq) to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product, N-octyl-2-butylsuccinamic acid, often precipitates from the solution upon completion of the reaction.
-
The solid product can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Application IV: Poly(butylene 2-butylsuccinate) - A Biodegradable Polyester
This compound can be used as a monomer in polycondensation reactions with diols, such as 1,4-butanediol, to synthesize biodegradable polyesters. The butyl side chain can influence the polymer's properties, such as its crystallinity, melting point, and degradation rate.
Causality of Experimental Choices:
-
Catalyst: A transesterification catalyst, such as titanium(IV) isopropoxide or tin(II) octoate, is typically used to accelerate the polycondensation reaction.
-
High Temperature and Vacuum: The reaction is driven to completion by the removal of the condensation byproduct (water or alcohol, depending on the starting materials). This is achieved by carrying out the reaction at high temperatures and under high vacuum.
Materials:
-
This compound (1.0 eq)
-
1,4-Butanediol (1.1-1.2 eq, slight excess to account for evaporation)
-
Titanium(IV) isopropoxide (catalytic amount)
-
High-vacuum line
-
Polymerization reactor with mechanical stirring
Procedure:
-
Esterification Stage:
-
Charge the polymerization reactor with this compound (1.0 eq) and 1,4-butanediol (1.1-1.2 eq).
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere with stirring, gradually increasing the temperature to around 180-200 °C.
-
Water will be evolved and can be collected. This stage is continued until the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Gradually reduce the pressure in the reactor to a high vacuum (<1 mmHg).
-
Increase the temperature to 220-240 °C.
-
Continue the reaction under these conditions for several hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
The reaction is stopped when the desired molecular weight is achieved (monitored by the stirrer's torque).
-
The resulting polymer is extruded from the reactor and can be pelletized.
-
Visualization of Synthetic Pathways
Workflow for the Synthesis of this compound Derivatives
Caption: Synthetic routes from this compound.
Logical Relationship of Applications
Caption: Applications derived from this compound.
References
-
MDPI. (2020). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 25(15), 3485. [Link]
- Wu, J. C., Lin, E. C., Bor, H. J., Chang, J. C., & Lin, Y. T. (1999). Evaluation of the Anti-corrosion Effect of a Succinic Acid Derivative as a Corrosion Inhibitor. Tw-Corrosion Journal, 33(12), 385-392.
- Puiggalí, J., & Katsarava, R. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences, 15(4), 7064-7100.
- BDMAEE. (2025).
- Google Patents. (n.d.). US5080686A - Alkyl or alkenyl succinic acids as corrosion inhibitors for oxygenated fuels.
- Google Patents. (n.d.). EP0299120A1 - Alkyl or alkenyl succinic acids as corrosion inhibitors for oxygenated fuels.
Sources
- 1. mdpi.com [mdpi.com]
- 2. diethyl 2-benzylsuccinate synthesis - chemicalbook [chemicalbook.com]
- 3. anticorr.org.tw [anticorr.org.tw]
- 4. US5080686A - Alkyl or alkenyl succinic acids as corrosion inhibitors for oxygenated fuels - Google Patents [patents.google.com]
- 5. Alkyl or alkenyl succinic acids as corrosion inhibitors for oxygenated fuels - Patent 0299120 [data.epo.org]
Application Note: A Comprehensive Guide to the Purification of 2-Butylbutanedioic Acid from Fermentation Broth
Abstract: The bio-production of specialty chemicals like 2-Butylbutanedioic acid (also known as 2-butylsuccinic acid) represents a significant advancement in sustainable manufacturing. However, the economic viability of such processes is heavily dependent on efficient and scalable downstream processing to isolate the target molecule from complex fermentation broths.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the multi-step purification of this compound. We will explore the underlying principles and provide validated protocols for pre-treatment, primary recovery, and final polishing, with a focus on explaining the causality behind each experimental choice to ensure robust and reproducible results.
Introduction: The Downstream Processing Challenge
This compound is a C8 dicarboxylic acid with potential applications as a building block for polymers, resins, and specialty chemicals. Its production via fermentation offers a green alternative to petrochemical routes.[1] The primary challenge, however, lies in its recovery. A typical fermentation broth is a complex aqueous mixture containing the target acid, microbial cells, proteins, residual sugars, salts, and a variety of other organic acid by-products (e.g., acetic, formic, lactic acids).[3][4] The separation and purification stages can account for 50-80% of the total production cost, making the development of an optimized downstream process paramount.[1]
This guide outlines a logical workflow, from initial broth clarification to final high-purity crystallization, designed to maximize yield and purity. While much of the foundational literature focuses on the closely related succinic acid, the principles are directly applicable, with specific considerations for the increased hydrophobicity imparted by the butyl group of this compound.
Overall Purification Strategy
A successful purification strategy is typically a multi-stage process, as no single technique can efficiently remove all impurities. The overall workflow involves removing progressively smaller and more closely related impurities.
Caption: Overall workflow for this compound purification.
Pre-Treatment: Broth Clarification
Causality: The first and most critical step is the removal of insoluble and large macromolecular components. Microbial cells, cell debris, and proteins will clog and foul downstream equipment, particularly chromatography columns and membrane systems, drastically reducing their efficiency and lifespan.[4]
Methods:
-
Centrifugation: A robust primary method for pelleting microbial cells.
-
Membrane Filtration:
-
Microfiltration (MF): Typically uses membranes with pore sizes of 0.1-10 µm to remove suspended solids and bacteria.
-
Ultrafiltration (UF): Employs membranes with finer pores (1-100 nm) to remove proteins, polysaccharides, and other macromolecules.[5]
-
Protocol 1: Two-Stage Broth Clarification
-
Primary Centrifugation:
-
Transfer the raw fermentation broth to appropriate centrifuge bottles.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble components, including the target acid. Discard the cell pellet.
-
-
Secondary Ultrafiltration:
-
Set up a tangential flow filtration (TFF) system equipped with a 10 kDa molecular weight cut-off (MWCO) polyethersulfone (PES) membrane.
-
Condition the membrane by flushing with purified water as per the manufacturer's instructions.
-
Process the centrifuged supernatant through the TFF system. Collect the permeate, which is the clarified broth now free of high-molecular-weight impurities.
-
QC Check: The permeate should be clear and free of visible particulates. Measure protein concentration (e.g., via Bradford assay) to confirm >80% removal.[4]
-
Primary Recovery and Concentration Techniques
After clarification, the target acid is still in a dilute aqueous solution with other organic acids and salts. The goal of this stage is to selectively recover and concentrate the this compound.
Reactive Liquid-Liquid Extraction (LLE)
Causality: LLE operates on the principle of differential solubility of a solute between two immiscible liquid phases (typically aqueous and organic).[6] For carboxylic acids, direct extraction into a nonpolar solvent is often inefficient due to their high polarity. Reactive extraction overcomes this by including an extractant (e.g., a tertiary amine like tributylamine) in the organic phase.[3] The amine forms a reversible ion-pair complex with the carboxylic acid, which has much higher solubility in the organic phase, dramatically increasing the distribution coefficient and extraction efficiency.[2][3] The butyl group on this compound increases its hydrophobicity compared to succinic acid, making it an even better candidate for this method.
Protocol 2: Reactive Liquid-Liquid Extraction
-
Aqueous Phase Preparation:
-
Take the clarified fermentation broth (permeate from Protocol 1).
-
Adjust the pH to ~2.0 using a strong acid like H₂SO₄. This is crucial to ensure the dicarboxylic acid is in its fully protonated, less polar form, which favors extraction.[1]
-
-
Organic Phase Preparation:
-
Prepare the organic phase by dissolving an extractant, such as 30% (v/v) tributylamine, in a suitable water-immiscible diluent like 1-decanol.[3] The long-chain alcohol acts as a modifier to prevent third-phase formation and improve complex solubility.
-
-
Extraction:
-
Combine the acidified aqueous phase and the organic phase in a separatory funnel at a 1:1 volume ratio.
-
Shake vigorously for 5 minutes to ensure thorough mixing and facilitate mass transfer.
-
Allow the phases to separate for 15 minutes. Two distinct layers should form.
-
Drain the lower aqueous layer (raffinate).
-
Collect the upper organic layer (extract), which is now enriched with the this compound-amine complex.
-
-
Back-Extraction (Stripping):
-
To recover the product, mix the organic extract with a stripping solution (e.g., 1 M NaOH or Na₂CO₃) at a 1:1 ratio.
-
The base will deprotonate the acid, breaking the complex and transferring the resulting water-soluble carboxylate salt back into the new aqueous phase.
-
Separate the phases and collect the aqueous phase containing the purified sodium 2-butylbutanedioate. The organic phase can be recycled.
-
QC Check: Analyze samples of the initial broth, raffinate, and final stripped aqueous phase by HPLC to determine the extraction efficiency, which should be >90%.[3]
-
Precipitation
Causality: This classical method involves adding a cation (typically Ca²⁺ from Ca(OH)₂) to the broth at a neutral or slightly alkaline pH. This forms an insoluble salt (calcium 2-butylbutanedioate), which precipitates out of solution.[7] The precipitate is then recovered and re-acidified with a strong acid (e.g., H₂SO₄) to regenerate the free acid, producing an insoluble salt byproduct (e.g., CaSO₄). While simple, this method often suffers from co-precipitation of other organic acids and can have relatively low yields (around 52% reported for succinic acid).[1][7]
Polishing and Final Purification
The product from the primary recovery step is concentrated but may still contain structurally similar organic acids. Chromatography is the preferred method for achieving high purity.
Anion-Exchange Chromatography (IEX)
Causality: IEX separates molecules based on their net surface charge.[8] A stationary phase (resin) with positively charged functional groups (e.g., quaternary ammonium) is used. At a pH above the pKa of the carboxylic acid groups, this compound will be negatively charged (dianionic) and will bind strongly to the positively charged resin.[9] Impurities that are neutral (e.g., residual sugars) or less negatively charged will either not bind or bind weakly and can be washed away. The bound acid is then eluted by increasing the salt concentration of the mobile phase, which introduces competing anions (e.g., Cl⁻) that displace the product from the resin.
Caption: Mechanism of Anion-Exchange Chromatography for purification.
Protocol 3: Anion-Exchange Chromatography
-
Sample Preparation:
-
Take the aqueous product from the back-extraction step (Protocol 2).
-
Adjust the pH to ~7.0-8.0 with a suitable buffer (e.g., 20 mM Tris-HCl). This ensures complete deprotonation of the carboxylic acid groups for maximum binding.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Column Preparation:
-
Pack a column with a strong anion-exchange resin (e.g., Amberlite IRA900).
-
Equilibrate the column by washing with 5-10 column volumes (CV) of the equilibration buffer (20 mM Tris-HCl, pH 8.0).
-
-
Sample Loading and Elution:
-
Load the prepared sample onto the column at a low flow rate (e.g., 1 CV/hour).
-
Wash the column with 3-5 CV of equilibration buffer to remove unbound and weakly bound impurities.
-
Elute the bound this compound using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the equilibration buffer over 10-20 CV.
-
Collect fractions and monitor the eluate using a UV detector at 210 nm.
-
-
Fraction Analysis and Pooling:
-
QC Check: Analyze the collected fractions by HPLC to identify those containing the pure product.
-
Pool the pure fractions. The product is now in a high-salt buffer. Desalting can be performed via dialysis or a second chromatography step (size exclusion) if required, but it is often more efficient to proceed directly to crystallization.
-
Crystallization
Causality: Crystallization is a powerful final step to obtain a high-purity, stable, solid product. It relies on reducing the solubility of the target molecule to the point of supersaturation, causing it to precipitate from the solution in an ordered crystal lattice that excludes impurities.[10] For carboxylic acids, solubility is highly pH-dependent; they are much less soluble in their protonated (acid) form than in their deprotonated (salt) form. Therefore, acidification is the primary driver for crystallization. Cooling further reduces solubility.[10]
Protocol 4: Final Product Crystallization
-
Preparation:
-
Take the pooled, high-purity fractions from the IEX step.
-
Slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring to lower the pH to below the first pKa of the acid (target pH < 2.0).
-
-
Crystallization:
-
Transfer the acidified solution to a beaker and place it in a cold room or ice bath (4°C).
-
Allow crystallization to proceed slowly over 4-12 hours. Slow cooling promotes the formation of larger, purer crystals.[1]
-
-
Recovery and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Dry the crystals under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.
-
QC Check: The final product should be a white crystalline solid. Determine purity by HPLC (>99%) and confirm identity using techniques like Mass Spectrometry or NMR.
-
Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Pros | Cons |
| Precipitation | 85-92%[6] | 50-70%[1][6] | Simple; inexpensive reagents. | Low yield; generates large waste stream (e.g., CaSO₄); co-precipitates impurities.[1][7] |
| Reactive LLE | 90-95% | >90%[3] | High selectivity and yield; can be integrated for in-situ recovery. | Requires organic solvents; back-extraction step needed.[11] |
| Anion-Exchange | >99% | >90% | Excellent resolution for separating similar acids; high capacity. | Resin can be expensive; requires buffer and salt gradients; risk of fouling.[9][12] |
| Crystallization | >99.5%[4] | 70-90%[10] | Yields high-purity solid product; effective final polishing step. | Yield is dependent on concentration and purity of the feed; potential for product loss in mother liquor. |
References
- Kurzrock, T., & Weuster-Botz, D. (2010). Recovery of succinic acid from fermentation broth. Biotechnology Letters, 32(3), 331–339.
- Mizzi, J., et al. (2018). Recovery of succinic acid in fermentation broth via reactive LL extraction: effect of chemical kinetics and solvent choice.
- Luthfi, A. A., et al. (2019). Reactive Extraction for Succinic Acid Separation from Model Fermentation Broth with Tributylamine in 1-Decanol. AIP Conference Proceedings.
- Cui, W., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology.
- Mancini, A., et al. (2022). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives. Membranes.
- Kurzrock, T., & Weuster-Botz, D. (2010).
- PubMed. (2009).
- Luthfi, A. A., et al. (2018). EXTRACTION OF SUCCINIC ACID FROM REAL FERMENTATION BROTH BY USING EMULSION LIQUID MEMBRANE PROCESS. Journal of Engineering Science and Technology.
- Karp, E. M., et al. (2016). Process for the separation of mono- and di-carboxylic acid compounds.
- Ge, X., et al. (2021). A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth. Frontiers in Bioengineering and Biotechnology.
- Loffredo, R., et al. (2024). A Critical Review on Downstream Process to Recovery Succinic Acid from Fermentative Broth. Chemical Engineering Transactions.
- Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
- Eash, D. T. (2001). Purification of organic acids using anion exchange chromatography.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- Omwene, P. I., et al. (2021).
Sources
- 1. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. cetjournal.it [cetjournal.it]
- 5. Frontiers | A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Recovery of succinic acid from fermentation broth - ProQuest [proquest.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. US9487465B2 - Process for the separation of mono- and di-carboxylic acid compounds - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 2-Butylbutanedioic Acid in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-butylbutanedioic acid (also known as 2-butylsuccinic acid) in pharmaceutical synthesis. We move beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for its use. This guide details its role as a versatile chiral building block and its application in the synthesis of key pharmaceutical intermediates, supported by detailed, field-proven protocols.
Introduction: The Versatility of a C8 Dicarboxylic Acid
This compound is a dicarboxylic acid distinguished by a butyl group attached to the succinic acid backbone. This seemingly simple structural modification imparts valuable physicochemical properties that can be strategically exploited in medicinal chemistry and process development. Its chirality at the C2 position, coupled with the lipophilic character of the butyl chain, makes it a valuable tool for several synthetic applications.
Key Strategic Advantages:
-
Chiral Scaffold: The chiral center at the C2 position allows for the use of its enantiomerically pure forms, (R)- and (S)-2-butylbutanedioic acid, as resolving agents for racemic bases or as chiral starting materials for asymmetric synthesis.[1][2]
-
Lipophilicity Modification: The butyl group can be incorporated into an active pharmaceutical ingredient (API) to enhance its lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.
-
Structural Backbone: The butanedioic acid framework provides a flexible four-carbon chain that can be used as a linker or cyclized to form important heterocyclic structures, such as substituted pyrrolidinones.
Physicochemical Properties
A thorough understanding of the molecule's properties is critical for designing robust synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-Butylsuccinic acid | PubChem |
| Molecular Formula | C₈H₁₄O₄ | [3] |
| Molecular Weight | 174.19 g/mol | [3] |
| Appearance | White crystalline solid | Vendor Data |
| Melting Point | 85-88 °C | Vendor Data |
| Chirality | Chiral at the C2 position | [3] |
Application I: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation
One of the most powerful applications of enantiomerically pure this compound is in the separation of racemic amines, a critical step in the manufacturing of many chiral drugs.[4] The principle relies on the reaction between a chiral acid and a racemic base to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][5][6]
Workflow for Chiral Resolution
The logical flow of this process is essential for achieving high enantiomeric excess (e.e.).
Caption: General workflow for chiral resolution.
Protocol 2.1: Resolution of Racemic 1-Phenylethylamine
This protocol details the resolution of (±)-1-phenylethylamine using (R)-2-butylbutanedioic acid. The choice of solvent is critical; it must be selected to maximize the solubility difference between the two diastereomeric salts.
Materials:
-
(±)-1-Phenylethylamine (racemic)
-
(R)-2-Butylbutanedioic acid
-
Methanol
-
Diethyl ether
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Polarimeter
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 8.71 g (50 mmol) of (R)-2-butylbutanedioic acid in 100 mL of warm methanol.
-
In a separate beaker, dissolve 6.06 g (50 mmol) of racemic (±)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the stirred acid solution. A salt will begin to precipitate.
-
Scientist's Note: The 1:1 molar ratio is crucial for forming the diastereomeric salts. An excess of either component can interfere with crystallization.
-
-
Fractional Crystallization:
-
Gently heat the mixture until all the salt redissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Scientist's Note: Slow cooling is paramount for forming well-defined crystals and achieving high diastereomeric purity. Rapid crashing out of the solid will trap impurities.
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether to remove any soluble impurities. This solid is the less soluble diastereomeric salt.
-
-
Enantiomer Regeneration:
-
Transfer the collected crystals to a separatory funnel containing 50 mL of 2M NaOH solution and 50 mL of DCM.
-
Shake the funnel vigorously to dissociate the salt and neutralize the acid. The free amine will partition into the organic (DCM) layer.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Scientist's Note: The basic wash is essential to break the ionic bond of the salt and liberate the free amine.
-
-
Isolation and Analysis:
-
Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.
-
Determine the optical rotation using a polarimeter and calculate the enantiomeric excess (e.e.) by comparing the observed rotation to the literature value for the pure enantiomer.
-
Application II: Synthesis of a 5-Butyl-pyrrolidin-2-one Intermediate
Substituted pyrrolidin-2-ones (γ-lactams) are privileged scaffolds found in a wide range of pharmaceuticals. This compound serves as an excellent starting material for the synthesis of 5-butyl-pyrrolidin-2-one derivatives. The synthesis proceeds via the formation of the corresponding anhydride, followed by amidation and subsequent cyclization.
Synthetic Pathway Overview
This multi-step synthesis transforms the linear dicarboxylic acid into a valuable heterocyclic intermediate.
Caption: Pathway to a substituted pyrrolidinone.
Protocol 3.1: Synthesis of 2-Butylsuccinic Anhydride
The first step is the dehydration of the diacid to form the cyclic anhydride. Acetic anhydride is a common and effective reagent for this transformation.[7]
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Toluene
-
Hexanes
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 17.4 g (100 mmol) of this compound and 30.6 g (300 mmol, 3 equiv.) of acetic anhydride.[7]
-
Scientist's Note: Using an excess of acetic anhydride ensures the complete conversion of the diacid and helps drive the reaction to completion.
-
-
Dehydration:
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 2 hours. The solid diacid will dissolve as it converts to the anhydride.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is no longer visible.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Scientist's Note: Co-evaporation with toluene can help remove the final traces of acetic acid.
-
The resulting crude oil is the 2-butylsuccinic anhydride. It can be purified by vacuum distillation or used directly in the next step. For purification, recrystallization from a toluene/hexanes mixture can be performed.
-
Protocol 3.2: Synthesis of 5-Butyl-1-benzylpyrrolidin-2-one
This protocol demonstrates the ring-opening of the anhydride with an amine, followed by a one-pot reduction and cyclization to form the target lactam.
Materials:
-
2-Butylsuccinic anhydride (from Protocol 3.1)
-
Benzylamine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Amide Formation (Ring Opening):
-
Dissolve 15.6 g (100 mmol) of crude 2-butylsuccinic anhydride in 100 mL of anhydrous THF in a 500 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 10.7 g (100 mmol) of benzylamine dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 1 hour. This forms the intermediate N-benzylbutylsuccinamic acid.
-
Scientist's Note: This acylation is typically fast and exothermic. Maintaining a low temperature during addition helps control the reaction rate.
-
-
Reduction and Cyclization:
-
In a separate, dry 1 L flask under nitrogen, carefully prepare a suspension of 8.4 g (220 mmol) of LiAlH₄ in 200 mL of anhydrous THF. Cool to 0 °C.
-
Safety Warning: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme caution under an inert atmosphere and away from moisture.
-
Slowly add the THF solution of the succinamic acid from step 1 to the LiAlH₄ suspension via a cannula.
-
After the addition is complete, heat the mixture to reflux for 4 hours. This step reduces both the carboxylic acid and the amide carbonyl, leading to an amino-alcohol intermediate which cyclizes in situ.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of 8.4 mL of water, 8.4 mL of 15% NaOH solution, and finally 25.2 mL of water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-butyl-1-benzylpyrrolidin-2-one.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion
This compound is a versatile and strategically valuable building block in pharmaceutical synthesis. Its utility extends from the fundamental process of chiral resolution to the construction of complex heterocyclic cores. The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for researchers to explore the full potential of this C8 dicarboxylic acid in their drug discovery and development programs. By understanding the principles behind each transformation, scientists can effectively leverage the unique properties of this compound to accelerate the synthesis of novel therapeutic agents.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92201348, (2r)-2-Butylbutanedioic Acid. PubChem. [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting. [Link]
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. [Link]
-
MDPI. (2006, August 23). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Google Patents. (n.d.).
-
Globe Thesis. (2006, September 16). Study On Methods Of Syntheses Two Key Intermediates Of Benazepril. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
MDPI. (2006, August 23). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]
-
ResearchGate. (2014, May). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PrepChem. (n.d.). Synthesis of Preparation succinic anhydride. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butylbutanedioc Acid
Welcome to the technical support guide for the synthesis of 2-Butylbutanedioic Acid (also known as 2-butylsuccinic acid). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to optimize your reaction yield and purity.
The primary and most reliable method for synthesizing this compound is the malonic ester synthesis. This versatile reaction involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the target substituted carboxylic acid.[1][2] This guide will focus on troubleshooting and optimizing this specific pathway.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields can arise from several distinct issues during the multi-step synthesis. Use this section to diagnose the problem based on your experimental observations.
Logical Troubleshooting Workflow
The following workflow provides a systematic approach to identifying the root cause of suboptimal yields.
Caption: Troubleshooting workflow for this compound synthesis.
Question & Answer Troubleshooting
Q1: My yield is low, and I've isolated a significant amount of a dialkylated byproduct (diethyl 2,2-dibutylmalonate). What went wrong?
Answer: This is a classic issue in malonic ester synthesis.[1] The mono-alkylated product, diethyl 2-butylmalonate, still possesses one acidic proton on the α-carbon. The ethoxide base can deprotonate this product, creating a new enolate that reacts with a second molecule of 1-bromobutane.[3]
-
Causality: The rate of deprotonation of the mono-alkylated product is competitive with the deprotonation of the starting diethyl malonate. If the alkylating agent is present in excess or added too quickly, this second alkylation becomes significant.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to 1-bromobutane. A slight excess of diethyl malonate can help favor mono-alkylation.[3]
-
Slow Addition: Add the 1-bromobutane dropwise to the reaction mixture at a controlled temperature. This ensures the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[3]
-
Purification: If dialkylation cannot be completely avoided, careful column chromatography is often required to separate the mono- and di-alkylated products due to their similar polarities.[3]
-
Q2: I have a low yield and my main byproduct is 1-butene. Why did this happen?
Answer: You are observing the result of a competing E2 elimination reaction.[3] The ethoxide base (EtO⁻) is not only a nucleophile but also a strong base. It can abstract a proton from the β-carbon of your 1-bromobutane, leading to the elimination of HBr and the formation of 1-butene.
-
Causality: This side reaction is favored by higher temperatures and sterically hindered bases. While 1-bromobutane is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur.[3]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a moderate temperature during the alkylation step. Avoid excessive heating.
-
Alkyl Halide Choice: Ensure you are using a primary alkyl halide. Secondary halides react poorly, and tertiary halides are unsuitable as they primarily undergo elimination.[3]
-
Base Selection: While sodium ethoxide is standard, ensure it is not excessively concentrated or heated, which could favor elimination.
-
Q3: The final decarboxylation step is inefficient. My final product is contaminated with 2-butylmalonic acid.
Answer: The decarboxylation of a β-dicarboxylic acid requires heat and typically occurs through a cyclic six-membered transition state to release CO₂ and form an enol, which then tautomerizes to the final product.[4] Failure to decarboxylate usually points to two issues:
-
Causality:
-
Incomplete Hydrolysis: The decarboxylation mechanism requires a free carboxylic acid group. If the hydrolysis (saponification) of the diethyl ester was incomplete, the ester-containing intermediate will not decarboxylate under these conditions.
-
Insufficient Heat/Incorrect pH: The reaction requires sufficient thermal energy. Furthermore, the intermediate must be the fully protonated dicarboxylic acid, which is achieved by acidifying the reaction mixture after basic hydrolysis.
-
-
Troubleshooting Steps:
-
Verify Hydrolysis: Before attempting decarboxylation, ensure the hydrolysis step is complete (e.g., by TLC or by confirming a single spot for the dicarboxylate salt). If not, prolong the reflux time or use a stronger base like KOH.[5]
-
Ensure Acidic Conditions: After hydrolysis, acidify the mixture thoroughly (to pH < 2) to ensure the formation of the dicarboxylic acid.
-
Apply Sufficient Heat: Heat the acidic solution to reflux. The evolution of CO₂ gas should be visible. Continue heating until gas evolution ceases.
-
Frequently Asked Questions (FAQs)
Q1: What is the complete, step-by-step mechanism for this synthesis?
Answer: The synthesis proceeds through three main stages:
-
Enolate Formation & Alkylation: Sodium ethoxide (NaOEt) deprotonates the α-carbon of diethyl malonate, which is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. This forms a resonance-stabilized enolate.[6] The enolate then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane in an Sₙ2 reaction to form diethyl 2-butylmalonate.[7][8]
-
Saponification (Ester Hydrolysis): The diester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, and heated. This hydrolyzes both ester groups to form the sodium or potassium salt of 2-butylmalonic acid.[5] Subsequent addition of a strong acid (e.g., HCl, H₂SO₄) protonates the dicarboxylate to yield 2-butylmalonic acid.[2]
-
Decarboxylation: The resulting β-dicarboxylic acid is unstable upon heating. It readily loses a molecule of carbon dioxide (CO₂) through a cyclic transition state to produce the final product, this compound.[4][9]
Caption: Key stages in the synthesis of this compound.
Q2: Why must I use sodium ethoxide as the base? Can I use sodium hydroxide?
Answer: It is critical to use a base with an alkoxide that matches the alkyl group of the ester (i.e., ethoxide for an ethyl ester).[2] Using a different base, like sodium hydroxide or sodium methoxide, can lead to unwanted side reactions:
-
Saponification: Sodium hydroxide would hydrolyze the ester groups prematurely, stopping the desired alkylation reaction.
-
Transesterification: Using a different alkoxide, such as methoxide, would result in a mixture of ethyl and methyl esters, complicating the reaction mixture and final purification.[3]
Q3: How critical are anhydrous (dry) conditions for the alkylation step?
Answer: Extremely critical. The enolate formed from diethyl malonate is a strong base. Any water present in the solvent (ethanol) or on the glassware will protonate the enolate, converting it back to diethyl malonate and consuming your base (sodium ethoxide). This will significantly reduce the concentration of the active nucleophile and lead to low or no alkylation. Always use absolute (anhydrous) ethanol and ensure all glassware is thoroughly dried.
Q4: How can I purify the final this compound?
Answer: Purification depends on the physical state of your product and the nature of the impurities.
-
Extraction: After the reaction workup, an initial liquid-liquid extraction can remove many impurities. The acidic product can be extracted into an organic solvent (like diethyl ether or ethyl acetate), washed with brine, and then dried.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., water, or a hexane/ethyl acetate mixture) is an excellent method for achieving high purity.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, especially to separate it from non-volatile impurities.
Optimized Reaction Parameters
The following table provides a summary of key parameters and their typical values for maximizing the yield of the mono-alkylated intermediate.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Stoichiometry | Diethyl Malonate : Base : Alkyl Halide = 1.05 : 1.0 : 1.0 | A slight excess of the malonate helps suppress dialkylation.[3] Using less than one equivalent of base leads to incomplete enolate formation. |
| Base | Sodium Ethoxide (NaOEt) in Ethanol | Matches the ester to prevent transesterification.[2] Must be freshly prepared or properly stored to ensure activity. |
| Alkyl Halide | 1-Bromobutane or 1-Iodobutane | Primary halides minimize the competing E2 elimination reaction.[3] Iodides are more reactive but also more expensive. |
| Solvent | Absolute (Anhydrous) Ethanol | Prevents protonation of the enolate intermediate, which would halt the reaction. |
| Temperature | 25-50 °C (Alkylation) | Gentle heating may be required to drive the Sₙ2 reaction to completion, but excessive heat can promote E2 elimination. |
| Addition Method | Slow, dropwise addition of alkyl halide | Maintains a low concentration of the alkyl halide, favoring reaction with the more abundant malonate enolate over the mono-alkylated enolate.[3] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Butylmalonate (Alkylation)
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
1-Bromobutane
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
Prepare Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol in a three-neck flask equipped with a reflux condenser. Allow the sodium to react completely.
-
Form Enolate: Cool the resulting sodium ethoxide solution to room temperature. Add diethyl malonate (1.05 eq) dropwise with stirring.
-
Alkylation: To the stirred enolate solution, add 1-bromobutane (1.0 eq) dropwise via an addition funnel over 30-45 minutes. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC or GC until the starting diethyl malonate is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude diethyl 2-butylmalonate.
Protocol 2: Hydrolysis and Decarboxylation to this compound
Materials:
-
Crude Diethyl 2-butylmalonate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
Saponification: In a round-bottom flask, combine the crude diethyl 2-butylmalonate with a solution of KOH (2.5 eq) in a mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Continue refluxing for 3-6 hours or until the oily ester layer is no longer visible, indicating complete hydrolysis.
-
Solvent Removal: Remove the ethanol from the reaction mixture via distillation or rotary evaporation.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully and slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 2, check with pH paper). A precipitate of the dicarboxylic acid may form.
-
Decarboxylation: Equip the flask with a reflux condenser and heat the acidic mixture. The mixture will begin to bubble as CO₂ is evolved. Continue to heat at reflux until gas evolution ceases (typically 1-3 hours).
-
Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If it is an oil or remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or vacuum distillation.
References
-
JoVE. (2025). Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the mono-esterification of malonic acid 10a. Retrieved from [Link]
-
ResearchGate. (2025). Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. Retrieved from [Link]
-
PatSnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
- Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407.
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
NIH. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Butylbutanedioic Acid
Welcome to the technical support center for 2-Butylbutanedioic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered during experimental work with this compound. As a dicarboxylic acid with a significant nonpolar alkyl chain, this compound presents a unique set of solubility characteristics that require careful consideration. This document provides in-depth, evidence-based strategies to ensure successful solubilization for your research applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound has limited solubility in neutral water due to the presence of the four-carbon butyl group, which imparts significant hydrophobic character to the molecule. While the two carboxylic acid groups are polar and capable of hydrogen bonding, the nonpolar alkyl chain disrupts the hydrogen-bonding network of water, making dissolution in neutral aqueous solutions difficult.
Q2: What is the expected pKa of this compound?
Q3: At what pH should I expect this compound to be fully soluble in an aqueous solution?
To achieve complete deprotonation and maximum aqueous solubility, the pH of the solution should be at least 2 units above the second pKa (pKa2). Based on our estimate, a pH of 8.0 or higher is recommended to ensure the dicarboxylic acid is predominantly in its highly soluble dicarboxylate salt form.
Q4: Can I dissolve this compound in organic solvents?
Yes, this compound is expected to have better solubility in polar organic solvents than in water. Solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are good starting points. The solubility in less polar solvents like ethyl acetate will likely be lower, and it is expected to be poorly soluble in nonpolar solvents like hexane.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Cause: The pH of the buffer is too low to deprotonate the carboxylic acid groups, leaving the compound in its less soluble, neutral form.
Solution: Adjust the pH of the aqueous solution.
-
Step-by-Step Protocol for pH Adjustment:
-
Prepare a slurry of this compound in your desired aqueous buffer.
-
While stirring, slowly add a base such as 1 M sodium hydroxide (NaOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved.
-
For complete solubilization, adjust the final pH to be at least 2 units above the estimated pKa2 (i.e., pH ≥ 8.0).
-
Diagram: Effect of pH on this compound Solubility
Caption: Relationship between pH and the ionization state and solubility of this compound.
Issue 2: Precipitation Occurs When an Organic Stock Solution is Diluted into an Aqueous Buffer
Cause: The final concentration of the organic co-solvent is not high enough to maintain the solubility of the this compound in the aqueous buffer, especially if the buffer pH is not sufficiently high.
Solution 1: Use a Co-solvent System
-
Step-by-Step Protocol for Co-solvent Solubilization:
-
Determine the minimum percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) required to dissolve the this compound at your target concentration.
-
Prepare your aqueous buffer with the determined percentage of the co-solvent.
-
Add the this compound to the co-solvent/buffer mixture and stir until dissolved.
-
Note: The addition of organic solvents can alter the pKa of the acid and the pH of the buffer, so re-verification of the final pH is recommended.[5]
-
Solution 2: Prepare a Salt Form of the Acid
-
Step-by-Step Protocol for Preparing a Sodium Salt:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate container, prepare a solution of sodium hydroxide or sodium bicarbonate in a 2:1 molar ratio to the dicarboxylic acid.
-
Slowly add the basic solution to the dissolved acid while stirring.
-
The sodium salt of this compound should precipitate. If it does not, the solvent may be carefully removed by rotary evaporation.
-
The resulting solid salt can then be dissolved in neutral aqueous solutions.
-
Data at a Glance
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale |
| Molecular Formula | C8H14O4 | PubChem CID: 92201348[6] |
| Molecular Weight | 174.19 g/mol | PubChem CID: 92201348[6] |
| pKa1 | 4.3 - 4.5 | Based on succinic acid (pKa1 ≈ 4.2) with slight increase due to electron-donating butyl group.[1][2][3][4] |
| pKa2 | 5.7 - 6.0 | Based on succinic acid (pKa2 ≈ 5.6) with slight increase due to electron-donating butyl group.[1][2][3][4] |
Table 2: Recommended Starting Solvents for Solubility Testing
| Solvent | Type | Expected Solubility | Rationale |
| Water (pH > 8.0) | Aqueous (Basic) | High | Formation of the highly soluble dicarboxylate salt.[1] |
| Water (pH 7.0) | Aqueous (Neutral) | Low | The hydrophobic butyl group limits solubility. |
| Ethanol | Polar Protic Organic | Moderate to High | "Like dissolves like" principle; capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | High | Strong polar solvent capable of dissolving a wide range of compounds. |
| Ethyl Acetate | Moderately Polar Organic | Low to Moderate | Less polar than alcohols, may have limited capacity. |
| Hexane | Nonpolar Organic | Very Low | Mismatch in polarity. |
Experimental Workflow
Diagram: Workflow for Solubilizing this compound
Caption: A decision-making workflow for selecting a suitable solvent system for this compound.
References
-
Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. PubMed. [Link]
-
Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Request PDF - ResearchGate. [Link]
-
Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Semantic Scholar. [Link]
-
Alkenylsuccinic anhydrides. Wikipedia. [Link]
-
Synthesis and Surface Properties of Succinic Acid End-Capped Alkyl-Polyxylosides. Request PDF - ResearchGate. [Link]
-
Synthesis and lubricating properties of succinic acid alkyl ester derivatives. ResearchGate. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX. Organic Chemistry Data. [Link]
-
Succinic acid. Wikipedia. [Link]
-
How to prepare an organic counter cation of a carboxylic acid or sulphonic acid? ResearchGate. [Link]
-
How to get the pure acid from dihydrated sodium salt of an acid? ResearchGate. [Link]
-
Succinic Acid | C4H6O4 | CID 1110. PubChem - NIH. [Link]
-
Solubility data for succinic acid, obtained in the present work. ResearchGate. [Link]
- The method for preparing carboxylate salt.
-
Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... ResearchGate. [Link]
- Process for the preparation of the sodium salt of 6[D-(-)alpha-4-(ethyl-2,3-dioxo-1-piperazinocarbonyl-amino)phenylacetamido]penicillanic acid.
-
Succinic acid. Sciencemadness Wiki. [Link]
-
Product Class 3: Carboxylic Acid Salts. Science of Synthesis. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Solubility of Butanedioic Acid in Solutions of Water-Ethanol and Water-Propanol from 293.2 K to 333.2 K. ResearchGate. [Link]
-
Table of Acids with Ka and pKa Values. CLAS. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]
-
(2r)-2-Butylbutanedioic Acid | C8H14O4 | CID 92201348. PubChem. [Link]
-
Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. Request PDF - ResearchGate. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
2-tert-Butylbutanedioic acid | C8H14O4 | CID 13207311. PubChem. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
2-Methylsuccinic acid. Wikipedia. [Link]
-
Methylsuccinic acid | C5H8O4 | CID 10349. PubChem - NIH. [Link]
-
Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
Sources
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Succinic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 6. (2r)-2-Butylbutanedioic Acid | C8H14O4 | CID 92201348 - PubChem [pubchem.ncbi.nlm.nih.gov]
degradation pathways of 2-Butylbutanedioic acid under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of 2-butylbutanedioic acid (also known as 2-butylsuccinic acid) under acidic conditions. As a substituted dicarboxylic acid, its stability in acidic environments is a critical parameter in various experimental and manufacturing processes. This document is designed to help you navigate the potential challenges and interpret your experimental outcomes with scientific rigor.
I. Understanding the Core Chemistry: Plausible Degradation Pathways
While specific literature on the acid-catalyzed degradation of this compound is not extensively available, we can predict its behavior based on the well-established principles of organic chemistry for similar dicarboxylic acids. The primary degradation pathways under acidic conditions, particularly at elevated temperatures, are expected to be decarboxylation and, to a lesser extent, dehydration to form cyclic anhydrides.
A. Acid-Catalyzed Decarboxylation
Decarboxylation is a common reaction for carboxylic acids, often facilitated by heat and acidic or basic conditions. For a substituted succinic acid like this compound, the presence of the butyl group can influence the reaction mechanism.
Proposed Mechanism:
-
Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack (Intramolecular): While less common for dicarboxylic acids without specific structural features, intramolecular reactions can occur.
-
Formation of a Carbocation: The loss of carbon dioxide can lead to the formation of a carbocation intermediate. The stability of this carbocation will influence the reaction rate.
-
Proton Abstraction: A water molecule can abstract a proton to yield the final product.
Caption: Plausible acid-catalyzed decarboxylation pathway.
B. Dehydration to Cyclic Anhydride
The formation of a cyclic anhydride is a characteristic reaction of 1,4-dicarboxylic acids like succinic acid and its derivatives upon heating, often in the presence of a dehydrating agent or under acidic conditions.
Proposed Mechanism:
-
Protonation: One carboxylic acid group is protonated.
-
Intramolecular Nucleophilic Attack: The lone pair of the oxygen from the second carboxylic acid group attacks the protonated carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Water: A molecule of water is eliminated to form the stable five-membered cyclic anhydride.
Caption: Plausible dehydration pathway to a cyclic anhydride.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound in acidic media.
| Issue/Observation | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected loss of starting material with gas evolution. | Decarboxylation: The evolution of gas (CO2) is a strong indicator of decarboxylation, especially at elevated temperatures. | 1. Temperature Control: Lower the reaction temperature. Decarboxylation is often thermally driven. 2. pH Adjustment: While acidic conditions can catalyze the reaction, extremely low pH may not be necessary. Experiment with a milder acidic pH. 3. Analytical Monitoring: Use techniques like GC-MS or LC-MS to identify potential decarboxylation products, such as heptanoic acid. |
| Appearance of a new, less polar peak in TLC or HPLC analysis. | Cyclic Anhydride Formation: The formation of a cyclic anhydride results in a less polar molecule compared to the starting diacid, leading to a higher Rf value in TLC or a shorter retention time in reverse-phase HPLC. | 1. Anhydrous Conditions: If anhydride formation is undesirable, ensure the presence of sufficient water in the reaction mixture. The reaction is an equilibrium, and water will shift it towards the diacid. 2. Characterization: Isolate the new compound and characterize it using IR spectroscopy (look for characteristic anhydride C=O stretches) and Mass Spectrometry. |
| Inconsistent reaction rates or product profiles between batches. | Trace Metal Contamination: Trace metal ions can sometimes catalyze degradation pathways. Purity of Starting Material: Impurities in the this compound can act as catalysts or participate in side reactions. | 1. Use High-Purity Reagents: Ensure the use of high-purity solvents and acids. 2. Chelating Agents: Consider the addition of a small amount of a chelating agent like EDTA if metal catalysis is suspected. 3. Purity Analysis: Verify the purity of your this compound starting material using appropriate analytical techniques. |
| Formation of multiple, unidentified byproducts. | Complex Degradation Pathways: At higher temperatures or under strongly oxidative acidic conditions (e.g., in the presence of nitric acid or permanganate), more complex oxidative decarboxylation or fragmentation can occur.[1][2] | 1. Milder Conditions: Use less harsh acidic conditions and lower temperatures. 2. Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Advanced Analytics: Utilize techniques like LC-MS/MS or NMR to identify the structures of the byproducts, which can provide insight into the degradation mechanism. |
III. Experimental Protocols
A. Standard Protocol for Assessing Stability in Acidic Solution
This protocol provides a general framework for studying the degradation of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) of desired concentration
-
High-purity water
-
pH meter
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Heating mantle or oil bath with temperature controller
-
Analytical instruments (HPLC, GC-MS, or NMR)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in high-purity water.
-
pH Adjustment: Adjust the pH of the solution to the desired acidic level using a standardized acid solution.
-
Reaction Setup: Transfer the solution to the reaction vessel and place it in the heating apparatus. If reflux is expected, attach a condenser.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing it with a base or by rapid cooling, to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated analytical method (e.g., HPLC with UV detection) to quantify the remaining this compound and any degradation products.
Caption: General workflow for a stability study.
B. Analytical Method Development (HPLC)
A robust analytical method is crucial for accurate stability assessment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the polar diacid from less polar degradation products.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for carboxylic acids.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
IV. References
-
Pare, B., Verma, R. S., & Shastry, V. R. (2001). Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study. Oriental Journal of Chemistry, 17(3). [Link]
-
Long, J., et al. (2014). Organic acids tunably catalyze carbonic acid decomposition. The Journal of Physical Chemistry A, 118(27), 5020-5028. [Link]
-
Pare, B. (2018). Decarboxylation of succinic acid by permanganate ion. International Journal of Applied Research, 4(12), 369-373. [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391-2397. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. [Link]
Sources
Technical Support Center: Optimizing the Separation of 2-Butylbutanedioic Acid Isomers
Introduction: The Challenge of 2-Butylbutanedioic Acid Stereoisomers
This compound, also known as 2-butylsuccinic acid, is a dicarboxylic acid with two stereocenters. This structure gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers and two pairs of diastereomers. In pharmaceutical development and metabolomics, the biological activity of a molecule is often specific to a single stereoisomer. Therefore, the precise separation, identification, and quantification of each isomer are critical for safety, efficacy, and regulatory compliance.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of separating these isomers. It offers in-depth troubleshooting advice, detailed experimental protocols, and foundational scientific principles to empower you to develop robust and reliable separation methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound stereoisomers? The primary challenge lies in the structural similarity of the isomers. Enantiomers have identical physical properties in an achiral environment, making them impossible to separate with standard chromatographic techniques without a chiral selector. Diastereomers, while having different physical properties, can still be difficult to resolve due to subtle differences in their three-dimensional structures.
Q2: What are the main chromatographic strategies for separating these isomers? There are two main approaches:
-
Direct Separation: This involves using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP creates a chiral environment where transient diastereomeric complexes form between the analyte isomers and the stationary phase, leading to different retention times.
-
Indirect Separation: This method involves derivatizing the isomer mixture with a chiral derivatizing agent to form new diastereomeric compounds.[1][2] These newly formed diastereomers can then be separated on a standard, less expensive achiral column (e.g., C18 or silica gel).[1][2]
Q3: Should I use HPLC or GC for this separation? Both are viable, but the choice depends on your sample and instrumentation.
-
HPLC: Generally preferred for its versatility and applicability to a wide range of compounds without the need for derivatization for volatilization. Reversed-phase, normal-phase, and chiral HPLC are all potential modes.
-
GC: Requires the analytes to be volatile and thermally stable. Since this compound is a non-volatile dicarboxylic acid, derivatization (e.g., silylation or esterification) is mandatory to convert the carboxylic acid groups into more volatile esters or ethers.[3][4][5]
Q4: What kind of detector is suitable for this analysis? For HPLC, a UV detector is often sufficient, especially if the isomers are derivatized with a UV-active agent. However, this compound itself lacks a strong chromophore, so detection at low wavelengths (e.g., < 210 nm) would be necessary, which can lead to baseline noise. A more universal detector like a Refractive Index (RI) detector or, ideally, a Mass Spectrometer (MS) would provide better sensitivity and specificity. For GC, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are standard choices.[4][6]
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during method development and provides actionable solutions grounded in chromatographic theory.
Issue 1: Poor or No Peak Resolution (Rs < 1.5)
Potential Causes & Solutions
-
Inappropriate Column Selection (Direct Method):
-
Causality: The chiral stationary phase (CSP) is not providing sufficient stereoselective interactions. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[7] Anion-exchange type CSPs are specifically designed for acidic compounds and may offer high selectivity.[8]
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based). Consult column selection guides from manufacturers for initial recommendations based on your analyte's functional groups.
-
-
Suboptimal Mobile Phase Composition:
-
Causality: The mobile phase polarity, pH, and additives critically influence the interactions between the isomers and the stationary phase. For a dicarboxylic acid, the pH will determine the ionization state of the carboxyl groups (pKa is likely around 4-5, similar to succinic acid), which dramatically affects retention and selectivity.[9][10][11][12]
-
Solution (HPLC):
-
Adjust pH: Use a buffer to control the mobile phase pH. For reversed-phase, operating at a pH around 2.5-3.0 will suppress the ionization of the carboxylic acids, increasing retention and potentially improving resolution.
-
Vary Organic Modifier: Test different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile and methanol have different hydrogen bonding capabilities and dipole moments, which can alter selectivity.
-
Additives: For chiral separations, especially in normal phase, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA)) can significantly improve peak shape and resolution by masking active sites on the stationary phase.[13]
-
-
-
Ineffective Derivatization (Indirect Method):
-
Causality: The chosen chiral derivatizing agent may not be creating diastereomers with sufficiently different physical properties for separation on an achiral column. The distance between the newly formed chiral centers and the original stereocenters of the analyte influences the degree of separation.[14]
-
Solution: Experiment with different chiral derivatizing agents. For carboxylic acids, chiral amines or alcohols are commonly used to form amides or esters. Reagents like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) have been shown to be effective for creating separable diastereomeric esters.[1][2]
-
-
Incorrect Temperature or Flow Rate:
-
Causality: Chiral separations are often sensitive to temperature. Temperature affects the thermodynamics of the chiral recognition process. Similarly, flow rate determines the time available for the isomers to interact with the stationary phase.
-
Solution:
-
Optimize Temperature: Screen temperatures between 10°C and 40°C. Lower temperatures often increase resolution but also increase analysis time and backpressure.
-
Optimize Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then evaluate lower flow rates (e.g., 0.5-0.8 mL/min), which can enhance resolution by allowing more time for interactions.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Causes & Solutions
-
Secondary Interactions (Tailing):
-
Causality: The acidic carboxyl groups can interact with active sites (e.g., residual silanols) on silica-based columns, causing peak tailing.
-
Solution (HPLC): Add a competitor to the mobile phase. For acidic analytes, adding a small amount of a stronger acid like TFA or formic acid (e.g., 0.1%) can mask these secondary interaction sites and improve peak shape.
-
-
Column Overload (Fronting or Tailing):
-
Causality: Injecting too much sample mass onto the column saturates the stationary phase, leading to distorted peak shapes. Chiral columns are particularly susceptible to overloading.
-
Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts until a symmetrical Gaussian peak is achieved.
-
-
Sample Solvent Mismatch:
-
Causality: If the sample is dissolved in a solvent much stronger than the mobile phase, the sample band will not focus properly at the head of the column, leading to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.
-
Issue 3: Low Yield in Preparative Separation
Potential Causes & Solutions
-
Poor Resolution at High Loading:
-
Causality: A method optimized at an analytical scale may not hold up under the high mass loads required for preparative chromatography, leading to peak overlap and impure fractions.
-
Solution:
-
Re-optimize for Load: Develop the method with the highest possible sample load that still provides adequate resolution. This often means sacrificing baseline resolution for higher throughput.
-
Focus on the Target: Optimize the separation specifically around the target isomer, even if it means co-elution of other isomers that are not of interest.
-
Heart-Cutting: Collect only the pure central portion ("heart") of the target peak, and recycle the mixed fractions containing the leading and tailing edges for re-injection.
-
-
-
Inefficient Fraction Collection:
-
Causality: Poorly timed fraction collection can lead to contamination of the desired isomer with adjacent peaks or loss of the product to waste.
-
Solution: Use an automated fraction collector triggered by UV signal threshold and/or slope. Perform small-scale trial runs to precisely determine the start and end collection times for the target peak.
-
Detailed Experimental Protocol: Indirect Separation by HPLC
This protocol outlines a robust method for separating the diastereomers of this compound by converting them into diastereomeric amides using a chiral amine, followed by separation on a standard achiral HPLC column.
Objective: To separate the diastereomers of this compound.
Principle: The two carboxyl groups of the acid isomers are reacted with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) to form stable diastereomeric diamides. These diamides have different physical properties and can be separated using standard achiral reversed-phase chromatography.
Step 1: Derivatization to Diastereomeric Amides
-
Reagent Preparation:
-
Dissolve 10 mg of the this compound isomer mixture in 1 mL of anhydrous Dichloromethane (DCM).
-
Add 2.2 equivalents of oxalyl chloride and one drop of anhydrous Dimethylformamide (DMF). Stir at room temperature for 2 hours to form the diacyl chloride.
-
In a separate flask, dissolve 2.5 equivalents of (R)-1-phenylethylamine and 3 equivalents of triethylamine (as a base) in 1 mL of anhydrous DCM.
-
-
Reaction:
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the prepared diacyl chloride solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude diastereomeric diamide mixture.
-
Step 2: HPLC Method for Separation
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available instrumentation. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | Excellent for separating moderately nonpolar compounds like the formed amides. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonating any residual silanols for better peak shape. |
| Gradient | Start at 30% B, ramp to 70% B over 20 minutes. Hold for 5 min. | A gradient is recommended to effectively elute the diastereomers with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides good efficiency and reproducibility. |
| Detection | UV at 254 nm | The phenyl group from the derivatizing agent provides a strong chromophore. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
| Sample Prep. | Dissolve the crude diamide mixture in Acetonitrile/Water (50:50) to 1 mg/mL. | Ensures compatibility with the mobile phase. |
Step 3: Data Analysis and System Suitability
-
Identification: Identify the peaks corresponding to the different diastereomeric amides.
-
Quantification: Use the peak area to determine the relative proportion of each diastereomer.
-
Resolution Check: Calculate the resolution (Rs) between the critical peak pair. A value of Rs ≥ 1.5 indicates baseline separation.
Visual Workflow and Data Representation
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing a separation method for this compound isomers.
Caption: Workflow for optimizing separation of this compound isomers.
Typical Starting Conditions for HPLC Method Screening
| Parameter | Reversed-Phase | Normal-Phase (Chiral) |
| Stationary Phase | C18, Phenyl-Hexyl | Amylose or Cellulose-based CSP |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane/Isopropanol or Hexane/Ethanol |
| pH Modifier | 0.1% Formic Acid or 0.1% TFA | 0.1% TFA (for acidic analytes) |
| Temperature | 25-40 °C | 15-30 °C |
| Mode | Gradient | Isocratic |
References
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA Leidykla.
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate.
-
GC and GC-MS analyses of succinic acid extracted from chitosan-succinic... ResearchGate.
-
Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH).
-
Fekete, J. et al. Comparative study on separation of diastereomers by HPLC. ResearchGate.
-
(2r)-2-Butylbutanedioic Acid. PubChem.
-
Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ResearchGate.
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
-
Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis. PubMed.
-
Chiral HPLC Separations. Phenomenex.
-
Metabolism of 2,3-butanediol stereoisomers in the perfused rat liver. National Institutes of Health (NIH).
-
A method of quickly measuring industrial succinic anhydride purity using gas chromatography. Google Patents.
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.
-
STEREOCHEMISTRY. University of Maryland.
-
Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. Benchchem.
-
Chiral separation of glycyrrhetinic acid by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
-
Overview of 2,3-butanediol stereoisomers (a–b; a–c) and enantiomers(b–c). ResearchGate.
-
Stereoisomers of 2,3-butanediol. ResearchGate.
-
Determining All Possible Stereoisomers and Labeling Each Type of Isomer. Study With Us.
-
pKa Values of Common Bases. University of California, Davis.
-
pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. University of Wisconsin.
-
pKa Data Compiled by R. Williams. Organic Chemistry Data.
-
Approximate pKa chart of the functional groups. University of California, Riverside.
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- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Butylbutanedioic Acid HPLC Analysis
This guide provides in-depth troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Butylbutanedioic acid. Designed for researchers, scientists, and drug development professionals, this document offers practical solutions grounded in chromatographic principles to ensure data accuracy and reproducibility.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification. For an acidic analyte like this compound, the causes are often multifaceted. This section provides a systematic approach to identifying and resolving the root cause of peak tailing.
Question: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is frequently caused by unwanted secondary interactions between the analyte and the stationary phase, or by suboptimal mobile phase conditions. The primary culprits are often interactions with surface silanol groups on the silica-based column packing and an inappropriate mobile phase pH.
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Diagnose the Problem - Chemical vs. Physical Issues
First, determine if the tailing is specific to your acidic analyte or a general system problem.[1]
-
Protocol: Inject a neutral compound (e.g., toluene or uracil).
-
Analysis:
-
If the neutral compound shows a symmetrical peak, the problem is likely chemical in nature and specific to the acidic properties of this compound.[1]
-
If the neutral compound also tails, the issue is likely physical, such as a column void, excessive extra-column volume, or a blocked frit.[1][2] In this case, inspect system connections for dead volume, check for blockages, and consider replacing the column if physical damage is suspected.[2][3]
-
Step 2: Address Chemical Interactions - Mobile Phase Optimization
If the issue is chemical, the primary goal is to suppress the ionization of both the this compound and the stationary phase's residual silanol groups.
-
The Role of pH: The ionization state of both your analyte and the silica surface is pH-dependent.[4][5] this compound is a dicarboxylic acid and will be ionized at higher pH values. Residual silanol groups on the silica surface are acidic (pKa ~3.8-4.2) and become negatively charged at higher pH, leading to electrostatic interactions with any positively charged species and complex interactions with other polar molecules.[6]
-
Action: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. This ensures the analyte is in its neutral, non-ionized form, which minimizes secondary interactions and improves retention and peak shape.[7][8]
-
Protocol:
-
Prepare a mobile phase with a suitable buffer, such as phosphate or formate, at a concentration of 10-50 mM.[9]
-
Adjust the pH of the aqueous portion of the mobile phase to approximately 2.5-3.0 using an acid like phosphoric acid or formic acid.[10]
-
Ensure the chosen buffer has a pKa close to the target pH for effective buffering.[9][11][12]
-
-
-
Mechanism of Action Diagram:
Caption: Effect of mobile phase pH on analyte and silanol ionization.
Step 3: Evaluate Column Chemistry
Not all C18 columns are the same. The type of silica and the bonding technology can significantly impact peak shape for polar and acidic compounds.
-
Silanol Activity: Standard silica-based columns have exposed silanol groups that can interact with analytes.[13] Modern columns often use high-purity silica or end-capping techniques to minimize these active sites.[14]
-
Column Contamination: Metal contamination in the column packing can also cause peak tailing with acidic compounds.[2]
-
Action: Flush the column with a strong solvent. If the problem persists, the contamination may be irreversible, and the column may need replacement.
-
Step 4: Review Other Method Parameters
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[2][16]
-
Protocol: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[3]
-
-
Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase.[16]
-
Action: Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor?
A1: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is often considered excellent. Most system suitability requirements in regulated environments specify a tailing factor of less than 2.0.
Q2: How does mobile phase buffer concentration affect peak shape?
A2: The buffer's role is to maintain a constant pH.[7] A concentration that is too low may not have sufficient capacity to control the pH, especially when the sample is injected in a solvent of a different pH. This can lead to inconsistent ionization and peak distortion.[17] Generally, a buffer concentration of 10-50 mM is sufficient for most applications.[9]
Q3: Can the organic modifier in the mobile phase influence tailing?
A3: Yes, although it's a secondary effect compared to pH. The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) primarily affect retention time. However, ensuring complete solubility of the buffer in the organic/aqueous mixture is crucial. Buffer precipitation can block the column and cause severe peak shape issues and system damage.[11]
Q4: Are there alternatives to silica-based columns for analyzing organic acids?
A4: Yes, for challenging separations of organic acids, you might consider columns specifically designed for this purpose. These can include ion-exchange or mixed-mode columns that utilize different retention mechanisms.[18][19] Polymer-based columns are also an option as they are stable across a much wider pH range than silica-based columns.[20]
Q5: My peak tailing started suddenly. What should I check first?
A5: If peak tailing appears abruptly, it's often due to a sudden change in the system.[17] The most common causes are:
-
Column Failure: A void may have formed at the column inlet or the inlet frit could be partially blocked.[17] Try reversing and flushing the column (if the manufacturer allows) or simply replace it.
-
Mobile Phase Preparation Error: An error in preparing the mobile phase, particularly incorrect pH adjustment, can cause sudden peak shape problems.[17]
-
Sample Matrix Effects: If a new batch of samples was introduced, components in the sample matrix could be interfering or contaminating the column.
Data Summary Table
| Parameter | Recommendation for this compound Analysis | Expected Outcome on Peak Shape |
| Mobile Phase pH | Adjust to ~2.5-3.0 (at least 2 units below analyte pKa) | Suppresses analyte and silanol ionization, minimizing secondary interactions and reducing tailing. |
| Buffer | Use a buffer with a pKa near the target pH (e.g., phosphate, formate). | Maintains a stable pH environment for consistent ionization and retention. |
| Buffer Concentration | 10-50 mM | Provides adequate buffering capacity without risking precipitation. |
| Column Type | High-purity, end-capped C18 or polar-embedded phase. | Reduces the number of active silanol sites available for secondary interactions. |
| Sample Concentration | Avoid column overload. | Prevents peak distortion due to saturation of the stationary phase. |
| Sample Solvent | Dissolve in mobile phase. | Ensures compatibility and avoids peak shape issues at the point of injection. |
References
-
Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
-
Restek Corporation. (2013). When should you use a buffer for HPLC, how does it work and which one to use?. [Link]
-
Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
-
Shodex. Guidelines for Shodex Column Selection : Organic Acids. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Agilent Technologies. (2017). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases - A Five Minute Guide. [Link]
-
SIELC Technologies. HPLC Separation of Organic Acids. [Link]
-
Chromanik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
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- 7. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 19. HPLC Separation of Organic Acids | SIELC Technologies [sielc.com]
- 20. agilent.com [agilent.com]
preventing decomposition of 2-Butylbutanedioic acid during analysis
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Technical Support Center: Enhancing Detection of 2-Butylbutanedioic Acid in Complex Matrices
Welcome to the technical support center for the analysis of 2-Butylbutanedioic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this polar analyte in complex biological and environmental matrices.
Foundational Concepts: Understanding the Analyte
This compound, also known as 2-butylsuccinic acid, is a dicarboxylic acid. Its two carboxylic acid functional groups make it a polar molecule, which presents distinct analytical challenges, particularly in terms of chromatographic retention and extraction from aqueous-based samples.[1][2][3]
| Chemical Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |
| Molecular Weight | 174.19 g/mol | PubChem[1] |
| Predicted XLogP3 | 1.2 | PubChem[1] |
| General Nature | Polar, acidic | General Chemical Principles |
The primary analytical platforms for organic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on available instrumentation, required sensitivity, and sample throughput.
-
GC-MS: Offers high chromatographic resolution but almost always requires a chemical derivatization step to increase the volatility and thermal stability of the dicarboxylic acid.[4][5]
-
LC-MS/MS: Can often analyze the acid in its native form, but is more susceptible to matrix effects and may require specialized chromatography columns (like HILIC) for sufficient retention.[6][7]
The Analytical Workflow: From Sample to Signal
A robust analytical method is a chain of well-optimized steps. A failure in any one link can compromise the entire analysis. The following diagram outlines the critical stages for successful this compound quantification.
Caption: General workflow for this compound analysis.
Sample Preparation: Troubleshooting & Protocols
Effective sample preparation is the most critical factor for success. Its goals are to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument.[8][9]
Frequently Asked Questions (Sample Prep)
Q: My analyte recovery is low and inconsistent. What is the likely cause?
A: This is a classic problem for polar acidic compounds. The cause often lies in one of three areas:
-
Incorrect pH during Extraction: For both Liquid-Liquid Extraction (LLE) and reversed-phase Solid-Phase Extraction (SPE), the sample pH must be adjusted to be at least 2 pH units below the pKa of the carboxylic acid groups. This protonates the analyte, making it less polar and more amenable to extraction into an organic solvent or retention on a nonpolar SPE sorbent.[10]
-
Inefficient Extraction Solvent (LLE): A single extraction is often insufficient. Using a moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and performing the extraction three times (pooling the organic layers) will significantly improve recovery.
-
Improper SPE Sorbent/Method: Using a generic reversed-phase (C18) sorbent may not be optimal. Consider a polymeric SPE phase, which can offer different selectivity.[10] Ensure the four key steps of SPE (Condition, Load, Wash, Elute) are followed meticulously; failing to condition the sorbent properly or allowing it to dry out can drastically reduce recovery.[11]
Q: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A: The choice depends on the matrix complexity and desired cleanup level.
| Method | Advantages | Disadvantages | Best For |
| LLE | Inexpensive, simple to set up. | Can be labor-intensive, may form emulsions, less selective (can co-extract interferences). | Initial method development, less complex matrices. |
| SPE | Highly selective, provides cleaner extracts, high concentration factor, easily automated.[8][9] | Higher cost per sample, requires more method development. | Complex matrices (plasma, tissue), methods requiring very low detection limits.[10][12] |
GC-MS Analysis: The Derivatization Imperative
Due to their polarity and low volatility, dicarboxylic acids exhibit poor chromatographic behavior (e.g., severe peak tailing) and may not elute at all from a GC column without chemical modification.[5][13][14] Derivatization is the process of converting the polar carboxyl groups into less polar, more volatile esters or silyl esters.[4][5]
Frequently Asked Questions (GC-MS)
Q: I see multiple peaks for my analyte or my peak is tailing severely. What's wrong?
A: This almost always points to incomplete derivatization.[13]
-
Cause: The most common culprit is the presence of moisture. Silylating reagents (like BSTFA or MSTFA) are extremely sensitive to water, which will consume the reagent and prevent a complete reaction.
-
Solution:
-
Ensure Dryness: All glassware must be oven-dried. The extracted sample must be evaporated to complete dryness before adding the derivatization reagent. Use an anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the reagent and sample.
-
Optimize Reaction Conditions: Ensure you are using a sufficient excess of the derivatization reagent. The reaction often requires heating (e.g., 60-70°C for 30-60 minutes) to proceed to completion.[13] Consult technical literature for your specific reagent.[15]
-
Check System Inertness: Active sites in the GC inlet liner or the front of the column can interact with any remaining underivatized analyte, causing peak tailing.[14][16] Using a deactivated liner and trimming the first few centimeters off the column can resolve this.[14]
-
Protocol: Silylation with BSTFA
This protocol provides a general guideline for the silylation of this compound.
-
Dry Down: Pipette the reconstituted sample extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.
-
Add Reagents: To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (as a catalyst and solvent).
-
Seal and Heat: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.
-
Cool and Analyze: Allow the vial to cool to room temperature before injecting into the GC-MS.
LC-MS/MS Analysis: Managing Matrix Effects
LC-MS/MS avoids the need for derivatization but introduces a different challenge: matrix effects .[17][18][19] Matrix effects are the alteration (suppression or enhancement) of analyte ionization caused by co-eluting compounds from the sample matrix.[20][21] This phenomenon can severely impact accuracy, precision, and sensitivity.[20]
Caption: Ion suppression in Electrospray Ionization (ESI).
Frequently Asked Questions (LC-MS/MS)
Q: My signal intensity is low and varies dramatically between samples. How can I diagnose and fix this?
A: This is a classic symptom of ion suppression.
-
Diagnosis (Post-extraction Spike): The "gold standard" method to quantify matrix effects is the post-extraction spike.[17]
-
Prepare three sets of samples:
-
Set A: Analyte standard in neat solvent.
-
Set B: A blank matrix extract (from a sample with no analyte) spiked with the analyte standard at the same concentration as Set A.
-
Set C: The actual pre-extracted sample.
-
-
Analyze all sets. The Matrix Effect (ME) is calculated as: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100.
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[17]
-
-
Solutions:
-
Improve Chromatography: The best defense is to chromatographically separate the analyte from the interfering matrix components. Since this compound is very polar, a standard C18 column may not provide enough retention, causing it to elute early with other polar interferences. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain and separate polar compounds.[6][7]
-
Enhance Sample Cleanup: If matrix effects persist, your sample preparation is not clean enough. Re-optimize your SPE method or switch from LLE to SPE.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., this compound-d4) will have the same chemical properties and chromatographic retention time as the analyte. It will therefore experience the same degree of ion suppression or enhancement, effectively canceling out the matrix effect and ensuring accurate quantification.[17][20]
-
Dilute the Sample: A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components, though this may compromise detection limits.[22]
-
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
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Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. [Link]
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Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies. [Link]
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Evaluation and Elimination of Matrix Effects in LC-MS Bioanalysis. ResearchGate. [Link]
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(2r)-2-Butylbutanedioic Acid | C8H14O4. PubChem. [Link]
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Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
-
Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. [Link]
-
Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. ACS Publications. [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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2-tert-Butylbutanedioic acid | C8H14O4. PubChem. [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Organic Acids Analysis. Waters. [Link]
-
GC Troubleshooting Guide. Restek. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. National Institutes of Health (NIH). [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]
-
Determination and identification of organic acids in wine samples. Problems and challenges. ResearchGate. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
GC Troubleshooting Guide Poster. Agilent Technologies. [Link]
-
Chemical Properties of 2-Butenoic acid, butyl ester. Cheméo. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI. [Link]
-
GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
-
Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. [Link]
-
Chemical Properties of 2-Butenoic acid, (E)-. Cheméo. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
2-Hydroxy-2-(2-phenylethyl)butanedioic acid | C12H14O5. PubChem. [Link]
-
Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]
-
A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
-
Bioanalysis and Biological Matrix Sampling. MDPI. [Link]
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Technical Support Center: Optimization of 2-Butylbutanedioic Acid Extraction from Biological Samples
Welcome to the technical support center for the analysis of 2-butylbutanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methodologies. As a dicarboxylic acid, this compound presents unique challenges due to its polarity and potential for interaction with complex biological matrices. This document provides a framework for troubleshooting common issues and answers frequently asked questions to ensure robust and reproducible results.
Understanding the Analyte: this compound
This compound, also known as 2-butylsuccinic acid, is a C8 dicarboxylic acid.[1][2] Its structure, containing two carboxylic acid functional groups, dictates its chemical behavior. Key properties influencing its extraction include:
-
Polarity: The two carboxyl groups make the molecule polar, especially in its ionized (deprotonated) state.
-
Volatility: The compound has low volatility, making direct analysis by Gas Chromatography (GC) challenging without a derivatization step to convert the polar carboxyl groups into less polar, more volatile esters.[3][4]
Core Principles of Extraction Optimization
The goal of any extraction is to efficiently isolate the analyte from the sample matrix while removing interfering substances. For this compound, this is complicated by endogenous organic acids and other polar molecules present in biological samples like plasma, urine, and tissue homogenates.[5][6] The choice of extraction technique is a critical first step.
Comparison of Primary Extraction Techniques
| Technique | Principle | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Fast, simple, and inexpensive. | High risk of matrix effects (ion suppression/enhancement) due to co-extraction of other small molecules.[6][7] Low recovery for analytes that may co-precipitate. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent).[8] | Can provide a cleaner extract than PPT. Selectivity can be tuned by adjusting pH and solvent polarity.[8][9] | Can be labor-intensive and require large volumes of organic solvents. Emulsion formation can be problematic. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away, followed by selective elution.[10] | Highly selective, providing the cleanest extracts and reducing matrix effects.[5][11] Amenable to automation. | More expensive and requires more extensive method development. Can suffer from low recovery if conditions are not optimized.[12] |
Troubleshooting Guide: Common Extraction Problems
This section addresses the most frequent challenges encountered during the extraction of this compound and provides a logical framework for resolving them.
Problem 1: Low or No Analyte Recovery
Low recovery is one of the most common and frustrating issues in sample preparation.[12][13] It indicates that the analyte is being lost at some point between the initial sample collection and the final analysis.
Potential Causes & Solutions
-
Incorrect pH for LLE or SPE:
-
The Science: For a dicarboxylic acid, the charge state is pH-dependent. To retain it on a reversed-phase SPE sorbent or extract it into an organic solvent, the carboxyl groups must be protonated (neutral). This requires acidifying the sample to a pH at least 2 units below the first pKa. Conversely, for anion-exchange SPE, the analyte must be deprotonated (negatively charged), requiring a pH at least 2 units above the second pKa.
-
Troubleshooting Steps:
-
Verify the pH of your sample after acidification. Use a calibrated pH meter.
-
Experiment with different acidification agents (e.g., formic acid, phosphoric acid). Formic acid is often preferred for LC-MS applications due to its volatility.[5]
-
For LLE, ensure the pH of the aqueous phase remains low throughout the extraction.
-
-
-
Inappropriate LLE Solvent:
-
The Science: The chosen organic solvent must be able to effectively solvate the neutral form of this compound. While it is a polar molecule, its butyl chain provides some nonpolar character.
-
Troubleshooting Steps:
-
If using a very nonpolar solvent like hexane, recovery will likely be poor.
-
Switch to a more polar, water-immiscible solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[14][15] These are effective for extracting organic acids.
-
Perform multiple extractions (e.g., 3 x 1 mL) with fresh solvent rather than a single large volume extraction to improve efficiency.[8]
-
-
-
Improper SPE Sorbent or Procedure:
-
The Science: The choice of SPE sorbent is critical. For acidic compounds, common choices are polymeric reversed-phase (e.g., Agilent Bond Elut Plexa) or weak anion-exchange (WAX) sorbents.[5][16] Each step of the SPE procedure—conditioning, loading, washing, and eluting—must be optimized.[10]
-
Troubleshooting Steps:
-
Conditioning: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water). Do not let the sorbent go dry before loading the sample.[10]
-
Loading: Load the sample slowly to allow for adequate interaction between the analyte and the sorbent.[10]
-
Washing: The wash solvent must be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. For reversed-phase, this is typically acidified water or a low percentage of organic solvent.
-
Elution: The elution solvent must be strong enough to desorb the analyte. For reversed-phase, this is often methanol or acetonitrile, sometimes with a basic modifier like ammonium hydroxide to deprotonate the acid and facilitate elution. For anion-exchange, a high ionic strength or acidic solution is used.
-
-
-
Analyte Instability or Adsorption:
-
The Science: Small organic acids can sometimes adsorb to glass or plastic surfaces, especially if using polypropylene tubes. Analyte degradation, while less common for this specific molecule, can occur if samples are stored improperly or exposed to harsh conditions.[12]
-
Troubleshooting Steps:
-
Consider using silanized glass vials to minimize adsorption.
-
Ensure samples are processed quickly or stored at appropriate temperatures (e.g., -80°C) to prevent potential degradation.
-
Investigate each step of your process by analyzing the waste from each step (e.g., the aqueous phase after LLE, the wash solution from SPE) to pinpoint where the analyte is being lost.[13]
-
-
Troubleshooting Workflow: Low Recovery
Here is a decision tree to guide your troubleshooting process for low recovery.
Caption: A troubleshooting decision tree for diagnosing low analyte recovery.
Problem 2: High Matrix Effects in LC-MS/MS Analysis
Matrix effects, typically observed as ion suppression or enhancement, occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source.[6][7][17] This leads to poor accuracy and reproducibility.
Potential Causes & Solutions
-
Insufficient Sample Cleanup:
-
The Science: Protein precipitation is notorious for leaving behind phospholipids and salts, which are major causes of ion suppression.[6] LLE is better, but SPE generally provides the cleanest extracts.
-
Troubleshooting Steps:
-
If using PPT, switch to LLE or, preferably, SPE.
-
If using LLE, include a back-extraction step. After extracting the acidified analyte into the organic phase, back-extract it into a small volume of basic aqueous buffer (e.g., pH 9). This can leave many neutral, lipid-soluble interferences behind in the organic layer. The final aqueous layer can then be re-acidified and injected.
-
If using SPE, optimize the wash step. Try a slightly stronger wash solvent (e.g., 5-10% methanol in acidified water for reversed-phase) to remove more interferences without eluting the analyte.
-
-
-
Chromatographic Co-elution:
-
The Science: Even with good cleanup, some matrix components may remain. If they elute from the LC column at the same time as your analyte, ion suppression can still occur.[7] Dicarboxylic acids are often highly hydrophilic and can have poor retention on standard C18 columns, eluting early with other polar interferences.[18]
-
Troubleshooting Steps:
-
Modify your LC gradient to improve retention and resolve the analyte from the early-eluting matrix components.
-
Consider a different column chemistry. A column designed for polar compounds, such as one with a polar-embedded or polar-endcapped stationary phase, may provide better retention and selectivity.[19]
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant stream of your analyte into the MS source while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where suppression is occurring.[20]
-
-
-
Use of an Appropriate Internal Standard (IS):
-
The Science: A good internal standard is essential to compensate for matrix effects. The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d4). It will have nearly identical chemical properties, extraction recovery, and chromatographic retention, and it will experience the same degree of ion suppression as the analyte.
-
Troubleshooting Steps:
-
If a stable isotope-labeled IS is not available, choose a structural analog that is not present in the sample. For this compound, another dicarboxylic acid of similar chain length (e.g., pimelic acid, suberic acid) could be a candidate.
-
The IS must be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.
-
-
Problem 3: Poor Reproducibility (High %RSD)
Poor reproducibility between replicate samples or across a batch indicates a lack of control over one or more steps in the analytical process.
Potential Causes & Solutions
-
Inconsistent Sample Handling and pH Adjustment:
-
The Science: Small variations in pH, solvent volumes, or vortexing times can lead to significant differences in extraction efficiency.
-
Troubleshooting Steps:
-
Use calibrated pipettes and ensure they are used correctly.
-
Add reagents in a consistent order.
-
Standardize mixing/vortexing times and speeds.
-
Use a pH meter for all pH adjustments rather than relying on adding a fixed volume of acid/base.
-
-
-
SPE Column Variability or Overloading:
-
The Science: Inconsistent packing of SPE cartridges can lead to channeling, where the sample passes through without adequate interaction with the sorbent. Overloading the column with either sample matrix or analyte will lead to breakthrough and inconsistent recovery.
-
Troubleshooting Steps:
-
Ensure you are using high-quality SPE cartridges from a reputable manufacturer.
-
Determine the capacity of your SPE sorbent and ensure you are not exceeding it. If necessary, dilute the sample or use a larger cartridge.
-
Automate the SPE process if possible to eliminate user-to-user variability.
-
-
-
Incomplete Solvent Evaporation or Inconsistent Reconstitution:
-
The Science: If the final extract is evaporated to dryness, residual water can be difficult to remove and can affect reconstitution. The reconstitution solvent must be chosen carefully to ensure the analyte fully redissolves.
-
Troubleshooting Steps:
-
Avoid evaporating to complete dryness if possible.
-
Ensure the reconstitution volume is accurate and that the sample is thoroughly vortexed to ensure complete dissolution.
-
The reconstitution solvent should be compatible with the initial mobile phase of your LC method to ensure good peak shape.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a Liquid-Liquid Extraction (LLE) method for this compound from plasma?
A: A good starting point is a "dilute-and-shoot" approach followed by extraction.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of water. Add your internal standard.
-
Acidification: Add 50 µL of 2M phosphoric acid or 10% formic acid to bring the pH to ~2-3.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at >3000 x g for 10 minutes to separate the layers.
-
Collection: Transfer the top organic layer (ethyl acetate) to a clean tube.
-
Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of your initial mobile phase.
Q2: I need to analyze this compound by GC-MS. What derivatization strategy should I use?
A: For GC-MS analysis, derivatization is mandatory to increase volatility and thermal stability.[4][21] The two most common methods for carboxylic acids are silylation and esterification.[3][22]
-
Silylation: Using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective and generally provides excellent reproducibility for dicarboxylic acids.[3][22] The reaction converts the acidic protons on the carboxyl groups to trimethylsilyl (TMS) groups.
-
Esterification: Using an alcohol (e.g., butanol) with an acid catalyst (e.g., H2SO4 or BF3) to form butyl esters is also a viable option.[15][23] This can sometimes result in a cleaner baseline but may require more stringent, anhydrous conditions.
BSTFA is often the preferred choice for its high efficiency and lower detection limits under optimized conditions.[3][22]
Q3: Can I use a simple protein precipitation method for a high-throughput screen?
A: Yes, but with significant caveats. Protein precipitation with a 3:1 ratio of cold acetonitrile to plasma is very fast. However, you must be prepared to manage significant matrix effects. This approach is only viable if you are using a stable isotope-labeled internal standard to compensate for ion suppression and have a robust LC method that can provide chromatographic separation from the worst of the interfering compounds.[7][17] Without these, your quantitative data will likely be unreliable.
Q4: My biological sample is urine. How does this change the extraction strategy compared to plasma?
A: Urine presents different challenges. It has lower protein content but higher concentrations of salts and a wider variety of endogenous small molecules.[6] The pH of urine can also vary significantly (from 4.5 to 8).[6]
-
pH Adjustment is Critical: You must standardize the pH of all urine samples before extraction. Acidifying to pH 2-3 is a necessary first step for either LLE or reversed-phase SPE.
-
SPE is Highly Recommended: Due to the high salt and metabolite content, a well-developed SPE method is strongly recommended to achieve a clean extract and minimize matrix effects.[11][14] A polymeric reversed-phase or weak anion-exchange sorbent would be a good starting point.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a generic polymeric reversed-phase sorbent and is a robust starting point for optimization.
Caption: A step-by-step workflow for Solid-Phase Extraction (SPE).
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 200 µL of 2% formic acid in water and vortex. Centrifuge for 10 minutes at 14,000 x g to pellet precipitated proteins.
-
SPE Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg bed weight) with 1 mL of methanol.
-
SPE Equilibration: Equilibrate the cartridge with 1 mL of water acidified to pH 3 with formic acid. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow flow rate (~1 drop per second).
-
Wash Step 1 (Aqueous): Wash the cartridge with 1 mL of acidified water (pH 3) to remove salts and other highly polar interferences.
-
Wash Step 2 (Organic): Wash the cartridge with 1 mL of 5% methanol in acidified water (pH 3) to remove less polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH ensures the dicarboxylic acid is ionized and readily releases from the reversed-phase sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
References
-
Pietrogrande, M.C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available from: [Link]
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (2r)-2-Butylbutanedioic Acid. PubChem Compound Database. Available from: [Link]
-
Pietrogrande, M.C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-tert-Butylbutanedioic acid. PubChem Compound Database. Available from: [Link]
-
Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 89-96. Available from: [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. Available from: [Link]
-
Li, W., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 879(31), 3617-3622. Available from: [Link]
-
Goswami, B., & Kumar, S. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(4), 519-523. Available from: [Link]
-
Lame, M.W., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 287-305. Available from: [Link]
-
Black, B.A., et al. (2018). In situ recovery of bio-based carboxylic acids. Energy & Environmental Science, 11(3), 629-638. Available from: [Link]
-
Chiu, Y.T., Lawi, W., et al. (2010). Matrix Effects—A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(4), 233-242. Available from: [Link]
-
Moore, C., et al. (2001). Solid-phase extraction of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid from urine drug-testing specimens with the cerex polycrom-THC column. Journal of Analytical Toxicology, 25(7), 526-529. Available from: [Link]
-
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies, Inc. Available from: [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available from: [Link]
-
Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis. Available from: [Link]
-
Welch Lab. (2024, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. Available from: [Link]
-
Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry, 33(6), 1010-1018. Available from: [Link]
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Dolan, J.W. (2021, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available from: [Link]
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Zhang, H., et al. (2015). Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. Journal of Microbiology and Biotechnology, 25(12), 1951-1962. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Butylbutanedioic Acid for Researchers and Drug Development Professionals
Introduction
2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid with significant potential in various research and development applications, including its use as a building block in the synthesis of novel pharmaceutical agents and specialty polymers. The strategic introduction of the butyl group onto the succinic acid backbone imparts unique physicochemical properties, making the efficient and scalable synthesis of this molecule a topic of considerable interest. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering in-depth technical analysis, field-proven insights, and supporting experimental data to inform your selection of the most appropriate method for your research needs.
Executive Summary
This guide critically evaluates three principal synthetic strategies for this compound:
-
Malonic Ester Synthesis: A classic and highly reliable method involving the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
-
Michael Addition: A conjugate addition approach offering an alternative for carbon-carbon bond formation.
-
Catalytic Hydrogenation: A method focused on the reduction of a suitable unsaturated precursor.
Each route is assessed based on yield, purity, scalability, cost-effectiveness, and safety considerations. Detailed experimental protocols and comparative data are provided to facilitate a direct, evidence-based evaluation.
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids.[1] This pathway involves the alkylation of diethyl malonate with a butyl halide, followed by saponification of the ester groups and subsequent decarboxylation to yield the target this compound.[2]
Causality Behind Experimental Choices
The choice of a strong base, such as sodium ethoxide, is crucial for the quantitative deprotonation of diethyl malonate, forming a resonance-stabilized enolate. This enolate is a soft nucleophile, which favors the desired S\textsubscript{N}2 reaction with the primary alkyl halide (1-bromobutane) over potential elimination side reactions. The subsequent hydrolysis under basic conditions ensures complete saponification of the sterically hindered diester, and the final decarboxylation is a thermally driven process that proceeds readily due to the β-keto acid-like intermediate formed upon acidification.
Experimental Protocol
Step 1: Synthesis of Diethyl n-Butylmalonate [2]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Cool the solution to room temperature and add diethyl malonate (1 equivalent) dropwise with stirring.
-
To the resulting solution of sodiomalonic ester, add 1-bromobutane (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl n-butylmalonate by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to this compound [3]
-
To the purified diethyl n-butylmalonate (1 equivalent), add a solution of potassium hydroxide (2.5 equivalents) in ethanol/water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2.
-
Heat the acidified solution to reflux for 2-4 hours to effect decarboxylation.
-
Cool the solution and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure product.
Data Presentation
| Parameter | Malonic Ester Synthesis |
| Typical Yield | 70-85% (overall)[2][3] |
| Purity | High after recrystallization |
| Scalability | Readily scalable |
| Key Reagents | Diethyl malonate, Sodium, Ethanol, 1-Bromobutane, KOH, HCl |
| Advantages | Reliable, high-yielding, well-documented |
| Disadvantages | Multi-step process, use of strong base |
Workflow Diagram
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Route 2: Michael Addition
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, presents an alternative strategy for the synthesis of this compound.[4][5] In this approach, a butyl-containing nucleophile, such as a butyl cuprate, is added to a maleic acid derivative.
Causality Behind Experimental Choices
The use of an organocuprate reagent (Gilman reagent), such as lithium dibutylcuprate, is critical as it selectively performs 1,4-conjugate addition to α,β-unsaturated esters, minimizing the competing 1,2-addition to the carbonyl group. Diethyl maleate serves as a suitable Michael acceptor. The subsequent hydrolysis of the resulting ester is a standard procedure to obtain the final dicarboxylic acid.
Experimental Protocol
Step 1: Preparation of Lithium Dibutylcuprate
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend copper(I) iodide (1 equivalent) in anhydrous diethyl ether at -78 °C.
-
Add a solution of n-butyllithium in hexanes (2 equivalents) dropwise with stirring.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dibutylcuprate reagent.
Step 2: Michael Addition and Hydrolysis
-
To the freshly prepared lithium dibutylcuprate solution at -78 °C, add a solution of diethyl maleate (1 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-butylsuccinate.
-
Hydrolyze the crude ester using the procedure described in Route 1, Step 2, to yield this compound.
Data Presentation
| Parameter | Michael Addition |
| Typical Yield | 60-75% (overall, estimated)[6][7] |
| Purity | Good after purification |
| Scalability | Moderate, requires careful handling of organometallics |
| Key Reagents | n-Butyllithium, Copper(I) iodide, Diethyl maleate, KOH, HCl |
| Advantages | Direct introduction of the butyl group |
| Disadvantages | Requires anhydrous conditions, use of pyrophoric reagents |
Workflow Diagram
Caption: Workflow for the Michael Addition Synthesis of this compound.
Route 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a potentially greener and more atom-economical route to this compound. This method involves the reduction of a suitable unsaturated precursor, such as 2-butylmaleic acid or its anhydride, in the presence of a heterogeneous catalyst and hydrogen gas.[8][9]
Causality Behind Experimental Choices
The choice of a palladium on carbon (Pd/C) catalyst is common for the hydrogenation of carbon-carbon double bonds due to its high activity and selectivity under mild conditions. The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the dissolution of the substrate and the catalyst. The pressure of hydrogen gas is a critical parameter that influences the reaction rate.
Experimental Protocol
Step 1: Synthesis of 2-Butylmaleic Anhydride (Illustrative Precursor Synthesis)
Note: The synthesis of the starting material is not detailed here but could be achieved through various methods, such as the Diels-Alder reaction followed by dehydration.
Step 2: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2-butylmaleic acid (or anhydride) (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.
-
If necessary, purify the product by recrystallization.
Data Presentation
| Parameter | Catalytic Hydrogenation |
| Typical Yield | >95% (for hydrogenation step)[8][10] |
| Purity | Very high |
| Scalability | Highly scalable |
| Key Reagents | 2-Butylmaleic acid (precursor), Pd/C, Hydrogen gas |
| Advantages | High yield, clean reaction, atom-economical |
| Disadvantages | Requires specialized hydrogenation equipment, precursor synthesis may be complex |
Workflow Diagram
Caption: Workflow for the Catalytic Hydrogenation Synthesis of this compound.
Comparative Analysis and Recommendations
| Feature | Malonic Ester Synthesis | Michael Addition | Catalytic Hydrogenation |
| Overall Yield | Good to Excellent | Moderate to Good | Excellent (for hydrogenation) |
| Versatility | High | Moderate | Dependent on precursor |
| Safety | Use of strong base | Use of pyrophoric organometallics | Handling of H₂ gas under pressure |
| Cost-Effectiveness | Moderate | Potentially higher reagent cost | Catalyst cost, equipment |
| Ease of Execution | Relatively straightforward | Requires stringent anhydrous conditions | Requires specialized equipment |
Recommendations:
-
For small-scale laboratory synthesis and versatility , the Malonic Ester Synthesis is the recommended route due to its reliability and the commercial availability of starting materials.
-
The Michael Addition route is a viable alternative, particularly if specific stereochemistry is desired through asymmetric variants, but requires expertise in handling air- and moisture-sensitive reagents.
-
For large-scale industrial production , Catalytic Hydrogenation is the most promising route due to its high efficiency, atom economy, and cleaner reaction profile, provided an efficient synthesis for the unsaturated precursor is available.
Characterization Data of this compound (Predicted and Analog-Based)
The following data is based on theoretical predictions and comparison with structurally similar molecules such as succinic acid and its derivatives.[11][12][13][14][15][16]
-
¹H NMR (CDCl₃, 400 MHz): δ 10-12 (br s, 2H, COOH), 2.75-2.90 (m, 1H, CH), 2.50-2.70 (m, 2H, CH₂), 1.50-1.70 (m, 2H, CH₂), 1.25-1.40 (m, 4H, 2xCH₂), 0.90 (t, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 179-181 (COOH), 175-177 (COOH), 45-47 (CH), 35-37 (CH₂), 30-32 (CH₂), 28-30 (CH₂), 22-24 (CH₂), 13-15 (CH₃).
-
IR (KBr, cm⁻¹): 2900-3300 (br, O-H stretch), 2960, 2870 (C-H stretch), 1710 (C=O stretch), 1460, 1410 (C-H bend), 1210 (C-O stretch), 920 (O-H bend).
-
Mass Spectrometry (EI): m/z (%) = 174 (M+), 157, 129, 117, 101, 73, 55, 45.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. The malonic ester synthesis remains a highly reliable and versatile method for laboratory-scale preparations. The Michael addition offers a more direct approach for C-C bond formation but requires more stringent reaction conditions. For industrial-scale production, catalytic hydrogenation stands out as the most efficient and environmentally benign option, contingent on the availability of the unsaturated precursor. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001844). Accessed January 12, 2026. [Link]
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A Tale of Two Molecules: Contrasting the Central Metabolite Succinic Acid with its Synthetic Analog, 2-Butylbutanedioic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology, the roles of metabolites are both profound and diverse. Succinic acid, a cornerstone of the tricarboxylic acid (TCA) cycle, has emerged from its classical role in energy metabolism to be recognized as a critical signaling molecule in inflammation, immunology, and oncology.[1][2] This guide delves into the well-established functions of succinic acid and contrasts them with 2-butylbutanedioic acid (also known as 2-butylsuccinic acid), a synthetic analog with a largely uncharacterized biological profile. For researchers and drug development professionals, understanding the nuanced differences between a key endogenous molecule and its synthetic counterpart is paramount for designing targeted therapeutic strategies and robust experimental frameworks.
Section 1: Succinic Acid (Succinate): A Multifaceted Endogenous Player
Succinic acid, which exists predominantly as the anion succinate in physiological conditions, is a vital intermediate in the TCA cycle, a series of reactions essential for cellular energy production in the form of ATP.[1][3] Its synthesis from succinyl-CoA and subsequent oxidation to fumarate by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain, directly links it to cellular respiration.[3][4]
Beyond this canonical role, succinate has garnered significant attention as a signaling molecule, both within the cell and in the extracellular space.[1][5] Dysregulation of succinate levels is implicated in a variety of pathological states, including inflammatory diseases, ischemia-reperfusion injury, and cancer.[6][7]
Intracellular Signaling: The Hypoxia-Inflammation Axis
Under conditions of cellular stress, such as hypoxia or inflammation, disruptions in the TCA cycle can lead to the accumulation of succinate.[7][8] This elevated cytosolic succinate inhibits prolyl hydroxylase (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[7][9] Stabilized HIF-1α then translocates to the nucleus, promoting the transcription of genes involved in inflammatory responses, including the pro-inflammatory cytokine IL-1β.[6][10]
Extracellular Signaling: The SUCNR1 Receptor
Succinate can be transported out of the cell and act as a hormone-like signaling molecule by binding to its specific G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][11] This receptor is expressed on a variety of cell types, including immune cells, adipocytes, and cells in the liver, heart, and retina.[1][12] Activation of SUCNR1 by succinate can trigger a range of physiological responses, from modulating immune cell activity to regulating blood pressure and insulin secretion.[13][14][15] The succinate-SUCNR1 axis is a key area of research in inflammation, with studies showing it can have both pro- and anti-inflammatory effects depending on the context and cell type.[8][16]
Section 2: this compound: A Synthetic Analog with Unknown Potential
In contrast to the well-documented roles of succinic acid, this compound is a synthetic derivative with a butyl group attached to the second carbon of the butanedioic acid backbone. Information on the biological activity of this compound is sparse in scientific literature, with its primary context being in chemical synthesis.[][18]
The structural similarity to succinic acid, however, presents a compelling hypothesis: This compound may act as a competitive inhibitor of succinate-dependent pathways. The bulky butyl group could potentially interfere with the binding of succinate to its target proteins, such as succinate dehydrogenase or the SUCNR1 receptor.
Comparative Physicochemical Properties
| Property | Succinic Acid | This compound |
| IUPAC Name | Butanedioic acid | This compound |
| Molecular Formula | C4H6O4 | C8H14O4[18] |
| Molecular Weight | 118.09 g/mol | 174.19 g/mol [18] |
| Biological Role | Central metabolite, signaling molecule[1] | Largely uncharacterized |
| Primary Locus of Action | Mitochondria, Cytosol, Extracellular space[1] | Unknown |
Section 3: Experimental Frameworks for Comparative Analysis
To elucidate the potential biological effects of this compound and directly compare it to succinic acid, a series of targeted experiments are necessary. The following protocols provide a roadmap for researchers to investigate the inhibitory potential of this synthetic analog.
Investigating Enzyme Inhibition: Succinate Dehydrogenase Activity Assay
A logical first step is to determine if this compound can inhibit succinate dehydrogenase (SDH), the enzyme that catalyzes the oxidation of succinate in the TCA cycle.[19]
Experimental Workflow: SDH Inhibition Assay
Workflow for SDH Inhibition Assay.
Detailed Protocol: Spectrophotometric SDH Activity Assay
This protocol is adapted from standard methods for measuring SDH activity.[20][21][22]
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Substrate Stock: 100 mM sodium succinate in assay buffer.
-
Inhibitor Stock: 100 mM this compound in assay buffer (adjust pH to 7.4).
-
Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP) in assay buffer.
-
Mitochondrial Extract or Purified SDH.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
50 µL of Assay Buffer.
-
10 µL of mitochondrial extract or purified SDH.
-
10 µL of varying concentrations of this compound (or buffer for control).
-
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of sodium succinate and 10 µL of DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm in a kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Plot V versus the concentration of this compound to determine the IC50 value.
-
To determine the mechanism of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both succinate and this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[23][24]
-
Assessing Signaling Pathway Modulation: SUCNR1 Activation Assay
To investigate if this compound can act as an agonist or antagonist of the succinate receptor SUCNR1, a cell-based signaling assay is required. A common method is to measure the downstream signaling events, such as intracellular calcium mobilization or G-protein activation, in cells expressing SUCNR1.[25][26]
Experimental Workflow: SUCNR1 Signaling Assay
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A Comparative Guide to the Stability of 2-Butylbutanedioic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylbutanedioic acid, a derivative of succinic acid, and its esters are compounds of interest in various chemical and pharmaceutical applications. Their utility is often dictated by their stability under diverse environmental and processing conditions. Understanding the relative thermal and chemical robustness of the parent acid versus its esters is critical for formulation development, shelf-life prediction, and ensuring the integrity of active pharmaceutical ingredients (APIs) and other specialty chemicals.
This guide will explore the fundamental chemical principles governing the stability of these compounds and provide a framework for their empirical assessment. We will delve into the primary degradation pathways—hydrolysis and thermal decomposition—and elucidate how the structural transition from a carboxylic acid to its methyl, ethyl, and butyl esters influences their susceptibility to these processes.
Theoretical Underpinnings of Stability
The stability of this compound and its esters is primarily influenced by two key factors: susceptibility to hydrolysis and thermal degradation.
Hydrolytic Stability: Ester hydrolysis is a well-understood chemical transformation where an ester reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by steric hindrance around the carbonyl carbon of the ester group. As the size of the alkyl group (methyl, ethyl, butyl) in the ester increases, it can sterically shield the carbonyl carbon from nucleophilic attack by water or hydroxide ions, thereby slowing the rate of hydrolysis. Therefore, it is anticipated that the hydrolytic stability will increase in the order:
Dimethyl 2-butylbutanedioate < Diethyl 2-butylbutanedioate < Dibutyl 2-butylbutanedioate
This compound itself does not undergo hydrolysis but can participate in other reactions, such as decarboxylation at elevated temperatures.
Thermal Stability: The thermal stability of these compounds relates to their resistance to decomposition at elevated temperatures. For the dicarboxylic acid, the primary thermal degradation pathway is often decarboxylation, leading to the loss of carbon dioxide. Esters, on the other hand, tend to be more thermally stable than their corresponding carboxylic acids. The thermal stability of the esters is also influenced by the length of the alkyl chain, with longer chains generally leading to higher boiling points and potentially increased thermal stability up to a certain point. Poly(alkylene succinate)s, for instance, exhibit high thermal stability with decomposition temperatures often exceeding 400°C.[1]
Comparative Stability Analysis: A Data-Driven Approach
Table 1: Predicted Comparative Chemical Stability (Hydrolysis)
| Compound | Relative Rate of Hydrolysis | Key Influencing Factors |
| This compound | Not Applicable (Does not hydrolyze) | Susceptible to decarboxylation at high temperatures. |
| Dimethyl 2-butylbutanedioate | Highest | Minimal steric hindrance from the methyl groups. |
| Diethyl 2-butylbutanedioate | Intermediate | Moderate steric hindrance from the ethyl groups. |
| Dibutyl 2-butylbutanedioate | Lowest | Significant steric hindrance from the butyl groups. |
This table is based on the principle of steric hindrance in ester hydrolysis.
Table 2: Predicted Comparative Thermal Stability
| Compound | Predicted Onset of Decomposition (TGA) | Key Influencing Factors |
| This compound | Lowest | Susceptibility to decarboxylation. |
| Dimethyl 2-butylbutanedioate | Intermediate | Lower boiling point compared to higher esters. |
| Diethyl 2-butylbutanedioate | High | Increased van der Waals forces and boiling point. |
| Dibutyl 2-butylbutanedioate | Highest | Highest boiling point and molecular weight among the esters. |
This table is based on general trends observed for dicarboxylic acids and their esters, where esters exhibit greater thermal stability.
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability profiles, a series of well-defined experiments are necessary. The following protocols outline the methodologies for conducting forced degradation and thermal analysis studies.
Forced Degradation Studies (Hydrolysis)
Objective: To determine the relative hydrolytic stability of this compound and its esters under acidic, basic, and neutral conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound, dimethyl 2-butylbutanedioate, diethyl 2-butylbutanedioate, and dibutyl 2-butylbutanedioate at a concentration of 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to each sample solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to each sample solution.
-
Neutral Hydrolysis: Add an equal volume of purified water to each sample solution.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) and monitor over a set time course (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Interpretation: Quantify the percentage of the parent compound remaining at each time point. The rate of degradation can be determined by plotting the natural logarithm of the concentration versus time.
Causality Behind Experimental Choices: The use of acidic, basic, and neutral conditions allows for a comprehensive assessment of hydrolysis under various potential environmental or formulation pHs. Elevated temperature accelerates the degradation process, enabling the collection of meaningful data within a practical timeframe.[2][3]
Thermal Stability Analysis
Objective: To determine and compare the thermal decomposition profiles of this compound and its esters.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure: Place a small, accurately weighed sample (5-10 mg) into a TGA pan. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure: Place a small, accurately weighed sample (2-5 mg) into a sealed aluminum pan. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Interpretation: Record the heat flow into or out of the sample as a function of temperature. This will reveal thermal events such as melting, boiling, and decomposition.
-
Causality Behind Experimental Choices: TGA provides quantitative information about the thermal stability and decomposition temperatures of the materials, while DSC identifies the temperatures of phase transitions and can also indicate decomposition.[4][5] The combination of these techniques offers a comprehensive thermal profile.
Visualization of Degradation Pathways and Workflows
Degradation Pathways
Caption: Primary degradation pathways for this compound and its esters.
Experimental Workflow for Stability Testing
Caption: Workflow for comparative stability assessment.
Conclusion and Recommendations
Based on fundamental chemical principles, it is predicted that the stability of this compound and its esters will vary significantly depending on the degradation pathway.
-
For Hydrolytic Stability: The esters are the primary compounds of concern. The stability is expected to increase with the size of the alkyl group due to steric hindrance. Therefore, dibutyl 2-butylbutanedioate is predicted to be the most stable towards hydrolysis, while the dimethyl ester will be the most labile.
-
For Thermal Stability: this compound is likely the least thermally stable due to its propensity for decarboxylation. The esters are expected to be more robust, with their thermal stability generally increasing with the length of the alkyl chain and the corresponding increase in boiling point.
For applications where the compound will be exposed to aqueous environments, particularly at non-neutral pH, the use of the dibutyl ester would be preferable to the dimethyl or diethyl esters to minimize degradation. Conversely, in high-temperature applications, any of the esters would likely offer superior stability compared to the parent dicarboxylic acid.
It is imperative for researchers and drug development professionals to validate these predictions through the rigorous experimental protocols outlined in this guide. The resulting empirical data will be crucial for making informed decisions regarding formulation, storage, and handling of these compounds to ensure product efficacy and safety.
References
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Calidonna, S. E., et al. (2008). The Hydroxyl Radical Reaction Rate Constant and Products of Dimethyl Succinate. Defense Technical Information Center. Retrieved from [Link]
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Svirbely, W. J., & Kuchta, A. D. (1956). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. The Journal of Physical Chemistry, 60(8), 1113–1116. Retrieved from [Link]
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Calidonna, S. E., et al. (2008). The Hydroxyl Radical Reaction Rate Constant and Products of Dimethyl Succinate. Semantic Scholar. Retrieved from [Link]
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Bouanis, F. Z., et al. (2014). Kinetic Thermal Degradation of Cellulose, Polybutylene Succinate and a Green Composite: Comparative Study. World Journal of Chemical Education, 2(3), 33-42. Retrieved from [Link]
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Pari, L., & Murugan, P. (2006). Succinic Acid Monoethyl Ester Prevents Oxidative Stress in Streptozotocin-Nicotinamide-Induced type2 Diabetic Rats. Journal of Basic & Clinical Physiology & Pharmacology, 17(2), 115-132. Retrieved from [Link]
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Wang, Y., et al. (2022). Effect of Succinylation on Oxidation–Aggregation of Low-Density Lipoprotein and Formation of Off-Flavors in Heated Egg Yolks. Foods, 11(19), 3099. Retrieved from [Link]
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Rahman, M. A., et al. (2011). Kinetics of Selective Hydrogenation of Dimethyl Maleate to Dimethyl Succinate in Liquid Phase. Journal of the Chinese Chemical Society, 58(5), 623-628. Retrieved from [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Thermo gravimetric analysis (TGA) of Succinic acid (SA), Chitosan,.... Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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DSC study of thermal properties of biodegradable poly(butylene succinate-co-terephthalate). (n.d.). Polymer, 45(12), 4175-4181. Retrieved from [Link]
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Papageorgiou, G. Z., et al. (2010). DSC and TMDSC study of melting behaviour of poly(butylene succinate) and poly(ethylene succinate). Thermochimica Acta, 500(1-2), 67-76. Retrieved from [Link]
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Wang, Y., et al. (2021). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate). Frontiers in Materials, 8, 718881. Retrieved from [Link]
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A Researcher's Guide to Investigating the Stereospecific Effects of 2-Butylbutanedioic Acid Enantiomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is not merely an academic exercise—it is a critical component of designing safe and effective therapeutic agents. This guide provides a comprehensive framework for comparing the effects of the (R)- and (S)-enantiomers of 2-Butylbutanedioic acid. While direct comparative studies on this specific molecule are not extensively published, this document outlines the foundational principles, analogous evidence from related compounds, and detailed experimental workflows necessary to elucidate the stereospecific profile of each enantiomer.
The Imperative of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][2] Enantiomers, the pair of mirror-image molecules, often exhibit profoundly different biological activities. This is because biological systems, including enzymes and receptors, are themselves chiral environments.[2][3] One enantiomer may fit perfectly into a binding site to elicit a desired therapeutic effect, while its counterpart may be inactive, less active, or even responsible for adverse effects.[1][2][4]
The classic and cautionary tale of thalidomide underscores the critical importance of studying enantiomers individually. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, leading to severe birth defects.[1] Therefore, a thorough investigation into the distinct pharmacological and toxicological profiles of the (R)- and (S)-enantiomers of this compound is a prerequisite for any potential therapeutic development.
Inferred Biological Activity from Structurally Related Compounds
While direct data on this compound enantiomers is sparse, we can draw inferences from related succinic acid derivatives. For instance, (R)-2-Benzylsuccinic acid is a known xenobiotic metabolite, indicating that stereochemistry plays a role in its metabolic fate.[5] Furthermore, derivatives of succinic acid are known to interact with a variety of biological targets. For example, 2-mercaptosuccinic acid can act as an inhibitor of enzymes like glutathione peroxidase.[6]
It is plausible that the butyl substituent of this compound could influence its binding to receptors or enzymes. The spatial orientation of this butyl group, dictated by the (R) or (S) configuration at the chiral center, would present a different three-dimensional structure to a biological target. This could lead to differences in binding affinity, efficacy, and metabolism between the two enantiomers. For instance, one enantiomer might exhibit higher affinity for a particular receptor, leading to a more potent pharmacological response. Conversely, the other enantiomer might be more susceptible to metabolic enzymes, resulting in a shorter duration of action or the formation of different metabolites.
A recent study on the enantiomers of β-aminoisobutyric acid (BAIBA) demonstrated that both L- and D-BAIBA regulate Fgf23 through the same receptor but activate distinct signaling pathways.[7] This highlights the subtle yet significant ways in which enantiomers can differentially modulate cellular responses.
A Roadmap for Investigation: Experimental Protocols
To definitively characterize the effects of the this compound enantiomers, a systematic experimental approach is required. The following protocols provide a detailed guide for researchers to separate the enantiomers and evaluate their biological activities.
Protocol 1: Chiral Separation of this compound Enantiomers
The first critical step is to obtain the individual enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[8][9]
Objective: To resolve and isolate the (R)- and (S)-enantiomers of this compound from a racemic mixture.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acid modifier (e.g., trifluoroacetic acid - TFA)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
Analytical and preparative HPLC systems
-
Rotary evaporator
Methodology:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomer peaks. A typical starting mobile phase for a polysaccharide-based column could be a mixture of hexane and isopropanol with 0.1% TFA.[10]
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.
-
-
Scale-Up (Preparative Scale):
-
Once an optimal analytical method is established, scale up to a preparative HPLC system with a larger dimension column of the same stationary phase.
-
Inject larger quantities of the racemic mixture and collect the fractions corresponding to each separated enantiomer peak.
-
Combine the fractions for each enantiomer.
-
-
Isolation and Purity Assessment:
-
Remove the mobile phase from the collected fractions using a rotary evaporator.
-
Determine the enantiomeric excess (e.e.) of the isolated enantiomers using the analytical HPLC method. The goal is to achieve an e.e. of >99%.
-
Confirm the chemical identity and purity of the isolated enantiomers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Diagram: Experimental Workflow for Chiral Separation
Caption: Workflow for the separation and purification of this compound enantiomers.
Protocol 2: Comparative In Vitro Biological Assays
With the pure enantiomers in hand, their biological effects can be compared in relevant in vitro models. The choice of assays will depend on the hypothesized targets of this compound.
Objective: To compare the effects of (R)- and (S)-2-Butylbutanedioic acid on cell viability, proliferation, and specific signaling pathways.
Materials:
-
Purified (R)- and (S)-2-Butylbutanedioic acid
-
Relevant cell lines (e.g., cancer cell lines, primary cells)
-
Cell culture media and reagents
-
Assay kits (e.g., MTT for viability, BrdU for proliferation, ELISA for protein quantification)
-
Plate reader, microscope, flow cytometer
Methodology:
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each enantiomer (and a vehicle control) for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer.
-
-
Cell Proliferation Assay (e.g., BrdU Assay):
-
Similar to the viability assay, treat cells with various concentrations of each enantiomer.
-
During the last few hours of treatment, add BrdU to the culture medium.
-
Fix the cells and perform an immunoassay to detect the incorporated BrdU.
-
Measure the absorbance to quantify cell proliferation.
-
-
Target-Specific Assays:
-
Based on the structural similarity to other bioactive molecules, select potential targets for further investigation (e.g., specific enzymes or receptors).
-
Perform enzyme inhibition assays or receptor binding assays to determine the Ki or IC50 values for each enantiomer.
-
Investigate downstream signaling pathways using techniques like Western blotting or reporter gene assays.
-
Diagram: In Vitro Assay Cascade
Caption: A tiered approach for in vitro comparison of enantiomer bioactivity.
Data Summary and Interpretation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Comparative Data for this compound Enantiomers
| Parameter | (R)-2-Butylbutanedioic Acid | (S)-2-Butylbutanedioic Acid |
| Cell Viability (IC50) | ||
| Cell Line A (48h) | 50 µM | > 200 µM |
| Cell Line B (48h) | 75 µM | 150 µM |
| Enzyme X Inhibition (Ki) | 10 µM | 120 µM |
| Receptor Y Binding (Kd) | 25 nM | 500 nM |
Note: The data in this table is purely illustrative and serves as a template for presenting experimental results.
A significant difference in the IC50, Ki, or Kd values between the (R)- and (S)-enantiomers would provide strong evidence for stereospecific biological activity. For example, a lower IC50 value for one enantiomer would indicate greater potency in inhibiting cell viability.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the differential effects of this compound enantiomers. By following the outlined protocols for chiral separation and in vitro biological evaluation, researchers can generate the critical data needed to understand the stereospecific pharmacology of this molecule. The results of such studies will be invaluable for any future drug development efforts, ensuring that only the most effective and safest enantiomer is advanced as a potential therapeutic candidate. The principles and methodologies described herein are broadly applicable to the study of other chiral molecules, emphasizing the universal importance of considering stereochemistry in biomedical research.
References
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-
PubChem. (n.d.). (2R)-2-Butylbutanedioic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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-
ResearchGate. (2007). A new practical enzymatic synthesis of (R)-(+)- and (S)-(−)-2-acetoxycyclobutanone acetals with 97–99.9% ee has been carried out via enzymatic transesterification of readily available racemic 2-hydroxycyclobutanone acetals. Retrieved from [Link]
-
MDPI. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. Retrieved from [Link]
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-
Kitase, Y., Bonewald, L. F., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. PubMed Central. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
